8-Hydroxydecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H54N7O18P3S |
|---|---|
Molecular Weight |
937.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-hydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O18P3S/c1-4-19(39)9-7-5-6-8-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) |
InChI Key |
PGUICDJIDFOTAA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 8-Hydroxydecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydecanoyl-CoA, systematically known as (S)-3-Hydroxydecanoyl-CoA, is a critical intermediate in the mitochondrial and peroxisomal beta-oxidation of medium-chain fatty acids. Its metabolism is central to cellular energy homeostasis, and dysregulation is implicated in various metabolic disorders. This technical guide provides an in-depth analysis of the role of this compound, including its position in metabolic pathways, the enzymology of its conversion, quantitative data on enzyme kinetics, and detailed experimental protocols for its study. Furthermore, this document presents key signaling pathways and experimental workflows as diagrams to facilitate a deeper understanding of its cellular functions.
Introduction
Fatty acids are a major source of energy for many tissues, and their catabolism through beta-oxidation is a fundamental metabolic process.[1][2] this compound emerges as a key transient molecule in the breakdown of decanoyl-CoA, a 10-carbon fatty acid.[3] Understanding the precise role and regulation of this compound is crucial for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutics targeting metabolic diseases.[4] This guide will explore the metabolic fate of this compound, the enzymes that govern its turnover, and the methodologies to quantify and study this important metabolite.
Metabolic Pathways Involving this compound
This compound is primarily an intermediate in the beta-oxidation of fatty acids, a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle.[2][5] This process occurs in both mitochondria and peroxisomes.[6]
Mitochondrial Beta-Oxidation
In the mitochondrial matrix, the beta-oxidation of decanoyl-CoA proceeds through a series of four enzymatic reactions. This compound is the product of the second reaction and the substrate for the third.[7]
Caption: Mitochondrial beta-oxidation of Decanoyl-CoA.
Peroxisomal Beta-Oxidation
Peroxisomes also catabolize fatty acids, particularly very long-chain and branched-chain fatty acids.[5] The pathway is similar to mitochondrial beta-oxidation, but the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that produces H₂O₂.[8] this compound is also an intermediate in the peroxisomal beta-oxidation of longer-chain fatty acids that have been shortened to a 10-carbon chain.[6][9]
Enzymology
The primary enzyme responsible for the metabolism of this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) .[10][11] This enzyme catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group to a keto group, forming 3-ketodecanoyl-CoA.[11]
Enzyme Kinetics
The kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase exhibit a preference for medium-chain length substrates.[12]
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (S)-3-Hydroxydecanoyl-CoA | Pig heart | ~5 | Not specified | [12] |
| (S)-3-Hydroxybutyryl-CoA | Pig heart | ~30 | Not specified | [12] |
| (S)-3-Hydroxypalmitoyl-CoA | Pig heart | ~5 | Not specified | [12] |
Note: The exact Vmax for (S)-3-Hydroxydecanoyl-CoA was not provided in the cited abstract, but the enzyme is most active with medium-chain substrates.
Experimental Protocols
Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures for subsequent analysis by LC-MS/MS.[13]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solution of 80% methanol containing internal standards to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol solution.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for Acyl-CoA extraction.
References
- 1. aocs.org [aocs.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial β-oxidation of saturated fatty acids in humans [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]
- 9. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 8-Hydroxydecanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative characterized by a hydroxyl group at the eighth carbon position of the decanoyl chain. While not as extensively studied as other hydroxyacyl-CoA isomers, its structure suggests potential involvement in fatty acid metabolism and cellular signaling. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, potential biosynthesis, and inferred biological roles of this compound. It also includes detailed, adaptable experimental protocols for its synthesis, purification, and analysis, alongside visualizations of relevant biochemical pathways to facilitate further research and drug development applications.
Chemical Structure and Identification
This compound is a complex molecule comprising an 8-hydroxydecanoic acid moiety linked to a coenzyme A molecule via a thioester bond. The presence of the hydroxyl group at the C-8 position (also referred to as the ω-2 position) distinguishes it from other more commonly studied isomers like 3-hydroxydecanoyl-CoA, an intermediate in fatty acid beta-oxidation.
The definitive chemical structure can be represented by the following identifiers:
-
Molecular Formula: C₃₁H₅₄N₇O₁₈P₃S[1]
-
Canonical SMILES: CCC(O)CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@HN1C=NC2=C(N)N=CN=C21)O
-
InChI Key: KULNCCCKAOJCRB-UHFFFAOYSA-N (for 8-hydroxydecanoic acid)[2]
Physicochemical Properties
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Weight | 937.78 g/mol | Calculated based on the molecular formula C₃₁H₅₄N₇O₁₈P₃S.[1] |
| Monoisotopic Mass | 937.2459 g/mol | Predicted for the most abundant isotopes. |
| Appearance | Likely a white or off-white solid | Based on the physical state of other acyl-CoA compounds. |
| Solubility | Soluble in water and aqueous buffers | The coenzyme A moiety imparts significant hydrophilicity. |
| Stability | Unstable in solutions with pH > 8. Prone to hydrolysis of the thioester bond, especially at elevated temperatures. | General knowledge of coenzyme A thioesters. Aqueous solutions are best stored frozen at a slightly acidic to neutral pH (pH 2-6). |
| Critical Micelle Concentration (CMC) | Expected to be in the micromolar range | Fatty acyl-CoAs are amphiphilic and form micelles in aqueous solutions. The exact CMC would depend on factors like ionic strength and temperature. |
Biosynthesis
The biosynthesis of this compound is not explicitly detailed in current literature. However, a plausible pathway can be proposed based on the known mechanisms of fatty acid hydroxylation and activation. The process likely involves two key steps: the hydroxylation of decanoic acid to form 8-hydroxydecanoic acid, followed by its activation to the CoA thioester.
Step 1: Hydroxylation of Decanoic Acid
The introduction of a hydroxyl group at the C-8 position of decanoic acid is likely catalyzed by a member of the cytochrome P450 (CYP) monooxygenase superfamily.[1][3][4] These enzymes are known to hydroxylate fatty acids at various positions, including the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) carbons. The regioselectivity of the hydroxylation is determined by the specific CYP isozyme.[4]
Caption: Enzymatic hydroxylation of decanoic acid.
Step 2: Acyl-CoA Synthesis
The newly synthesized 8-hydroxydecanoic acid is then activated to its coenzyme A thioester by an acyl-CoA synthetase (ACS) or a similar ligase. This is an ATP-dependent reaction. Medium-chain acyl-CoA synthetases (ACSMs) are likely candidates for this activation.
Caption: Formation of this compound.
Potential Biological Roles and Signaling Pathways
While no specific biological roles have been definitively attributed to this compound, its structure allows for informed speculation on its potential functions.
-
Fatty Acid Metabolism: As a medium-chain fatty acyl-CoA, it could be a substrate for enzymes involved in fatty acid elongation or degradation, although its hydroxyl group might hinder its entry into the conventional beta-oxidation pathway.
-
Cellular Signaling: Omega and omega-minus hydroxy fatty acids are known to have signaling properties. For instance, they can act as ligands for peroxisome proliferator-activated receptors (PPARs) or be incorporated into more complex signaling lipids. The presence of the CoA moiety suggests a role within intracellular metabolic and signaling networks.
-
Precursor for Other Molecules: this compound could be a precursor for the synthesis of other bioactive molecules, such as dicarboxylic acids (through further oxidation of the hydroxyl group) or specialized lipids.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis, purification, and analysis of this compound.
Chemo-enzymatic Synthesis of this compound
This two-step protocol involves the chemical synthesis of 8-hydroxydecanoic acid followed by its enzymatic conversion to the CoA thioester.
Step 1: Synthesis of 8-Hydroxydecanoic Acid (Conceptual)
A multi-step chemical synthesis would be required, potentially starting from a commercially available precursor with a functional group at the 8-position of a ten-carbon chain. A detailed, optimized synthetic route would need to be developed and is beyond the scope of this guide.
Step 2: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to attach coenzyme A to the synthesized 8-hydroxydecanoic acid.
Materials:
-
8-hydroxydecanoic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Medium-chain acyl-CoA synthetase (recombinant or purified)
-
Tricine-KOH buffer (100 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT, 1 mM)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tricine-KOH, pH 8.0
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM ATP
-
2 mM Coenzyme A
-
1 mM 8-hydroxydecanoic acid (dissolved in a minimal amount of a suitable organic solvent like DMSO if necessary)
-
-
Initiate the reaction by adding a suitable amount of medium-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC (see section 5.3).
-
Once the reaction is complete, proceed to purification.
Purification of this compound
A common method for purifying acyl-CoA esters is solid-phase extraction (SPE).
Materials:
-
C18 SPE cartridge
-
Methanol
-
Potassium phosphate (B84403) buffer (50 mM, pH 5.5)
Procedure:
-
Acidify the reaction mixture from the synthesis step to approximately pH 3 with a dilute acid (e.g., HCl).
-
Condition a C18 SPE cartridge by washing with methanol, followed by acetonitrile, and then equilibrating with the potassium phosphate buffer.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with the potassium phosphate buffer to remove unreacted hydrophilic components like ATP and CoA.
-
Elute the this compound with a solution of acetonitrile in the potassium phosphate buffer (e.g., 30-50% acetonitrile).
-
Collect the fractions containing the product and confirm its purity by HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Analysis of this compound
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis of acyl-CoA esters.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
HPLC Conditions:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
MS1 Scan Range: m/z 100-1200
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion to confirm the structure. Characteristic fragments would include those corresponding to the coenzyme A moiety and the 8-hydroxydecanoyl moiety.
Caption: General workflow for acyl-CoA analysis.
Conclusion
This compound represents an understudied yet potentially significant molecule in the landscape of fatty acid metabolism and signaling. While direct experimental evidence for its properties and functions is currently limited, this guide provides a robust framework based on established knowledge of related compounds. The proposed biosynthetic pathway via cytochrome P450-mediated hydroxylation and subsequent acyl-CoA synthetase activity offers a logical route for its formation. The provided experimental protocols, though general, serve as a solid starting point for researchers aiming to synthesize, purify, and analyze this compound. Further investigation into the specific enzymes that produce and interact with this compound, as well as its precise physiological roles, will be crucial in elucidating its importance in health and disease, and for exploring its potential as a target in drug development.
References
- 1. [PDF] Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s | Semantic Scholar [semanticscholar.org]
- 2. ChemFOnt: Showing chemical card for 8-hydroxydecanoic acid (CFc000320033) [chemfont.ca]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 8-Hydroxydecanoyl-CoA: From Discovery to Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydecanoyl-CoA is a critical intermediate in fatty acid metabolism, particularly implicated in the ω-oxidation pathway and the biosynthesis of specialized lipids. While not as extensively studied as its shorter or longer-chain counterparts, its role in cellular processes is increasingly recognized. This guide provides a comprehensive overview of the discovery, history, biosynthesis, and known functions of this compound. It details experimental protocols for its analysis and synthesis, presents available quantitative data, and visualizes its metabolic context through signaling pathway diagrams. This document serves as a foundational resource for researchers investigating lipid metabolism and its implications in health and disease.
Discovery and History
The direct discovery of this compound is not well-documented in a singular seminal publication. Its identification is intrinsically linked to the broader understanding of fatty acid ω-oxidation and the analysis of complex lipid mixtures in various organisms. The precursor, 8-hydroxydecanoic acid, was identified as a minor component of natural products, including royal jelly[1]. The conceptual framework for its existence arose from the elucidation of the ω-oxidation pathway, an alternative to β-oxidation for fatty acid catabolism. This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes[2]. Following this hydroxylation, the resulting ω-hydroxy fatty acid is activated to its coenzyme A (CoA) thioester for further metabolism. Therefore, the "discovery" of this compound was a logical deduction based on established biochemical principles rather than a singular reported event.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound is through the ω-oxidation of decanoic acid. This process occurs predominantly in the endoplasmic reticulum and involves two key enzymatic steps:
-
ω-Hydroxylation of Decanoic Acid: Cytochrome P450 monooxygenases catalyze the introduction of a hydroxyl group at the C8 position of decanoic acid, yielding 8-hydroxydecanoic acid[2]. This reaction requires NADPH and molecular oxygen.
-
Acyl-CoA Synthesis: The resulting 8-hydroxydecanoic acid is then activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase (LACS)[3][4][5]. This reaction is ATP-dependent.
The following diagram illustrates the biosynthetic pathway of this compound.
Metabolic Fate of this compound
Once formed, this compound can enter several metabolic pathways:
-
β-Oxidation: this compound can be further oxidized via the β-oxidation pathway. The presence of the hydroxyl group at the ω-1 position does not inhibit the sequential removal of two-carbon units from the carboxyl end. This process generates acetyl-CoA, which can enter the citric acid cycle for energy production, and a shorter-chain ω-hydroxy acyl-CoA.
-
Incorporation into Complex Lipids: In plants, ω-hydroxy acyl-CoAs, including this compound, are precursors for the biosynthesis of cutin and suberin, which are complex polyesters that form protective layers on the plant surface.
The metabolic pathways involving this compound are depicted below.
Quantitative Data
Quantitative data specifically for this compound are scarce in the literature. However, data for related enzymes and substrates can provide valuable context.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| Long-Chain Acyl-CoA Synthetase | Palmitic Acid (16:0) | ~5-10 | ~50-100 | Rat Liver | [3] |
| Long-Chain Acyl-CoA Synthetase | Linoleic Acid (18:2) | ~3-8 | ~80-150 | Rat Liver | [3] |
| Cytochrome P450 (CYP4A family) | Lauric Acid (12:0) | ~10-50 | Varies | Mammalian Liver | [2] |
Note: These values are for related substrates and provide an expected range for the activity with 8-hydroxydecanoic acid and this compound.
Experimental Protocols
Synthesis of this compound
A general chemo-enzymatic method can be adapted for the synthesis of this compound from 8-hydroxydecanoic acid.
Materials:
-
8-hydroxydecanoic acid
-
Coenzyme A (CoA-SH)
-
Long-Chain Acyl-CoA Synthetase (LACS)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA-SH.
-
Add 8-hydroxydecanoic acid to the reaction mixture. The fatty acid can be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the aqueous buffer.
-
Initiate the reaction by adding a purified Long-Chain Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the this compound product using solid-phase extraction (SPE) or reversed-phase HPLC.
The workflow for the synthesis is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of long chain acyl-CoA synthetase in isolated alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 8-Hydroxydecanoyl-CoA in Cellular Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydecanoyl-CoA is a key intermediate in the β-oxidation of medium-chain fatty acids, a critical metabolic process for energy homeostasis. This technical guide provides an in-depth analysis of the function of this compound, detailing its metabolism in both mitochondria and peroxisomes. We present quantitative data on the kinetics of the enzymes involved, outline detailed experimental protocols for the study of this molecule and its metabolic pathways, and provide visual representations of the core signaling and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into the intricate mechanisms of fatty acid oxidation and potential therapeutic targets.
Introduction
Fatty acid oxidation (FAO) is a fundamental catabolic pathway responsible for the generation of metabolic energy from lipids. The breakdown of fatty acids occurs through a cyclical series of reactions known as β-oxidation, which sequentially shortens the acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. Medium-chain fatty acids (MCFAs), those with acyl chains of 6 to 12 carbons, are a significant source of energy, particularly in organs with high metabolic rates such as the liver, heart, and skeletal muscle. This compound is a crucial hydroxylated intermediate in the oxidation of decanoic acid and other medium-chain fatty acids. Its metabolism is compartmentalized between mitochondria and peroxisomes, each with distinct enzymatic machinery and regulatory mechanisms. Understanding the precise function and fate of this compound is essential for elucidating the nuances of fatty acid metabolism and its dysregulation in various disease states.
Mitochondrial β-Oxidation of this compound
The primary site for the oxidation of medium-chain fatty acids is the mitochondrial matrix. This compound enters the β-oxidation spiral at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase.
Enzymatic Conversion and Bioenergetics
The mitochondrial β-oxidation of this compound involves a series of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons.
dot
The subsequent cycles of β-oxidation of octanoyl-CoA continue until the entire fatty acyl chain is converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to generate further ATP.
Quantitative Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| Enoyl-CoA Hydratase | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 | Bovine Liver | [2] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydecanoyl-CoA | - | - | Pig Heart | [1] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketodecanoyl-CoA | - | - | - | [3][4] |
Note: Specific Km and Vmax values for L-3-Hydroxyacyl-CoA Dehydrogenase and 3-Ketoacyl-CoA Thiolase with their respective C10 substrates are not explicitly available in the cited literature but are subjects of ongoing research. The provided references indicate the methods for their determination and the general substrate preferences of these enzymes.
Peroxisomal β-Oxidation of this compound
Peroxisomes also possess a β-oxidation pathway that is particularly important for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. Medium-chain hydroxy fatty acids like this compound can also be substrates for peroxisomal oxidation, especially under conditions where mitochondrial oxidation is impaired.
Distinct Enzymatic Machinery
The peroxisomal β-oxidation pathway differs from its mitochondrial counterpart in the first and third steps.
dot
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
8-Hydroxydecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydecanoyl-CoA is a key metabolic intermediate in the catabolism of fatty acids. As a hydroxylated medium-chain acyl-CoA, it occupies a specific juncture in the mitochondrial beta-oxidation pathway. Understanding the synthesis, degradation, and potential regulatory roles of this molecule is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and related drug development. This technical guide provides an in-depth overview of this compound, including its metabolic context, quantitative data, detailed experimental protocols, and potential signaling implications.
Metabolic Significance
This compound is primarily an intermediate in the mitochondrial beta-oxidation of decanoic acid and other medium-chain fatty acids.[1] It is formed from its corresponding enoyl-CoA precursor and is subsequently oxidized to a ketoacyl-CoA.[2] The enzymes involved in its metabolism are specific for medium-chain length acyl-CoAs, highlighting the compartmentalization of fatty acid oxidation.[3]
Mitochondrial Beta-Oxidation Pathway
The breakdown of fatty acids in the mitochondria occurs through a cyclical four-step process. This compound is a substrate for the third step in the beta-oxidation of a 10-carbon fatty acid.
Quantitative Data
The following table summarizes key quantitative data related to the metabolism of medium-chain hydroxyacyl-CoAs. Direct data for the 8-hydroxy isomer is often studied in the context of the 3-hydroxy position, which is the direct intermediate in beta-oxidation.
| Parameter | Value | Substrate | Enzyme | Organism/Tissue | Reference |
| Km | 134 ± 14 µM | Acetoacetyl-CoA (C4) | 6xHis-tagged HSD10 | Human | [4] |
| kcat | 74 ± 6.8 s-1 | Acetoacetyl-CoA (C4) | 6xHis-tagged HSD10 | Human | [4] |
| Vmax | Most active with medium-chain substrates | L-3-Hydroxyacyl-CoAs | L-3-Hydroxyacyl-CoA Dehydrogenase | Pig heart | [5] |
| Cellular Concentration | 12 ± 1.0 pmol/106 cells (total fatty acyl-CoAs) | Total Fatty Acyl-CoAs | - | RAW264.7 cells | [6] |
| Cellular Concentration | 80.4 ± 6.1 pmol/106 cells (total fatty acyl-CoAs) | Total Fatty Acyl-CoAs | - | MCF7 cells | [6] |
Experimental Protocols
Enzymatic Synthesis of (R)-3-Hydroxydecanoyl-CoA
This protocol is adapted from methods for the enzymatic synthesis of other 3-hydroxyacyl-CoAs.[7]
Materials:
-
2,3-Decenoyl-CoA
-
Recombinant human short-chain enoyl-CoA hydratase (ECHS1)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
C18 solid-phase extraction (SPE) cartridge
-
Methanol
-
Water
-
Lyophilizer
Procedure:
-
Dissolve 2,3-decenoyl-CoA in potassium phosphate buffer to a final concentration of 1 mM.
-
Add purified recombinant ECHS1 to the solution to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Monitor the reaction progress by HPLC-UV, observing the disappearance of the 2,3-decenoyl-CoA peak and the appearance of the 3-hydroxydecanoyl-CoA peak.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Load the supernatant onto a pre-equilibrated C18 SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the 3-hydroxydecanoyl-CoA with methanol.
-
Lyophilize the eluate to obtain the purified product.
-
Confirm the identity and purity of the product by LC-MS/MS.
Purification of this compound by HPLC
This protocol provides a general framework for the purification of hydroxyacyl-CoA esters using reversed-phase HPLC.[6][8]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 75 mM Potassium phosphate buffer, pH 4.9.
-
Solvent B: Acetonitrile (B52724).
Procedure:
-
Dissolve the crude this compound sample in a minimal volume of Solvent A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the compounds using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 10% to 90% Solvent B over 30 minutes.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and lyophilize to obtain the purified product.
-
Verify the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.
Enzyme Activity Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.[5]
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase.
-
This compound (substrate).
-
NAD+.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Potassium phosphate buffer
-
100 µL NAD+ solution (10 mM)
-
50 µL of the enzyme solution.
-
-
Incubate the mixture at 25°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of this compound solution (1 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.[9]
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).
-
Include an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain hydroxyacyl-CoA) in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Resuspend the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution of acetonitrile in water, both containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).
Potential Signaling Roles
While this compound is primarily known as a metabolic intermediate, there is growing evidence that hydroxy fatty acids and their CoA esters can act as signaling molecules.
Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism.[10][11][12] While direct activation of PPARα by this compound has not been extensively studied, other 8-hydroxy fatty acids, such as 8-hydroxyeicosatetraenoic acid (8-HETE), are known to be potent PPAR activators.[13] It is plausible that this compound or its corresponding free fatty acid could also modulate PPARα activity, thereby influencing the expression of genes involved in its own metabolism in a feedback loop.
G-Protein Coupled Receptors (GPCRs)
Medium-chain fatty acids have been identified as ligands for the orphan G-protein coupled receptor GPR84.[14] Activation of GPR84 has been linked to inflammatory responses. While the direct interaction of this compound with GPR84 is unconfirmed, the structural similarity to known ligands suggests a potential role in modulating GPR84 signaling.
Conclusion
This compound is a critical intermediate in medium-chain fatty acid metabolism. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further investigate its role in cellular bioenergetics and potential signaling pathways. Future research into the specific interactions of this compound with nuclear receptors and GPCRs will be crucial in elucidating its full physiological and pathological significance.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Medium-Chain Acyl-CoAs in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-Coenzyme A (MC-acyl-CoA) molecules, composed of fatty acids with 6 to 12 carbon atoms, are central intermediates in cellular energy metabolism. Far from being simple metabolic fuels, they are emerging as critical signaling molecules that influence a range of cellular processes, including gene expression and protein function. This technical guide provides an in-depth exploration of the biological significance of MC-acyl-CoAs, detailing their metabolic roles, signaling functions, and implications in health and disease. It further offers comprehensive experimental protocols for their study and presents key quantitative data to serve as a valuable resource for researchers and drug development professionals.
Introduction: Beyond a Simple Fuel Source
Medium-chain fatty acids (MCFAs), primarily derived from dietary sources such as coconut oil and dairy fat, are rapidly absorbed and transported to the liver. Within the mitochondria, they are activated to their corresponding acyl-CoA thioesters. These MC-acyl-CoAs are key substrates for β-oxidation, a catabolic process that generates acetyl-CoA for the citric acid cycle and subsequent ATP production. This metabolic pathway is particularly crucial during periods of fasting or high energy demand.[1][2]
However, the biological importance of MC-acyl-CoAs extends beyond their role as an energy source. They are increasingly recognized as allosteric regulators of enzymes and as precursors for post-translational modifications of proteins, thereby modulating cellular signaling pathways. Dysregulation of MC-acyl-CoA metabolism is implicated in several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, highlighting their critical role in maintaining metabolic homeostasis.[3]
The Metabolic Crossroads: MC-Acyl-CoAs in β-Oxidation
The mitochondrial β-oxidation of fatty acids is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. MC-acyl-CoAs are key intermediates in this pathway, either as products of the breakdown of long-chain fatty acids or as direct substrates from the activation of MCFAs.
The initial and rate-limiting step in the oxidation of MC-acyl-CoAs is catalyzed by the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[4] This flavoprotein is a homotetramer located in the mitochondrial matrix and exhibits substrate specificity for acyl-CoAs with chain lengths of C6 to C12.[4][5] The electrons captured during this dehydrogenation are transferred to the electron transport chain, contributing to ATP synthesis.
MCAD Deficiency: A Case Study in Metabolic Disruption
MCAD deficiency is the most common inherited disorder of fatty acid oxidation.[6] Mutations in the ACADM gene lead to a dysfunctional or deficient MCAD enzyme, impairing the body's ability to metabolize medium-chain fats.[3] This leads to a metabolic crisis during periods of fasting or illness, characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[3][7] The accumulation of unmetabolized medium-chain fatty acids and their derivatives, such as octanoylcarnitine, is a hallmark of the disease and contributes to cellular toxicity.[2]
MC-Acyl-CoAs as Signaling Molecules
Emerging evidence indicates that MC-acyl-CoAs are not just metabolic intermediates but also active signaling molecules that can modulate cellular processes.
Allosteric Regulation of Enzyme Activity
MC-acyl-CoAs can act as allosteric regulators, binding to enzymes at sites distinct from the active site to modulate their activity.[8] This provides a rapid mechanism for feedback regulation, allowing the cell to fine-tune metabolic pathways in response to changes in nutrient availability. For instance, long-chain acyl-CoAs are known allosteric inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. While less studied, MC-acyl-CoAs are also thought to participate in such regulatory networks.
Regulation of Gene Expression
MC-acyl-CoAs and their parent MCFAs can influence gene expression by activating nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play a central role in the regulation of lipid and glucose metabolism. Upon binding to fatty acids or their derivatives, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This mechanism allows cells to adapt to changes in lipid availability by upregulating genes involved in fatty acid transport and oxidation.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to an amino acid residue of a protein, most commonly a cysteine (S-acylation) or a glycine (B1666218) (N-myristoylation). This modification can alter the protein's hydrophobicity, subcellular localization, stability, and interaction with other proteins. While palmitoylation (C16) and myristoylation (C14) are the most studied forms of acylation, evidence suggests that medium-chain fatty acids can also be incorporated into proteins, adding another layer of complexity to the regulation of protein function.
Quantitative Data
The concentration of MC-acyl-CoAs and the kinetic parameters of the enzymes involved in their metabolism are critical for understanding their physiological roles.
Tissue Concentrations of Medium-Chain Acyl-CoAs
The cellular concentrations of MC-acyl-CoAs are dynamic and vary depending on the tissue type and metabolic state (e.g., fed vs. fasting). Direct measurement is challenging due to their low abundance and instability. However, advances in mass spectrometry have enabled their quantification.
| Acyl-CoA Species | Liver (Fed) (nmol/g) | Liver (Fasted) (nmol/g) | Heart (nmol/g) | Skeletal Muscle (nmol/g) |
| Hexanoyl-CoA (C6) | ~0.1 - 0.5 | ~0.5 - 2.0 | ~0.2 - 1.0 | ~0.1 - 0.8 |
| Octanoyl-CoA (C8) | ~0.2 - 1.0 | ~1.0 - 5.0 | ~0.5 - 2.5 | ~0.3 - 1.5 |
| Decanoyl-CoA (C10) | ~0.1 - 0.8 | ~0.8 - 4.0 | ~0.3 - 2.0 | ~0.2 - 1.2 |
| Dodecanoyl-CoA (C12) | ~0.1 - 0.6 | ~0.5 - 3.0 | ~0.2 - 1.5 | ~0.1 - 1.0 |
Note: These are approximate values compiled from various studies and can vary significantly based on species, diet, and analytical methods.
Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The kinetic parameters of MCAD reflect its substrate specificity and catalytic efficiency. The enzyme shows the highest activity with octanoyl-CoA (C8-CoA).
| Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) |
| Hexanoyl-CoA (C6) | 5 - 15 | 10 - 20 | 15 - 30 |
| Octanoyl-CoA (C8) | 1 - 5 | 20 - 40 | 30 - 60 |
| Decanoyl-CoA (C10) | 3 - 10 | 15 - 30 | 20 - 45 |
| Dodecanoyl-CoA (C12) | 5 - 20 | 5 - 15 | 8 - 25 |
Note: K_m_ (Michaelis constant) indicates the substrate concentration at half-maximal velocity. V_max_ (maximum velocity) and k_cat_ (turnover number) are measures of catalytic efficiency. Values are approximate and can vary based on experimental conditions.
Experimental Protocols
The study of MC-acyl-CoAs requires specialized techniques for their extraction, quantification, and the assessment of related enzyme activities.
Extraction and Quantification of MC-Acyl-CoAs by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs from tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tissue sample (e.g., liver, heart)
-
Homogenizer
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Acetonitrile, isopropanol, and ammonium (B1175870) acetate
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Homogenization: Rapidly homogenize the frozen tissue sample in a cold solution of acetonitrile/isopropanol/water containing internal standards.
-
Extraction: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the supernatant using an appropriate SPE cartridge.
-
LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Spectrophotometric Assay of MCAD Activity
This protocol describes a continuous spectrophotometric assay to measure MCAD activity based on the reduction of an artificial electron acceptor.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Potassium phosphate (B84403) buffer
-
Acyl-CoA substrate (e.g., octanoyl-CoA)
-
Ferricenium hexafluorophosphate (B91526) or similar electron acceptor
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the electron acceptor.
-
Enzyme Addition: Add a known amount of the tissue homogenate or mitochondrial preparation to the cuvette.
-
Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate.
-
Spectrophotometric Measurement: Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength over time.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.[9]
Detection of Protein S-Acylation by Acyl-Biotin Exchange (ABE)
The ABE assay is a powerful method to detect and identify S-acylated proteins.
Materials:
-
Cell or tissue lysate
-
N-ethylmaleimide (NEM) to block free thiols
-
Hydroxylamine (B1172632) to cleave thioester bonds
-
Biotin-HPDP to label newly exposed thiols
-
Streptavidin beads for enrichment
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Blocking of Free Thiols: Treat the protein lysate with NEM to block all free cysteine residues.
-
Thioester Cleavage: Treat the sample with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines, exposing the thiol groups. A control sample is treated without hydroxylamine.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent like Biotin-HPDP.
-
Enrichment: Capture the biotinylated proteins using streptavidin-coated beads.
-
Detection: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest.[10][11][12][13]
Crosstalk with Other Metabolic Pathways
MC-acyl-CoA metabolism is intricately linked with other major metabolic pathways, particularly glucose metabolism. During the fed state, high insulin (B600854) levels promote glucose utilization and suppress fatty acid oxidation. Conversely, during fasting, low insulin and high glucagon (B607659) levels stimulate the breakdown of fats, including MCFAs, to provide energy and spare glucose for the brain.[14][15]
This crosstalk is mediated by key regulatory molecules and signaling pathways. For example, malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria. This prevents futile cycling between fatty acid synthesis and degradation. The metabolic state of the cell, reflected in the ratios of ATP/ADP and NADH/NAD⁺, also plays a crucial role in regulating the flux through both glucose and fatty acid oxidation pathways.
Conclusion and Future Directions
Medium-chain acyl-CoAs are far more than just intermediates in energy metabolism. Their roles as signaling molecules, capable of influencing gene expression and protein function, are becoming increasingly apparent. Understanding the complex interplay between their metabolic and signaling functions is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.
Future research should focus on:
-
Comprehensive quantitative analysis: Developing more robust and standardized methods for the absolute quantification of MC-acyl-CoA pools in different tissues and subcellular compartments under various physiological and pathological conditions.
-
Elucidating signaling networks: Identifying the full spectrum of proteins that are regulated by MC-acyl-CoAs through allosteric interactions and post-translational modifications.
-
Therapeutic targeting: Exploring the potential of targeting enzymes involved in MC-acyl-CoA metabolism for the treatment of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as inherited metabolic diseases like MCAD deficiency.
The continued investigation into the multifaceted roles of medium-chain acyl-CoAs promises to unveil new layers of metabolic regulation and open up new avenues for therapeutic intervention.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiological and Pathological Role of Acyl-CoA Oxidation | MDPI [mdpi.com]
- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 9. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. style | Graphviz [graphviz.org]
- 12. raybiotech.com [raybiotech.com]
- 13. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of crosstalk between glucose and lipid metabolic disturbance and diabetic cardiomyopathy: Inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Metabolic interactions between glucose and fatty acids in humans. | Semantic Scholar [semanticscholar.org]
A Technical Guide to (S)-3-Hydroxydecanoyl-CoA and (R)-3-Hydroxydecanoyl-CoA Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxydecanoyl-CoA and (R)-3-hydroxydecanoyl-CoA are stereoisomers that play distinct and non-interchangeable roles in cellular metabolism. This technical guide provides a comprehensive overview of these two molecules, detailing their involvement in separate biochemical pathways, the stereospecificity of the enzymes that process them, and their analytical determination. This document is intended to serve as a resource for researchers in metabolism, drug discovery, and biotechnology by consolidating key information on the synthesis, function, and analysis of these important chiral intermediates.
Introduction
Chirality is a fundamental aspect of biochemistry, with stereoisomers of the same molecule often exhibiting vastly different biological activities. A salient example of this principle is found in the metabolism of fatty acids, specifically with the C10 intermediates, (S)-3-hydroxydecanoyl-CoA and (R)-3-hydroxydecanoyl-CoA. While structurally very similar, these two molecules are directed into distinct metabolic fates due to the high stereospecificity of the enzymes that act upon them. (S)-3-hydroxydecanoyl-CoA is a key intermediate in the catabolic process of fatty acid β-oxidation, while (R)-3-hydroxydecanoyl-CoA serves as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs) and rhamnolipids in various microorganisms. Understanding the dichotomous roles of these stereoisomers is critical for research in metabolic engineering, the development of novel antimicrobial agents, and the study of metabolic diseases.
Biochemical Pathways and Enzymology
The metabolic pathways involving (S)-3-hydroxydecanoyl-CoA and (R)-3-hydroxydecanoyl-CoA are largely separate and stereospecific.
(S)-3-Hydroxydecanoyl-CoA in Fatty Acid β-Oxidation
(S)-3-Hydroxydecanoyl-CoA is an intermediate in the mitochondrial β-oxidation of decanoic acid and other medium-chain fatty acids.[1] This catabolic pathway is a major source of cellular energy. The formation and subsequent processing of (S)-3-hydroxydecanoyl-CoA are catalyzed by stereospecific enzymes.
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of trans-2-decenoyl-CoA to form (S)-3-hydroxydecanoyl-CoA.[1] The addition of water across the double bond is stereospecific, yielding only the S-enantiomer.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This NAD+-dependent dehydrogenase specifically oxidizes (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2][3] The enzyme is highly specific for the S-configuration (equivalent to the L-configuration in this context).[4]
dot
Figure 1: The role of (S)-3-hydroxydecanoyl-CoA in the β-oxidation pathway.
(R)-3-Hydroxydecanoyl-CoA in Biosynthetic Pathways
(R)-3-Hydroxydecanoyl-CoA is a key precursor for the synthesis of PHAs and rhamnolipids in bacteria such as Pseudomonas aeruginosa.
-
(R)-Specific Enoyl-CoA Hydratase (PhaJ): In some bacteria, this enzyme hydrates trans-2-enoyl-CoA to form (R)-3-hydroxyacyl-CoA, channeling intermediates from fatty acid degradation into PHA synthesis.
-
3-Hydroxyacyl-ACP:CoA Transferase (PhaG): This enzyme can convert (R)-3-hydroxydecanoyl-ACP, an intermediate of de novo fatty acid synthesis, to (R)-3-hydroxydecanoyl-CoA.
-
PHA Synthase (PhaC): This polymerase utilizes (R)-3-hydroxyacyl-CoA monomers to synthesize PHA polymers.[5] The enzyme is specific for the R-enantiomer.
dot
Figure 2: The role of (R)-3-hydroxydecanoyl-CoA in biosynthetic pathways.
Interconversion of Stereoisomers
The enzymatic interconversion between (S)- and (R)-3-hydroxyacyl-CoAs is catalyzed by 3-hydroxyacyl-CoA epimerase . This enzyme allows for the utilization of intermediates from different pathways. For instance, in the degradation of unsaturated fatty acids, (R)-3-hydroxyacyl-CoA intermediates can be formed, which are then converted to the (S)-isomer by the epimerase to enter the β-oxidation pathway.
Quantitative Data
The following tables summarize the available quantitative data for enzymes involved in the metabolism of (S)- and (R)-3-hydroxydecanoyl-CoA.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Pig Heart | (S)-3-Hydroxydecanoyl-CoA | ~5 | ~150 | [6] |
| Human Heart | (S)-3-Hydroxybutyryl-CoA | 40 | - | [4] |
Table 2: Kinetic Parameters of PHA Synthases
| Enzyme | Substrate | Specific Activity (U/mg) | Ki for CoA (µM) | Reference |
| P. aeruginosa PhaC1 | (R,S)-3-Hydroxydecanoyl-CoA | 0.039 | 85 | [5] |
| P. aeruginosa PhaC2 | (R,S)-3-Hydroxydecanoyl-CoA | 0.035 | 85 | [5] |
Experimental Protocols
Synthesis of (R)-3-Hydroxydecanoic Acid
A green synthesis approach for (R)-3-hydroxydecanoic acid has been developed using levoglucosenone, a cellulose-derived starting material.[7][8]
Workflow:
dot
Figure 3: Workflow for the synthesis of (R)-3-hydroxydecanoic acid.
Detailed Methodology:
-
Oxa-Michael Addition: Levoglucosenone undergoes an oxa-Michael addition of water to form hydrated levoglucosenone.[9]
-
Baeyer-Villiger Oxidation: The ketone is converted to an ester through a Baeyer-Villiger oxidation.
-
Activation and Protection: The primary and secondary alcohols are protected, for example, by tosylation and acetylation.[9]
-
Bernet-Vasella Reaction: This reaction is used to open the sugar ring and introduce a double bond.
-
Cross-Metathesis Homologation: The carbon chain is elongated to the desired length via cross-metathesis.[7][8]
-
Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield (R)-3-hydroxydecanoic acid.
Analysis of 3-Hydroxy Fatty Acid Stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantitative analysis of 3-hydroxy fatty acids in biological samples.[10]
Protocol:
-
Sample Preparation:
-
To 500 µL of serum or plasma, add stable isotope-labeled internal standards.
-
For total 3-hydroxy fatty acid content, hydrolyze the sample with 10 M NaOH.
-
Acidify the samples with 6 M HCl.
-
-
Extraction:
-
Extract the acidified samples twice with ethyl acetate.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) at 80°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use an appropriate temperature program, for example, starting at 80°C and ramping up to 290°C.
-
Monitor characteristic ions for the 3-hydroxy fatty acid derivatives.[11]
-
dot
Figure 4: Workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
General Strategy:
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.[13]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving separation.
-
Reversed Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Development:
-
Screen different chiral columns and mobile phase compositions to identify initial separation conditions.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase may be beneficial.
-
-
Detection: UV detection is suitable for acyl-CoA compounds, typically in the range of 254-260 nm.
Biological Activities and Signaling Roles
Beyond their roles in primary metabolism, hydroxy fatty acids are emerging as important signaling molecules that can modulate various physiological processes.[1][15]
-
G-Protein Coupled Receptors (GPCRs): Certain hydroxy fatty acids have been identified as ligands for GPCRs, such as the hydroxycarboxylic acid receptors (HCARs) and free fatty acid receptors (FFARs).[9][10][16] These receptors are involved in the regulation of inflammation, metabolism, and immune responses.
-
Inter-Kingdom Signaling: 3-Hydroxy fatty acids produced by bacteria can be recognized by host organisms and influence the immune response. For example, 3-hydroxyeicosatetraenoic acid (3-HETE) can be converted by mammalian enzymes into 3-OH-prostaglandin E2, a potent pro-inflammatory mediator.[11]
-
Modulation of Phagocytosis: In the context of host-pathogen interactions, 3-hydroxy fatty acids have been shown to impair the phagocytosis of microbial cells by amoebae.[17]
The specific signaling roles of (S)- and (R)-3-hydroxydecanoyl-CoA in mammalian systems are an active area of research. Given the stereospecificity of receptor-ligand interactions, it is highly probable that these two stereoisomers will exhibit distinct signaling properties.
Conclusion
(S)-3-Hydroxydecanoyl-CoA and (R)-3-hydroxydecanoyl-CoA are not merely metabolic intermediates but are key players in distinct and stereospecific biochemical pathways. The S-isomer is integral to energy production via β-oxidation, while the R-isomer serves as a building block for biopolymers in microorganisms. The enzymes involved in their metabolism exhibit strict stereoselectivity, underscoring the importance of chirality in biological systems. For researchers in drug development and metabolic engineering, a thorough understanding of the synthesis, function, and analysis of these molecules is paramount. Further investigation into the potential signaling roles of these stereoisomers in mammalian systems may unveil novel therapeutic targets for a range of diseases. This guide provides a foundational resource to aid in these ongoing and future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardepot.com [moleculardepot.com]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 8. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-Protein–Coupled Receptors Are Dynamic Regulators of Digestion and Targets for Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aocs.org [aocs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxydecanoyl-CoA in Bacterial vs. Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth comparison of the roles of C10-hydroxy-acyl-CoAs in bacterial and mammalian systems. While the initial topic of interest was 8-hydroxydecanoyl-CoA, a comprehensive review of the scientific literature reveals that the predominant and metabolically significant isomer in both kingdoms is 3-hydroxydecanoyl-CoA (or its acyl carrier protein equivalent, 3-hydroxydecanoyl-ACP ). Therefore, this guide will focus primarily on the synthesis, function, and significance of this 3-hydroxy isomer. The potential roles of other isomers, such as 8-hydroxy-eicosatetraenoic acid (8-HETE) in mammalian signaling, will be discussed in the context of broader hydroxy fatty acid functions.
This document will explore the distinct metabolic pathways, enzymatic characteristics, and potential for therapeutic intervention related to 3-hydroxydecanoyl-CoA in bacteria and mammals, highlighting the key differences between the prokaryotic Type II fatty acid synthesis (FASII) and the eukaryotic Type I (FASI) and microsomal elongation systems.
I. Metabolic Pathways and Core Functions
Bacterial Systems: A Key Intermediate in Fatty Acid Synthesis (FASII)
In bacteria, 3-hydroxydecanoyl-ACP is a critical intermediate in the Type II fatty acid synthesis (FASII) pathway. This system utilizes a series of discrete, monofunctional enzymes to build fatty acid chains. 3-hydroxydecanoyl-ACP stands at a crucial branch point, leading to the synthesis of both saturated and unsaturated fatty acids.
-
Saturated Fatty Acid Synthesis: In the canonical elongation cycle, 3-hydroxydecanoyl-ACP is dehydrated by 3-hydroxyacyl-ACP dehydratase (FabZ) to form trans-2-decenoyl-ACP. This intermediate is then reduced by an enoyl-ACP reductase (FabI) to decanoyl-ACP, which can be further elongated.[1]
-
Unsaturated Fatty Acid Synthesis (UFA): In Escherichia coli and many other bacteria, the enzyme 3-hydroxydecanoyl-ACP dehydratase/isomerase (FabA) plays a pivotal role.[2][3] FabA catalyzes both the dehydration of 3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[2][4] This cis isomer bypasses the FabI reduction step and is specifically elongated by β-ketoacyl-ACP synthase I (FabB), introducing a double bond into the growing fatty acid chain.[5][6] This pathway is essential for maintaining membrane fluidity.
Figure 1. Role of 3-Hydroxydecanoyl-ACP in Bacterial FASII.
Mammalian Systems: Roles in Elongation and β-Oxidation
In mammals, fatty acid synthesis up to palmitate (C16) is carried out by the large, multifunctional Fatty Acid Synthase I (FASI) complex, which does not release intermediates like 3-hydroxydecanoyl-CoA. However, this molecule does appear as an intermediate in two other key pathways:
-
Very-Long-Chain Fatty Acid (VLCFA) Elongation: The synthesis of fatty acids longer than 16 carbons occurs primarily in the endoplasmic reticulum. This process involves a four-step cycle analogous to FASII, utilizing separate enzymes. The third step, the dehydration of a 3-hydroxyacyl-CoA intermediate, is catalyzed by one of four 3-hydroxyacyl-CoA dehydratases (HACD1-4) .[7][8] These enzymes exhibit tissue-specific expression and some functional redundancy.[9] For a C18 fatty acid being elongated to a C20 fatty acid, 3-hydroxyeicosanoyl-CoA would be the intermediate, and for shorter chain elongation, a 3-hydroxydecanoyl-CoA could theoretically be a substrate.
-
Peroxisomal β-Oxidation: Peroxisomes are responsible for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some other lipids that are not efficiently metabolized by mitochondria.[10] This process is a spiral of reactions that shortens the fatty acid chain. The peroxisomal pathway utilizes a D-bifunctional protein (HSD17B4) which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This means that 3-hydroxyacyl-CoA intermediates are formed and then oxidized within this enzyme complex.
Figure 2. 3-Hydroxyacyl-CoA in Mammalian Lipid Metabolism.
II. Signaling and Regulatory Functions
While primarily metabolic intermediates, fatty acids and their derivatives are increasingly recognized as signaling molecules that can influence cellular processes like virulence in bacteria and inflammation in mammals.
Bacterial Signaling: A Precursor to Quorum Sensing
The direct signaling role of 3-hydroxydecanoyl-ACP is not well-established; however, its position as a key intermediate in the FASII pathway makes it a critical precursor for the synthesis of N-acyl-homoserine lactone (AHL) signaling molecules used in quorum sensing.[11]
-
AHL Synthesis: LuxI-family AHL synthases utilize specific acyl-ACPs from the FASII pathway and S-adenosylmethionine (SAM) to generate AHLs.[11][12] The specificity of the AHL synthase for particular acyl-ACP chain lengths determines the specific signal molecule produced by the bacterium. These AHLs regulate a variety of processes, including biofilm formation, virulence factor expression, and motility.[13] Therefore, the flux through the FASII pathway and the availability of intermediates like decanoyl-ACP (derived from 3-hydroxydecanoyl-ACP) directly impact cell-to-cell communication.
Figure 3. Acyl-ACP as a precursor for bacterial quorum sensing.
Mammalian Signaling: Hydroxy Fatty Acids and Inflammation
While 3-hydroxydecanoyl-CoA itself is not a prominent signaling molecule, other hydroxylated fatty acids, particularly derivatives of arachidonic acid, are potent signaling lipids. The user's initial interest in "this compound" may relate to this broader class of molecules, such as 8-hydroxyeicosatetraenoic acid (8-HETE) .
-
8-HETE Signaling: 8-HETE is a lipoxygenase metabolite of arachidonic acid.[4] It has been shown to exert pro-inflammatory and proliferative effects.[4][14] Studies have demonstrated that 8-HETE can promote hypertrophy in cardiomyocytes through the activation of the MAPK and NF-κB signaling pathways .[1] Although a specific high-affinity receptor for 8-HETE has not been definitively identified, the G-protein coupled receptor GPR31 has been identified as a receptor for the related 12(S)-HETE and may be a candidate for other HETEs.[15][16][17][18] This highlights a mechanism where specific hydroxy fatty acids can act as extracellular signals to modulate complex cellular responses like inflammation and cell growth.
Figure 4. 8-HETE signaling pathway in mammalian cells.
III. Quantitative Data Comparison
The following tables summarize available quantitative data for the key enzymes and metabolites in bacterial and mammalian systems. Direct comparison is challenging due to differences in experimental conditions, units, and the use of ACP versus CoA thioesters.
Table 1: Enzyme Kinetic Parameters
| Parameter | Bacterial System (E. coli FabA) | Mammalian System (Human HACD1/HACD2) | Reference(s) |
| Substrate | 3-Hydroxyacyl-ACPs | 3-Hydroxypalmitoyl-CoA (C16) | [7][8] |
| Km | Substrate preference for C8-C12 chains | HACD1: 33.6 µM HACD2: 121.7 µM | [6][7][8] |
| Vmax | Not consistently reported | HACD2 has ~16-fold higher Vmax than HACD4 | [19] |
| Specific Activity | FabA is most active on intermediate chain lengths (C8-C12) | - | [6] |
Table 2: Metabolite Concentrations
| Metabolite | Bacterial System (E. coli) | Mammalian System (Various Cell Lines/Tissues) | Reference(s) |
| Total Acyl-ACP Pool | Small fraction of total ACP (~6 x 104 molecules/cell) | N/A | [5] |
| 3-Hydroxyacyl Intermediates | Not quantified; transient intermediates | Free 3-hydroxypalmitic acid (plasma): - Control: ~0.43 µM - LCHAD deficiency: ~12.2 µM | [3] |
| Total Long-Chain Acyl-CoA Pool | N/A | Rat Liver: ~83 nmol/g wet weight Hamster Heart: ~61 nmol/g wet weight | - |
IV. Experimental Protocols
Protocol 1: Quantification of Acyl-ACPs/CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-ACP (bacterial) or acyl-CoA (mammalian) species.
Objective: To quantify the intracellular pool of acyl-CoAs or acyl-ACPs, including 3-hydroxy intermediates.
Methodology:
-
Cell Quenching and Harvesting:
-
Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C).
-
Harvest cells by centrifugation at low temperature.
-
-
Extraction:
-
Resuspend the cell pellet in an ice-cold extraction buffer. Common buffers include:
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or 15N-labeled ACP) for absolute quantification.[8]
-
Lyse cells via sonication or bead beating on ice.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation (for Acyl-ACPs):
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs or acyl-ACP digests using reverse-phase liquid chromatography (LC).
-
Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[22]
-
Specific precursor-product ion transitions are monitored for each target analyte and the internal standard.
-
Figure 5. Workflow for Acyl-ACP/CoA Quantification by LC-MS/MS.
Protocol 2: 3-Hydroxyacyl-ACP/CoA Dehydratase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of FabA/FabZ (bacterial) or HACD (mammalian) enzymes.
Objective: To determine the kinetic parameters (Km, Vmax) of 3-hydroxyacyl dehydratase enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify the recombinant dehydratase enzyme (e.g., FabA or HACD).
-
Synthesize or purchase the 3-hydroxyacyl-ACP or 3-hydroxyacyl-CoA substrate of the desired chain length. For bacterial assays, holo-ACP must be charged with the 3-hydroxyacyl group.
-
-
Coupled Enzyme Assay:
-
The dehydration reaction itself does not produce a change in absorbance. Therefore, a coupled assay is used.
-
Bacterial (FabA/FabZ): The formation of trans-2-enoyl-ACP can be coupled to its reduction by enoyl-ACP reductase (FabI) . The reaction mixture includes the dehydratase, 3-hydroxyacyl-ACP substrate, FabI, and NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[5][23]
-
Mammalian (HACD): The reverse reaction (hydration) is often more convenient to measure. The reaction mixture includes the enzyme source (e.g., microsomes), trans-2-enoyl-CoA substrate, and the reaction is coupled to a dehydrogenase that uses the resulting 3-hydroxyacyl-CoA and NAD+, monitoring the increase in NADH at 340 nm.
-
-
Data Analysis:
-
Measure the initial reaction rates at varying substrate concentrations.
-
Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[24]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the Escherichia coli fabA gene encoding beta-hydroxydecanoyl thioester dehydrase and transport to chloroplasts in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding allosteric regulation by the acyl carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Substrate Specificity and Protein-Protein Interactions of the E. coli Fatty Acid Dehydratase, FabA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of NF-κB Is Essential for Hepatocyte Growth Factor-Mediated Proliferation and Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. GPCRdb [gpcrdb.org]
- 17. mdpi.com [mdpi.com]
- 18. GPR31 - Wikipedia [en.wikipedia.org]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Team:Michigan/Experiment - 2019.igem.org [2019.igem.org]
- 22. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATP allosterically regulates an acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Protein Interactions with 8-Hydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its transient nature makes it a key substrate for a cascade of enzymatic reactions essential for energy homeostasis. Understanding the intricate protein interactions with this molecule is paramount for elucidating metabolic pathways, identifying potential drug targets for metabolic disorders, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the known protein interactions with this compound, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Protein Interactors in Mitochondrial Beta-Oxidation
The primary known protein interactions of this compound occur within the mitochondrial matrix, where it serves as a substrate for three key enzymes of the beta-oxidation pathway. These enzymes catalyze sequential reactions to shorten the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2.
The central proteins that interact with this compound are:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Catalyzes the oxidation of this compound to 8-hydroxy-trans-2-decenoyl-CoA.
-
Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond in 8-hydroxy-trans-2-decenoyl-CoA to form 3,8-dihydroxydecanoyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the oxidation of the 3-hydroxyl group of 3,8-dihydroxydecanoyl-CoA to yield 3-keto-8-hydroxydecanoyl-CoA.
Quantitative Data on Protein Interactions
Precise quantitative data on the binding affinity and enzyme kinetics of this compound with its interacting proteins are crucial for building accurate metabolic models and for the design of targeted therapeutics. While direct kinetic data for this compound is not extensively reported, data from closely related substrates provide valuable insights.
| Enzyme | Substrate (Proxy for this compound) | Species | Km (µM) | Vmax (U/mg) | Reference |
| Enoyl-CoA Hydratase (Hydratase I) | Decenoyl-CoA | M. smegmatis | 91 | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 25 | 150 | [2] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 20 | 120 | [2] |
Note: The Vmax for Enoyl-CoA Hydratase with decenoyl-CoA was not specified in the available literature. The data for L-3-Hydroxyacyl-CoA Dehydrogenase is for substrates of similar chain length to this compound and provides a reasonable estimate of its kinetic parameters. Further direct experimental validation is required for precise values.
Signaling Pathways and Metabolic Context
The interaction of this compound with beta-oxidation enzymes is a key component of cellular energy metabolism. This pathway is tightly regulated by the energy state of the cell, with feedback inhibition from downstream products like acetyl-CoA and NADH.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound protein interactions. Below are protocols for the expression, purification, and kinetic analysis of the key interacting enzymes.
Recombinant Expression and Purification of Beta-Oxidation Enzymes
This protocol describes the general workflow for obtaining purified recombinant medium-chain acyl-CoA dehydrogenase (MCAD), enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Human cDNA library
-
High-fidelity DNA polymerase
-
Expression vector (e.g., pET vector with a His-tag)
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash and elution buffers for affinity chromatography
-
Size-exclusion chromatography column and buffer
Procedure:
-
Cloning: The coding sequences for human MCAD, enoyl-CoA hydratase, and HADH are amplified from a human cDNA library by PCR. The PCR products are then cloned into an appropriate expression vector, such as a pET vector containing an N-terminal His-tag for purification.
-
Expression: The expression plasmids are transformed into a suitable E. coli expression strain. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-4 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. The cells are lysed by sonication, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.
-
Further Purification and Quality Control: For higher purity, the eluted protein can be subjected to size-exclusion chromatography. The purity of the final protein preparation is assessed by SDS-PAGE.
Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This assay is adapted from a method using a substrate analog, 3-phenylpropionyl-CoA, which allows for the specific measurement of MCAD activity.[3]
Principle: MCAD catalyzes the dehydrogenation of an acyl-CoA substrate, transferring electrons to an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which in turn reduces a chromogenic substrate. The formation of the product, cinnamoyl-CoA, can be monitored spectrophotometrically at 308 nm. While not directly using this compound, this method provides a robust way to assess MCAD activity and can be adapted for substrate competition studies.
Materials:
-
Purified recombinant MCAD
-
3-Phenylpropionyl-CoA (substrate analog)
-
Phenazine methosulfate (PMS)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.6)
-
Spectrophotometer capable of measuring absorbance at 308 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PMS, and the substrate analog in a quartz cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified MCAD.
-
Monitor the increase in absorbance at 308 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentration of the substrate analog and fitting the data to the Michaelis-Menten equation.
HPLC-Based Assay for Enoyl-CoA Hydratase Activity
This method allows for the direct quantification of the hydration of an enoyl-CoA substrate to its corresponding 3-hydroxyacyl-CoA product.[4]
Principle: The substrate (e.g., trans-2-decenoyl-CoA, the product of MCAD acting on decanoyl-CoA) and the product (3-hydroxydecanoyl-CoA) are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Purified recombinant enoyl-CoA hydratase
-
trans-2-Decenoyl-CoA (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
UV detector set to 260 nm (for detection of the CoA moiety)
Procedure:
-
Set up a reaction mixture containing the reaction buffer and the enoyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
At various time points, withdraw aliquots of the reaction and stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove the precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Separate the substrate and product using an appropriate gradient of the mobile phase.
-
Quantify the amount of product formed by integrating the peak area at 260 nm and comparing it to a standard curve of the 3-hydroxyacyl-CoA product.
-
Determine the initial reaction velocity and calculate kinetic parameters.
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.[2]
Principle: HADH catalyzes the oxidation of the 3-hydroxyl group of the substrate, reducing NAD+ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm. To drive the reaction to completion, the product, a 3-ketoacyl-CoA, is cleaved by a coupling enzyme, 3-ketoacyl-CoA thiolase, in the presence of CoASH.
Materials:
-
Purified recombinant HADH
-
3-Hydroxydecanoyl-CoA (or a suitable analog like 3-hydroxyoctanoyl-CoA)
-
NAD+
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the 3-hydroxyacyl-CoA substrate and equilibrate to the desired temperature.
-
Initiate the reaction by adding a known amount of purified HADH.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine the kinetic parameters by varying the substrate concentration.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5][6]
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (e.g., MCAD, enoyl-CoA hydratase, or HADH) in a microcalorimeter. The heat released or absorbed upon binding is measured.
Materials:
-
Purified protein (MCAD, enoyl-CoA hydratase, or HADH)
-
This compound
-
ITC buffer (e.g., phosphate or Tris buffer, pH matched to the protein's stability)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the protein and this compound against the same buffer to minimize heat effects from buffer mismatch.
-
Degas the solutions to prevent air bubbles in the calorimeter cell.
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The study of protein interactions with this compound is fundamental to understanding fatty acid metabolism and its role in health and disease. This technical guide provides a foundational overview of the key interacting proteins, available quantitative data, and detailed experimental protocols to facilitate further research in this critical area. The methodologies described herein can be adapted and optimized to uncover novel protein interactions and to precisely characterize the kinetics and thermodynamics of these interactions, ultimately paving the way for new diagnostic and therapeutic interventions for metabolic disorders.
References
- 1. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]
The Emerging Landscape of Acyl-CoA Signaling: A Technical Guide to the Potential Roles of 8-Hydroxydecanoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-Coenzyme A (acyl-CoA) molecules, central to fatty acid metabolism, are increasingly recognized for their roles in cellular signaling. This technical guide explores the nascent yet promising area of 8-hydroxydecanoyl-CoA as a potential signaling molecule. While its role as an intermediate in metabolic pathways is established, its capacity to directly influence signaling cascades remains a frontier of research. This document synthesizes the current understanding of acyl-CoA signaling, proposes potential mechanisms for this compound, and provides detailed experimental frameworks for the investigation of these hypotheses. The information presented herein is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of targeting this and related molecules.
Introduction: Acyl-CoAs as Bioactive Molecules
Acyl-CoAs are thioester derivatives of fatty acids and coenzyme A, primarily known for their indispensable roles in energy metabolism, including fatty acid synthesis and β-oxidation. Beyond their metabolic functions, a growing body of evidence suggests that long-chain acyl-CoA esters can act as regulatory molecules, influencing a variety of cellular processes.[1][2] These signaling roles are mediated through several mechanisms, including the allosteric regulation of enzymes, modulation of ion channels, and direct interaction with transcription factors to control gene expression.[1][3] Furthermore, acyl-CoAs serve as donors for post-translational modifications of proteins, a process known as acylation, which can alter protein function, localization, and stability.[4][5]
This guide focuses on the potential signaling roles of a specific medium-chain acyl-CoA, this compound. While direct evidence for its signaling functions is currently limited, its structure suggests plausible interactions with cellular signaling networks. This document will extrapolate from the known functions of similar molecules to build a framework for future research into this intriguing molecule.
Metabolic Context of this compound
This compound is structurally similar to 3-hydroxydecanoyl-CoA, a well-characterized intermediate in the mitochondrial β-oxidation of fatty acids.[6] The pathway involves the sequential breakdown of fatty acyl-CoAs into acetyl-CoA units. The synthesis of (S)-3-hydroxydecanoyl-CoA from trans-dec-2-enoyl-CoA is catalyzed by enoyl-CoA hydratase.[7] Subsequently, 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[6][8]
The biosynthesis of this compound itself is less clear. It could potentially be formed through omega-oxidation of decanoic acid, a process that introduces a hydroxyl group at the opposite end of the fatty acid chain from the carboxyl group. This pathway typically handles fatty acids that are not readily metabolized by β-oxidation.
Figure 1. Mitochondrial β-oxidation pathway for Decanoyl-CoA.
Potential Signaling Mechanisms of this compound
Based on the known signaling activities of other acyl-CoAs and hydroxylated fatty acids, several potential signaling mechanisms for this compound can be postulated.
Modulation of Nuclear Receptor Activity
Long-chain fatty acids and their CoA esters are known to influence gene expression by binding to and modulating the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF-4α).[2] It is plausible that this compound could act as a ligand for these or other nuclear receptors, thereby regulating the expression of genes involved in lipid metabolism, inflammation, and other cellular processes.
Figure 2. Hypothetical signaling pathway of this compound via a nuclear receptor.
Interaction with G-Protein Coupled Receptors (GPCRs)
Certain fatty acids are endogenous ligands for a class of G-protein coupled receptors (GPCRs), such as GPR40 and GPR120.[9] These receptors are involved in a variety of physiological processes, including insulin (B600854) secretion and inflammation. The structural features of this compound, particularly its hydroxyl group and acyl chain, may enable it to bind to and modulate the activity of specific GPCRs, thereby initiating downstream signaling cascades involving second messengers like cAMP or Ca²⁺.
Protein Acylation
Protein acylation is a post-translational modification where an acyl group is attached to a protein, commonly on lysine (B10760008) residues.[4][10] This modification can be enzymatic or non-enzymatic and can significantly impact protein function.[4][5] this compound could serve as a substrate for acyltransferases, leading to the "8-hydroxydecanoylation" of proteins. This novel modification could regulate the activity of enzymes, transcription factors, or signaling proteins.
Experimental Protocols for Investigating Signaling Roles
To validate the hypothesized signaling roles of this compound, a series of rigorous experimental approaches are required.
Quantification of Endogenous this compound
Objective: To determine the endogenous levels of this compound in different tissues and cell types under various physiological conditions.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or acetonitrile/methanol (B129727)/water mixture).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte, for accurate quantification.
-
Centrifuge to precipitate proteins and other macromolecules.
-
Perform solid-phase extraction (SPE) on the supernatant to enrich for acyl-CoAs and remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.[11][12]
-
-
LC-MS/MS Analysis:
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.[11]
-
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% to 98% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Quantifier) | [M+H]⁺ → [M-507+H]⁺ |
| MRM Transition (Qualifier) | [M+H]⁺ → specific fragment of 8-hydroxydecanoyl moiety |
| Collision Energy | Optimized for each transition |
Investigating Nuclear Receptor Activation
Objective: To determine if this compound can bind to and activate nuclear receptors.
Methodology: Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., PPRE-luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
-
Treatment and Luciferase Assay:
-
After transfection, treat the cells with varying concentrations of this compound or a known agonist (positive control).
-
Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the control reporter signal. An increase in relative luciferase activity indicates activation of the nuclear receptor.
-
Figure 3. Experimental workflow for a nuclear receptor luciferase reporter assay.
Screening for GPCR Interactions
Objective: To identify potential GPCR targets of this compound.
Methodology: GPCR Screening Assays (e.g., Calcium Mobilization or cAMP Assay)
-
Cell Lines: Utilize cell lines stably expressing specific GPCRs of interest (e.g., GPR40, GPR120) or a panel of GPCRs for broader screening.
-
Calcium Mobilization Assay (for Gq-coupled GPCRs):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add this compound and monitor changes in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates GPCR activation.
-
-
cAMP Assay (for Gs- or Gi-coupled GPCRs):
-
Treat cells with this compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based assay. A change in cAMP levels (increase for Gs, decrease for Gi) indicates GPCR modulation.
-
Table 2: Summary of GPCR Screening Assays
| Assay | GPCR Coupling | Principle | Readout |
| Calcium Mobilization | Gq | Measurement of intracellular Ca²⁺ release | Fluorescence intensity |
| cAMP Assay | Gs, Gi | Measurement of intracellular cAMP levels | ELISA, Luminescence, or Fluorescence |
Data Presentation and Interpretation
All quantitative data from the aforementioned experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 3: Hypothetical Data from a Luciferase Reporter Assay
| Treatment | Concentration (µM) | Relative Luciferase Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Known Agonist | 10 | 8.5 ± 0.7 |
| This compound | 1 | 1.2 ± 0.2 |
| This compound | 10 | 3.1 ± 0.4 |
| This compound | 50 | 5.8 ± 0.6 |
Conclusion and Future Directions
The exploration of this compound as a signaling molecule is in its infancy. This guide provides a theoretical framework and practical experimental designs to begin to unravel its potential roles. The central hypothesis is that, like other acyl-CoAs, this compound may function as a signaling molecule, influencing cellular processes through interactions with nuclear receptors, GPCRs, and by participating in protein acylation.
Future research should focus on:
-
Definitive identification and quantification of endogenous this compound in various biological systems.
-
Unbiased screening to identify its protein targets, including receptors and enzymes.
-
Elucidation of the downstream signaling pathways modulated by this compound.
-
Investigation of its physiological and pathophysiological relevance in models of metabolic diseases and other conditions.
The insights gained from such studies will not only advance our fundamental understanding of cellular signaling but may also pave the way for the development of novel therapeutic strategies targeting acyl-CoA metabolism and signaling.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 7. Reactome | trans-Dec-2-enoyl-CoA+H2O<=>(S)-Hydroxydecanoyl-CoA [reactome.org]
- 8. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function [frontiersin.org]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Synthesis of 8-Hydroxydecanoyl-CoA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vitro synthesis of 8-Hydroxydecanoyl-CoA, a valuable molecule for various research applications, including metabolic studies and drug development. The synthesis is presented as a two-stage process: first, the chemical synthesis of the precursor, 8-hydroxydecanoic acid, followed by its enzymatic or chemical ligation to Coenzyme A (CoA). This application note includes comprehensive experimental protocols, data tables for quantitative comparison of methods, and visual diagrams of the synthesis workflow and its potential metabolic context.
Introduction
This compound is a hydroxylated medium-chain acyl-CoA. While the roles of ω- and β-hydroxy acyl-CoAs are relatively well-studied, the biological significance of in-chain hydroxylated acyl-CoAs such as the 8-hydroxy variant is less understood. Access to synthetically produced this compound is crucial for investigating its potential roles in cellular signaling, metabolic pathways, and as a potential substrate or inhibitor for various enzymes. This document outlines a reliable methodology for its in vitro synthesis to facilitate such research.
Stage 1: Synthesis of 8-Hydroxydecanoic Acid
The synthesis of this compound begins with the preparation of its precursor, 8-hydroxydecanoic acid. As there are no readily available commercial sources or established enzymatic routes for the direct and regioselective hydroxylation of decanoic acid at the C8 position, a chemical synthesis approach is recommended. The proposed strategy involves the synthesis of an 8-halodecanoate intermediate, followed by nucleophilic substitution to introduce the hydroxyl group.
Protocol 1: Chemical Synthesis of 8-Hydroxydecanoic Acid via 8-Bromodecanoic Acid
This protocol is adapted from established methods for the synthesis of related bromo- and hydroxy-fatty acids.
Materials:
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
1,5-Dibromopentane
-
Potassium hydroxide (B78521) (KOH)
-
Hydrobromic acid (HBr)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Toluene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 6-bromohexan-1-ol: React 1,6-hexanediol with a suitable brominating agent like HBr/H₂SO₄.
-
Malonic Ester Synthesis of 8-bromooctanoic acid:
-
React 6-bromohexan-1-ol with diethyl malonate in the presence of a base like sodium ethoxide.
-
The resulting diester is then hydrolyzed and decarboxylated to yield 8-bromooctanoic acid.
-
-
Alternative route to 8-bromodecanoic acid: A more direct route involves the radical addition of HBr to a suitable unsaturated decanoic acid precursor. However, control of regioselectivity can be challenging. A plausible multi-step synthesis starting from 1,6-dibromohexane (B150918) and diethyl malonate can also be employed to synthesize 8-bromooctanoic acid, which can then be elongated.
-
Nucleophilic Substitution to 8-hydroxydecanoic acid:
-
Dissolve 8-bromodecanoic acid in an aqueous solution of a base such as sodium hydroxide.
-
Heat the reaction mixture under reflux for several hours to facilitate the Sₙ2 reaction, replacing the bromine atom with a hydroxyl group.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the 8-hydroxydecanoic acid.
-
Purify the product by extraction with an organic solvent (e.g., diethyl ether) and subsequent column chromatography on silica gel.
-
Expected Yield: The overall yield for this multi-step synthesis is expected to be in the range of 20-40%, depending on the efficiency of each step.
Stage 2: Ligation of 8-Hydroxydecanoic Acid to Coenzyme A
Once 8-hydroxydecanoic acid is synthesized and purified, it can be ligated to Coenzyme A to form this compound. Both chemical and enzymatic methods are viable.
Protocol 2: Chemical Synthesis of this compound using N-Hydroxysuccinimide (NHS) Ester
This method involves the activation of the carboxylic acid group of 8-hydroxydecanoic acid with NHS, followed by reaction with Coenzyme A.
Materials:
-
8-hydroxydecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt (CoASH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (pH 8.0)
-
Solid-phase extraction (SPE) C18 cartridges
-
Potassium phosphate (B84403) buffer
Procedure:
-
Activation of 8-hydroxydecanoic acid:
-
Dissolve 8-hydroxydecanoic acid, NHS, and DCC (or EDC) in anhydrous DCM or THF.
-
Stir the reaction at room temperature for several hours to form the 8-hydroxydecanoate-NHS ester.
-
Filter to remove the dicyclohexylurea byproduct (if using DCC).
-
Evaporate the solvent to obtain the crude NHS ester.
-
-
Ligation to Coenzyme A:
-
Dissolve the 8-hydroxydecanoate-NHS ester in a small amount of organic solvent (e.g., acetonitrile).
-
Dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).
-
Add the NHS ester solution dropwise to the Coenzyme A solution while stirring.
-
Maintain the pH at 8.0 by adding small amounts of NaOH solution if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the this compound using a C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent to remove unreacted starting materials.
-
Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile in potassium phosphate buffer).
-
Lyophilize the purified product for storage.
-
Protocol 3: Enzymatic Synthesis of this compound using Acyl-CoA Synthetase
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 8-hydroxydecanoic acid and Coenzyme A. The choice of enzyme is critical, as its substrate specificity will determine the reaction efficiency. Acyl-CoA synthetases with broad substrate specificity, such as those from Pseudomonas species or engineered variants, are good candidates.[1][2]
Materials:
-
8-hydroxydecanoic acid
-
Coenzyme A trilithium salt (CoASH)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)
-
C18 HPLC column for purification
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine Tris-HCl buffer, ATP, MgCl₂, CoASH, DTT, and Triton X-100.
-
Add a solution of 8-hydroxydecanoic acid (solubilized with a small amount of ethanol or DMSO if necessary).
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
-
Purification:
-
Stop the reaction by adding acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Purify the supernatant containing this compound by reversed-phase HPLC using a C18 column with a suitable gradient of acetonitrile in a phosphate or acetate (B1210297) buffer.
-
Collect the fractions containing the product and lyophilize.
-
Data Presentation
| Parameter | Chemical Synthesis (NHS Ester) | Enzymatic Synthesis (Acyl-CoA Synthetase) |
| Precursor | 8-hydroxydecanoic acid | 8-hydroxydecanoic acid |
| Reagents | DCC/EDC, NHS, CoASH | ATP, CoASH, MgCl₂, Acyl-CoA Synthetase |
| Typical Yield | 50-70% (based on CoASH) | 40-80% (depending on enzyme activity) |
| Purity | High, after purification | High, after HPLC purification |
| Scalability | Easily scalable | Dependent on enzyme availability and cost |
| Stereospecificity | Produces a racemic mixture if the starting material is racemic | Can be stereospecific depending on the enzyme |
Experimental Workflows and Metabolic Context
Diagram 1: Overall Workflow for the In Vitro Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Proposed Metabolic Fate of this compound
Caption: Potential entry of this compound into β-oxidation.
Conclusion
The in vitro synthesis of this compound is achievable through a combination of chemical synthesis to produce the 8-hydroxydecanoic acid precursor, followed by either chemical or enzymatic ligation to Coenzyme A. The choice between chemical and enzymatic ligation will depend on the specific requirements of the research, such as the need for stereospecificity and the availability of reagents and enzymes. The protocols and data provided in this application note offer a comprehensive guide for researchers to produce this valuable molecule for their studies. Further research is warranted to elucidate the specific biological roles and metabolic pathways of this compound.
References
Application Note: Quantitative Analysis of 8-Hydroxydecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic processes and the pathophysiology of various diseases, including fatty acid oxidation disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The following diagram illustrates the central role of this compound in the fatty acid β-oxidation spiral.
Caption: Mitochondrial fatty acid β-oxidation of Decanoyl-CoA.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound quantification.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation.
Materials:
-
Biological sample (e.g., ~50-100 mg of tissue or 1-5 million cells)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Extraction Buffer: 2% perchloric acid in methanol (B129727)
-
SPE Cartridge: C18, 100 mg
-
Methanol
-
Water, HPLC grade
-
Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7.0)
Protocol:
-
Homogenization and Protein Precipitation:
-
Place the pre-weighed frozen tissue or cell pellet in a 2 mL tube.
-
Add 1 mL of ice-cold extraction buffer containing the internal standard.
-
Homogenize the sample on ice using a tissue homogenizer or probe sonicator.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | 10 mM ammonium acetate in 95:5 acetonitrile:water |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions:
Acyl-CoAs typically exhibit a characteristic neutral loss of the CoA moiety (507 Da) in positive ion mode. This allows for the use of a precursor ion scan to identify potential acyl-CoAs or, more specifically, Multiple Reaction Monitoring (MRM) for targeted quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for this compound:
The theoretical exact mass of this compound is approximately 925.3 g/mol . The MRM transitions can be set as follows:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 926.3 | 419.3 | 35-45 | 50 |
| Internal Standard | Specific to IS used | Specific to IS used | Optimize for IS | 50 |
Note: The precursor ion is the [M+H]⁺ adduct. The product ion corresponds to the acyl moiety after the neutral loss of the CoA group. Collision energy should be optimized for the specific instrument and analyte.
Data Presentation
Quantitative data should be summarized in a clear and structured table. While specific quantitative data for this compound is not widely available in the literature, the following table provides a template and includes reference concentrations for other medium-chain acyl-CoAs found in rat liver tissue as an example.
| Analyte | Sample Type | Concentration Range (nmol/g tissue) | Method of Detection | Reference |
| This compound | [User to specify] | [To be determined] | LC-MS/MS | This work |
| Hexanoyl-CoA | Rat Liver | 0.1 - 0.5 | LC-MS/MS | [1] |
| Octanoyl-CoA | Rat Liver | 0.2 - 1.0 | LC-MS/MS | [1] |
| Decanoyl-CoA | Rat Liver | 0.1 - 0.8 | LC-MS/MS | [1] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and drug development applications. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of the analyte.
References
Application Note and Protocol: Extraction of Acyl-CoAs from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a central role in fatty acid metabolism, the Krebs cycle, and the biosynthesis of various lipids. The accurate quantification of the acyl-CoA pool in tissue samples is vital for understanding metabolic regulation in both physiological and pathological states, such as metabolic diseases and during drug development. This document provides a detailed protocol for the extraction of acyl-CoAs from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The extraction of acyl-CoAs from complex biological matrices like tissues presents a significant analytical challenge due to their low abundance and chemical instability. This protocol employs a robust method involving rapid homogenization of frozen tissue in an acidic buffer to quench enzymatic activity, followed by protein precipitation and extraction of acyl-CoAs using a mixture of organic solvents. The resulting extract can be further purified using solid-phase extraction (SPE) to remove interfering substances prior to analysis.
Materials and Equipment
-
Reagents:
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Chloroform
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) solution
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
LC-MS grade water
-
LC-MS grade solvents for sample reconstitution (e.g., 50% methanol)
-
-
Equipment:
-
Homogenizer (e.g., glass Dounce homogenizer, bead beater)
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Solid-Phase Extraction (SPE) manifold and columns (e.g., C18 or anion exchange)
-
Analytical balance
-
Micropipettes
-
Conical centrifuge tubes (e.g., 15 mL and 50 mL)
-
Autosampler vials for LC-MS/MS
-
Experimental Protocol
This protocol is a compilation and adaptation of established methods for the extraction of a broad range of acyl-CoAs from various tissues.[1][2][3][4]
1. Tissue Collection and Preparation:
-
Excise tissue and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.[5][6][7]
-
Store frozen tissue at -80°C until extraction.
-
For extraction, weigh the frozen tissue (typically 20-100 mg) and keep it on dry ice to prevent thawing.[1][8]
-
It is crucial to work quickly and keep samples cold throughout the procedure to minimize acyl-CoA degradation.
2. Homogenization:
-
Place the frozen tissue in a pre-chilled glass homogenizer.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol to the homogenate and homogenize again.[1][2]
3. Liquid-Liquid Extraction:
-
Transfer the homogenate to a 15 mL conical tube.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs into a new 15 mL tube.
4. Optional Solid-Phase Extraction (SPE) for Purification:
For cleaner samples and to remove compounds that may interfere with LC-MS/MS analysis, an SPE step is recommended.
-
Column Conditioning: Condition a C18 SPE column by washing with 3 mL of methanol, followed by 3 mL of LC-MS grade water.[9]
-
Sample Loading: Dilute the collected supernatant from step 3 with 10 mL of 100 mM KH₂PO₄ (pH 4.9) and load it onto the conditioned SPE column.[2]
-
Washing: Wash the column with 2.4 mL of 2% formic acid in water, followed by 2.4 mL of methanol to remove polar impurities.[9]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide (B78521) in methanol, followed by a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.[9] Collect the eluates in a clean tube.
5. Sample Concentration and Reconstitution:
-
Dry the collected eluate (or the supernatant from step 3 if SPE was not performed) under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[9]
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize representative acyl-CoA concentrations found in various rat tissues, as reported in the literature. These values can serve as a general reference for expected physiological levels.
Table 1: Long-Chain Acyl-CoA Concentrations in Rat Liver (nmol/g wet weight)
| Acyl-CoA Species | Fed State[5] | 48h Fasted State[5] |
| C16:0 (Palmitoyl-CoA) | ~25 | ~60 |
| C18:0 (Stearoyl-CoA) | ~10 | ~60 |
| C18:1 (Oleoyl-CoA) | ~30 | ~75 |
| C18:2 (Linoleoyl-CoA) | ~20 | ~45 |
| Total Long-Chain | 108 ± 11 | 248 ± 19 |
Table 2: Acyl-CoA Concentrations in Rat Heart and Skeletal Muscle (nmol/g wet weight)
| Acyl-CoA Species | Rat Heart[6] | Rat Skeletal Muscle[6] |
| C16:0 (Palmitoyl-CoA) | ~3.5 | ~1.0 |
| C18:0 (Stearoyl-CoA) | ~2.0 | Not Reported |
| C18:1 (Oleoyl-CoA) | ~3.0 | ~1.0 |
| C18:2 (Linoleoyl-CoA) | ~3.5 | ~1.0 |
| Total Long-Chain | 14.51 ± 2.11 | 4.35 ± 0.71 |
Signaling Pathways and Experimental Workflows
Caption: A flowchart of the acyl-CoA extraction protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Acyl-CoA Yield | Incomplete homogenization | Ensure tissue is thoroughly homogenized on ice. |
| Degradation of acyl-CoAs | Work quickly and keep samples on ice or at 4°C at all times. Use freshly prepared buffers. | |
| Inefficient extraction | Ensure correct solvent ratios and vigorous vortexing. | |
| High Variability Between Replicates | Inconsistent sample handling | Standardize all steps of the protocol, especially timing and temperature. |
| Inaccurate pipetting of small volumes | Use calibrated micropipettes and be precise during reconstitution. | |
| Interfering Peaks in LC-MS/MS | Contaminants from tissue matrix | Incorporate the optional SPE step for sample cleanup. |
| Impure solvents or reagents | Use high-purity, LC-MS grade solvents and reagents. |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction of acyl-CoAs from tissue samples. Adherence to this protocol will enable researchers to obtain high-quality extracts suitable for accurate and reproducible quantification of acyl-CoAs by LC-MS/MS, thereby facilitating a deeper understanding of cellular metabolism in health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Assays Using 8-Hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its central role in lipid metabolism makes the enzymes that catalyze its conversion, primarily 3-hydroxyacyl-CoA dehydrogenases, important targets for basic research and drug development. These application notes provide detailed protocols for in vitro assays using this compound as a substrate, enabling the characterization of enzyme activity and the screening of potential inhibitors.
Relevant Enzymes and Pathways
This compound is a substrate for enzymes within the fatty acid beta-oxidation pathway. The primary enzyme of interest is L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) , which catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group, forming 3-oxodecanoyl-CoA. Some isoforms of this enzyme, such as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), exhibit broad substrate specificity and can act on medium-chain substrates like this compound[1][2].
The metabolic pathway of decanoyl-CoA beta-oxidation involves the sequential action of several enzymes, with this compound (also referred to as (S)-Hydroxydecanoyl-CoA in some contexts) being a key intermediate[1].
Figure 1: Beta-Oxidation Pathway of Decanoyl-CoA.
Data Presentation
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various L-3-hydroxyacyl-CoA substrates. While data for this compound is not specifically available in the cited literature, the enzyme demonstrates high activity with medium-chain substrates, suggesting that this compound would be an effective substrate[3].
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| L-3-Hydroxybutyryl-CoA | C4 | 16.0 | 11.5 |
| L-3-Hydroxyhexanoyl-CoA | C6 | 2.0 | 15.0 |
| L-3-Hydroxyoctanoyl-CoA | C8 | 1.0 | 18.2 |
| L-3-Hydroxydecanoyl-CoA | C10 | 1.0 | 17.5 |
| L-3-Hydroxydodecanoyl-CoA | C12 | 1.0 | 14.0 |
| L-3-Hydroxytetradecanoyl-CoA | C14 | 1.0 | 10.5 |
| L-3-Hydroxyhexadecanoyl-CoA | C16 | 1.0 | 8.0 |
Table adapted from He et al., Analytical Biochemistry, 1989.[3]
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Figure 2: Workflow for Direct Spectrophotometric Assay.
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare the reaction mixture: In a 1 ml cuvette, add the following components:
-
850 µl of 100 mM potassium phosphate buffer, pH 7.3
-
50 µl of 10 mM NAD+ solution
-
50 µl of enzyme solution (diluted to an appropriate concentration in potassium phosphate buffer)
-
-
Equilibrate the mixture: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 50 µl of a stock solution of this compound (e.g., 1 mM) to the cuvette and mix immediately.
-
Measure absorbance: Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate enzyme activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. The specific activity can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol 2: Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method provides a more sensitive and irreversible assay by coupling the dehydrogenase reaction with the cleavage of the product by 3-ketoacyl-CoA thiolase. This eliminates product inhibition[3].
Figure 3: Workflow for Coupled Enzyme Assay.
Materials:
-
This compound
-
NAD+
-
Coenzyme A (CoASH)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase (EC 2.3.1.16)
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
Spectrophotometer
-
Cuvettes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare the reaction mixture: In a 1 ml cuvette, add the following:
-
800 µl of 100 mM potassium phosphate buffer, pH 7.3
-
50 µl of 10 mM NAD+ solution
-
50 µl of 5 mM CoASH solution
-
25 µl of L-3-hydroxyacyl-CoA dehydrogenase solution
-
25 µl of 3-ketoacyl-CoA thiolase solution
-
-
Equilibrate the mixture: Incubate the cuvette at 37°C for 5 minutes.
-
Initiate the reaction: Add 50 µl of a stock solution of this compound (e.g., 1 mM) and mix.
-
Measure absorbance: Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate enzyme activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve and calculate the specific activity as described in Protocol 1.
Troubleshooting and Considerations
-
Substrate Availability: this compound is a specialized biochemical and may need to be sourced from a specialty chemical supplier. Ensure its purity and stability.
-
Enzyme Purity: The purity of the enzyme preparation is crucial for accurate kinetic analysis. If using cell lysates, be aware of competing reactions that may consume NAD+ or NADH.
-
Control Reactions: Always include control reactions lacking the enzyme or the substrate to account for any background absorbance changes.
-
Linear Range: Ensure that the measured reaction rate is within the linear range of the enzyme's activity with respect to both time and enzyme concentration.
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a substrate for in vitro enzyme assays to advance our understanding of fatty acid metabolism and to facilitate the development of novel therapeutics.
References
- 1. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Application Notes for 8-Hydroxydecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers for the 8-Hydroxydecanoyl-CoA standard and detailed application notes and protocols for its use in research and drug development. This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, making it a critical standard for studying metabolic disorders and developing therapeutic interventions.
Commercial Suppliers of this compound
Currently, a primary commercial supplier for high-purity this compound standard is:
-
MedChemExpress (MCE): MCE offers this compound for research purposes. The product is available in various quantities, and researchers can request a quote through their website. It is important to note that this product is intended for research use only.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-CE01363 | >98% (typical) | 50 mg, 100 mg, 250 mg |
Note: Purity and available quantities are subject to change. Please refer to the supplier's website for the most up-to-date information.
Application Notes: The Role of this compound in Fatty Acid β-Oxidation
This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. Specifically, it is the substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (MTP). LCHAD catalyzes the conversion of this compound to 8-oxodecanoyl-CoA, an essential step in the breakdown of fatty acids for energy production.[1][2]
Defects in the MTP complex, including LCHAD deficiency, lead to serious inherited metabolic disorders characterized by the accumulation of long-chain 3-hydroxyacyl-CoAs.[2][3] Therefore, the this compound standard is crucial for:
-
In vitro studies of fatty acid oxidation: Investigating the kinetics and inhibition of LCHAD and the overall MTP complex.
-
Development of diagnostic methods: Used as a standard in mass spectrometry-based assays for the detection of metabolic disorders.
-
Drug discovery: Screening for compounds that modulate the activity of enzymes involved in fatty acid metabolism.
Below is a diagram illustrating the central role of this compound in the fatty acid β-oxidation pathway.
Experimental Protocols
Protocol 1: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the quantification of this compound in biological samples. The method should be optimized for the specific instrument and sample matrix.
Objective: To quantify the concentration of this compound in a given sample using an external calibration curve.
Materials:
-
This compound standard (MedChemExpress)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Spike each calibration standard with a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column.
-
Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Table 2: Example LC-MS/MS Parameters (to be optimized)
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of acyl-CoAs |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Hypothetical) | Precursor ion (Q1) -> Product ion (Q3) |
| Collision Energy | To be optimized for this compound |
| Dwell Time | 100 ms |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
References
Application Notes and Protocols for the Structural Analysis of 8-Hydroxydecanoyl-CoA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of 8-Hydroxydecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical background, experimental protocols, data analysis, and relevant metabolic pathways.
Introduction
This compound is a medium-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including the β-oxidation of fatty acids for energy production and the biosynthesis of complex lipids.[1] The structural elucidation of these molecules is critical for understanding their function and for the development of therapeutics targeting metabolic pathways. NMR spectroscopy is a powerful analytical technique for determining the structure and dynamics of organic molecules in solution, providing detailed information on chemical connectivity and stereochemistry.[2]
Quantitative NMR Data for Structural Analysis
Table 1: ¹H NMR Chemical Shifts for 10-Hydroxydecanoic Acid (Analogue for the Acyl Chain of this compound)
| Protons | Chemical Shift (ppm) | Multiplicity |
| H2 | 2.28 | t |
| H3 | 1.60 | p |
| H4-H8 | 1.29 | m |
| H9 | 1.53 | p |
| H10 | 3.56 | t |
*Data is for 10-hydroxydecanoic acid and serves as an estimation for the acyl chain portion of this compound.[3] The presence of the Coenzyme A moiety will significantly alter the chemical shifts of the protons closest to the thioester bond (especially H2 and H3). The chemical shifts for the Coenzyme A portion of the molecule can be referenced from general CoA NMR data.[4]
Experimental Protocols
A detailed and robust experimental protocol is critical for obtaining high-quality NMR data for acyl-CoA thioesters. The following protocols are adapted from established methods for the analysis of CoA and its derivatives.[4][5]
Protocol 1: Sample Preparation of this compound Standard
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving the appropriate mass of the compound in D₂O.[4]
-
NMR Sample Preparation: Mix the stock solution with a phosphate (B84403) buffer (0.1 M, pH 7.4) in D₂O to a final concentration of approximately 100 μM.[4]
-
Internal Standard: Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP).[6]
-
Degassing: Due to the lability of the thiol group in CoA, which can lead to oxidation, it is recommended to degas the NMR sample with an inert gas like helium.[4]
-
Transfer to NMR Tube: Transfer the final solution to a suitable NMR tube (e.g., 5 mm).
Protocol 2: NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. High-field NMR spectrometers (e.g., 500 MHz or higher) are recommended for better signal dispersion.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard pulse-acquire sequence.
-
Temperature: Acquire data at a constant temperature, typically 25°C or 37°C, to mimic physiological conditions.[6]
-
Sweep Width: Set a sweep width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64 or more) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate quantification.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Sweep Width: Set a sweep width of approximately 200-250 ppm.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation of the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.0 ppm).[6]
-
Peak Integration and Assignment: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the peaks to the corresponding atoms in the this compound molecule using 1D and 2D NMR data.
Visualization of Experimental Workflow and Metabolic Pathway
Diagrams created using the DOT language provide a clear visual representation of the experimental and metabolic processes.
Caption: Experimental workflow for NMR analysis of this compound.
Metabolic Pathway of this compound
This compound is an intermediate in the β-oxidation of fatty acids. The pathway involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[7]
Caption: Proposed β-oxidation pathway for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Hydroxydecanoic acid(1679-53-4) 1H NMR spectrum [chemicalbook.com]
- 4. NP-MRD: Showing NP-Card for 8-hydroxyoctanoic acid (NP0202028) [np-mrd.org]
- 5. 8-Hydroxyoctanoic acid [webbook.nist.gov]
- 6. 8-Hydroxyoctanoic acid | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
Handling and storage conditions for 8-Hydroxydecanoyl-CoA stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydecanoyl-CoA is a key intermediate in the beta-oxidation of fatty acids.[1] As with many acyl-CoA species, its stability is a critical factor for accurate and reproducible experimental results. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, which can be influenced by factors such as temperature, pH, and the presence of hydrolyzing enzymes. Proper handling and storage are therefore paramount to maintaining the integrity of this compound for use in metabolic studies, enzyme assays, and drug development applications.
These application notes provide a comprehensive guide to the recommended handling and storage conditions for this compound, along with protocols for assessing its stability.
Recommended Handling and Storage Conditions
Short-Term Storage (Aqueous Solutions):
For immediate use, this compound can be dissolved in a buffered aqueous solution. To minimize hydrolysis, it is recommended to prepare solutions fresh and use them promptly.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (on ice) | Reduces the rate of chemical hydrolysis. |
| pH | 6.0 - 7.5 | Acyl-CoAs are more stable at a slightly acidic to neutral pH. Alkaline conditions promote rapid hydrolysis of the thioester bond. |
| Solvent | Purified water or a suitable buffer (e.g., phosphate, TRIS) | Buffering helps to maintain a stable pH. |
| Protection | Keep tubes sealed and on ice | Minimizes evaporation and degradation. |
Long-Term Storage:
For storage longer than a few hours, it is crucial to store this compound under conditions that significantly reduce chemical and enzymatic activity.
| Parameter | Recommendation | Rationale |
| Form | Lyophilized powder or frozen aqueous solution | Lyophilization removes water, a key component in hydrolysis. Freezing significantly slows down chemical reactions. |
| Temperature | -20°C to -80°C | Lower temperatures provide greater stability for long-term storage. For critical applications, -80°C is preferred. |
| Solvent for Frozen Solutions | Buffered aqueous solution (pH 6.0 - 7.0) | A slightly acidic pH is optimal for the stability of the thioester bond during frozen storage. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can lead to degradation.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Buffer solution (e.g., 50 mM Potassium Phosphate buffer, pH 6.5)
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the powder in the desired buffer to a specific concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol 2: Assessment of this compound Stability
Objective: To determine the stability of this compound under specific experimental conditions (e.g., temperature, pH, solvent). This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.
Materials:
-
This compound stock solution (from Protocol 1)
-
A series of buffers with varying pH values (e.g., pH 4.0, 6.5, 8.0)
-
Different solvents or experimental media
-
Incubators or water baths set to desired temperatures
-
LC-MS system equipped with a C18 column
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
Experimental Workflow:
Caption: Workflow for assessing this compound stability.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the different buffers and solvents to be tested.
-
For each condition, prepare multiple aliquots, one for each time point to be analyzed.
-
Immediately process the "time zero" (T0) samples by proceeding to step 3.
-
-
Incubation:
-
Place the remaining aliquots at their respective incubation temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Quenching and Processing:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
-
Immediately stop any degradation by adding a cold quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Add a known amount of the internal standard to each sample.
-
Vortex and centrifuge to pellet any precipitated proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method capable of separating this compound from its potential degradation products (e.g., 8-hydroxydecanoic acid, Coenzyme A).
-
Quantify the peak area of this compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Quantitative Stability Data
As previously mentioned, specific quantitative stability data for this compound is limited in the published literature. Researchers are encouraged to perform stability studies, such as the one outlined in Protocol 2, to determine the degradation profile under their specific experimental conditions. The following tables are provided as templates to be populated with user-generated data.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures (pH 6.5)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound in Aqueous Solution at Different pH Values (25°C)
| Time (hours) | % Remaining at pH 4.0 | % Remaining at pH 6.5 | % Remaining at pH 8.0 |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Signaling Pathway
This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This metabolic pathway is crucial for energy production from fatty acids.
Caption: Fatty Acid Beta-Oxidation Pathway.
Summary
The stability of this compound is essential for reliable experimental outcomes. While specific degradation kinetics are not well-documented, following best practices for handling and storage of acyl-CoAs can significantly mitigate degradation. This includes storage at low temperatures (-80°C for long-term), maintaining a slightly acidic to neutral pH, and avoiding repeated freeze-thaw cycles. The provided protocols offer a framework for preparing stable stock solutions and for conducting stability studies to generate quantitative data under specific experimental conditions. Understanding the role of this compound in the beta-oxidation pathway is fundamental to its application in metabolic research.
References
Application Notes and Protocols for Isotope Labeling of 8-Hydroxydecanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. 8-Hydroxydecanoyl-CoA is a medium-chain acyl-CoA that plays a role in various metabolic processes, including fatty acid β-oxidation. Understanding the metabolic fate of this compound is crucial for research in areas such as metabolic disorders, drug development, and the study of specialized metabolites like those found in royal jelly.
These application notes provide a detailed protocol for conducting metabolic flux analysis using isotopically labeled this compound. The protocol outlines the synthesis of the labeled compound, cell culture and labeling procedures, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Representative data and visualizations are provided to guide researchers in their experimental design and data interpretation.
Data Presentation
Table 1: Representative Isotopic Enrichment of Key Metabolites
The following table presents hypothetical, yet realistic, data on the isotopic enrichment of acetyl-CoA and downstream metabolites following the introduction of [U-¹³C₁₀]-8-Hydroxydecanoyl-CoA to a cell culture model. This data is illustrative of what might be observed in a successful MFA experiment.
| Metabolite | Isotopologue | Isotopic Enrichment (%) |
| Acetyl-CoA | M+2 | 35.2 ± 2.1 |
| M+1 | 5.8 ± 0.5 | |
| Citrate | M+2 | 28.9 ± 1.8 |
| M+4 | 10.1 ± 0.9 | |
| Succinate | M+2 | 15.4 ± 1.2 |
| M+4 | 4.2 ± 0.4 | |
| Malate | M+2 | 18.7 ± 1.5 |
| M+4 | 5.9 ± 0.6 | |
| Glutamate | M+2 | 22.3 ± 1.9 |
| M+4 | 7.5 ± 0.7 |
Table 2: Calculated Metabolic Flux Ratios
Based on the isotopic enrichment data, key metabolic flux ratios can be calculated to understand the relative contributions of different pathways. The table below provides representative flux ratios derived from the data in Table 1.
| Flux Ratio | Description | Calculated Value |
| 8-OH-Decanoyl-CoA to Acetyl-CoA | Contribution of labeled this compound to the acetyl-CoA pool. | 0.45 ± 0.04 |
| Pyruvate Dehydrogenase vs. Fatty Acid Oxidation | Relative contribution of glucose (via pyruvate) and fatty acids to the mitochondrial acetyl-CoA pool. | 1.22 ± 0.11 |
| Anaplerotic Index | Influx into the TCA cycle from sources other than acetyl-CoA. | 0.28 ± 0.03 |
| Cataplerotic Index | Efflux from the TCA cycle for biosynthesis. | 0.15 ± 0.02 |
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₁₀]-8-Hydroxydecanoic Acid
A potential synthetic route for [U-¹³C₁₀]-8-hydroxydecanoic acid can be adapted from established methods for synthesizing labeled fatty acids. One plausible approach involves the use of a fully labeled C8 precursor that can be extended by a labeled C2 unit.
Materials:
-
[U-¹³C₈]-1-bromohexane
-
[1,2-¹³C₂]-Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Hydrochloric acid
-
Sodium borohydride
-
Appropriate organic solvents (e.g., ethanol, diethyl ether, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Malonic Ester Synthesis: React [U-¹³C₈]-1-bromohexane with [1,2-¹³C₂]-diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol. This will form diethyl (U-¹³C₈)-hexyl-(1,2-¹³C₂)-malonate.
-
Hydrolysis and Decarboxylation: Saponify the resulting ester with potassium hydroxide, followed by acidification with hydrochloric acid and heating to induce decarboxylation. This will yield [U-¹³C₁₀]-decanoic acid.
-
Hydroxylation: A selective hydroxylation at the C-8 position is required. This can be a challenging step and may involve microbial transformation or a multi-step chemical process. A potential chemical route involves bromination at the C-8 position followed by nucleophilic substitution with a protected hydroxyl group and subsequent deprotection. A more direct approach could involve enzymatic hydroxylation using a specific cytochrome P450 enzyme.
-
Purification: Purify the final product, [U-¹³C₁₀]-8-hydroxydecanoic acid, using column chromatography or high-performance liquid chromatography (HPLC).
-
Activation to CoA thioester: The labeled fatty acid is then activated to its CoA thioester, [U-¹³C₁₀]-8-hydroxydecanoyl-CoA, using acyl-CoA synthetase in an enzymatic reaction.
Protocol 2: Cell Culture and Isotope Labeling
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[U-¹³C₁₀]-8-Hydroxydecanoyl-CoA (or its precursor fatty acid complexed to BSA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with a known concentration of [U-¹³C₁₀]-8-hydroxydecanoic acid complexed to fatty acid-free BSA. A typical starting concentration would be in the range of 10-100 µM. The unlabeled counterpart should be used for control experiments.
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time will depend on the cell type and the specific metabolic pathway being investigated, but a time course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.
-
Harvesting: After the incubation period, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to halt metabolic activity.
Protocol 3: Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Quenching and Extraction: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.
-
Cell Lysis: Use a cell scraper to detach the cells and ensure they are fully suspended in the methanol solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract to completeness using a nitrogen evaporator or a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 4: LC-MS/MS Analysis of Acyl-CoAs
Materials:
-
Dried metabolite extracts
-
Reconstitution solution (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)
-
C18 reversed-phase column suitable for acyl-CoA analysis
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 90:10)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of the reconstitution solution.
-
LC Separation: Inject the reconstituted samples onto the LC-MS/MS system. Use a gradient elution method to separate the acyl-CoAs. A typical gradient would start with a low percentage of Mobile Phase B and ramp up to elute the more hydrophobic acyl-CoAs.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis. The MRM transitions for unlabeled and ¹³C-labeled this compound and other key metabolites should be optimized using authentic standards. A characteristic neutral loss of 507 Da is often used for the analysis of acyl-CoAs.
-
Hypothetical MRM transitions for this compound:
-
Unlabeled (M): Precursor ion [M+H]⁺ -> Product ion (e.g., fragment corresponding to the acyl chain or a common CoA fragment)
-
Labeled (M+10): Precursor ion [M+10+H]⁺ -> Corresponding labeled product ion.
-
-
-
Data Analysis: Integrate the peak areas for each MRM transition. Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for a given metabolite.
Mandatory Visualization
Caption: Experimental workflow for metabolic flux analysis using isotope-labeled this compound.
Caption: Proposed β-oxidation pathway for this compound, leading to the production of acetyl-CoA.
Application Note and Protocol: Solid-Phase Extraction for the Purification of Acyl-CoAs
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] Accurate quantification and profiling of acyl-CoAs are crucial for understanding cellular energy status and the pathophysiology of metabolic diseases. However, their low abundance and inherent instability pose significant analytical challenges.[2][3] Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[4][5] This application note provides detailed protocols for the solid-phase extraction of acyl-CoAs using both reversed-phase and ion-exchange chromatography, along with expected performance data.
Principles of Solid-Phase Extraction (SPE) for Acyl-CoA Purification
SPE is a chromatographic technique used to separate components of a mixture in a liquid sample.[5][6] The process involves passing a sample through a sorbent bed, where the analytes of interest are retained.[6] Interfering substances can then be washed away, and the purified analytes are subsequently eluted with an appropriate solvent.[5][7] For acyl-CoA purification, two common SPE strategies are employed:
-
Reversed-Phase SPE: This method utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.[2][7] Hydrophobic molecules, such as long-chain acyl-CoAs, are retained on the sorbent while more polar impurities are washed away. Elution is achieved using a nonpolar organic solvent.[7]
-
Ion-Exchange SPE: This technique separates molecules based on their net charge.[6][8] Since the phosphate (B84403) groups of the CoA moiety are negatively charged at neutral pH, anion-exchange sorbents are commonly used.[6][9] The acyl-CoAs bind to the positively charged sorbent, and elution is typically achieved by changing the pH or increasing the ionic strength of the eluting solvent.[10]
Experimental Protocols
This section details two common protocols for the purification of acyl-CoAs from biological samples using solid-phase extraction.
Protocol 1: Reversed-Phase SPE using C18 Cartridges
This protocol is particularly suitable for the purification of medium to long-chain acyl-CoAs.[2][7]
Materials:
-
C18 SPE Cartridges (e.g., 50 or 100 mg/1 mL)[11]
-
Methanol (B129727) (HPLC grade)[11]
-
Acetonitrile (HPLC grade)[11]
-
Trifluoroacetic Acid (TFA)[11]
-
Deionized Water
-
Sample Homogenization Buffer (e.g., 80% methanol in water)[7]
-
Nitrogen gas supply or vacuum concentrator[7]
Procedure:
-
Sample Preparation:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[7]
-
Vortex the homogenate vigorously for 1 minute to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[7]
-
Carefully collect the supernatant containing the acyl-CoAs.[7]
-
Acidify the supernatant with 0.1-0.5% TFA to ensure a pH < 3.[11]
-
-
SPE Column Conditioning and Equilibration:
-
Sample Loading:
-
Load the acidified sample supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 drop per second).[11]
-
-
Washing:
-
Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol in water with 0.1% TFA) to remove salts and other polar impurities.[11]
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of an elution solution (e.g., 50:50 acetonitrile/water with 0.1% TFA).[11]
-
Collect the eluate in a clean tube.
-
-
Downstream Processing:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297).[7]
-
Protocol 2: Ion-Exchange SPE using Strong Anion Exchange (SAX) Cartridges
This protocol is effective for a broad range of acyl-CoAs, taking advantage of the negatively charged phosphate groups on the CoA moiety.[6][9]
Materials:
-
Strong Anion Exchange (SAX) SPE Cartridges[9]
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Acetate Buffer (25 mM, pH 6-7)[9]
-
Formic Acid[9]
-
Sample Homogenization Buffer (e.g., 0.1 M potassium phosphate, pH 6.7, mixed with acetonitrile/isopropanol)[7][12]
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.[7][12]
-
Centrifuge the homogenate to pellet debris and collect the supernatant.[7]
-
Ensure the pH of the sample is between 6 and 7 to facilitate binding to the SAX sorbent.[9]
-
-
SPE Column Conditioning and Equilibration:
-
Sample Loading:
-
Load the pre-treated sample onto the equilibrated SAX cartridge.
-
-
Washing:
-
Elution:
-
Elute the acyl-CoAs with 1 mL of 5% formic acid in methanol.[9]
-
-
Downstream Processing:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a solvent compatible with the subsequent analytical method.[7]
-
Data Presentation
The following tables summarize quantitative data from the literature on the performance of SPE protocols for acyl-CoA purification.
Table 1: Recovery of Acyl-CoAs Using Different SPE Methods
| Acyl-CoA Chain Length | SPE Sorbent | Recovery Rate (%) | Reference |
| Long-chain | Oligonucleotide purification column | 70-80% | [13] |
| Short- to long-chain | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83-90% | [12] |
| Short- to long-chain (C2 to C20) | Reversed-phase and hydrophilic interaction | 90-111% | [14] |
Table 2: Precision of Acyl-CoA Quantification Following SPE
| Acyl-CoA Species | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) | Reference |
| C16:0, C16:1, C18:0, C18:1, C18:2 | 2.6 - 12.2% | 1.2 - 4.4% | [15] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for acyl-CoA purification using solid-phase extraction.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Hydroxydecanoyl-CoA in Polyhydroxyalkanoate (PHA) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and applications of 8-hydroxydecanoyl-CoA and its close isomer, (R)-3-hydroxydecanoyl-CoA, in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This document includes detailed experimental protocols and quantitative data to guide researchers in this field.
Application Notes
This compound and its isomers are key intermediates in the microbial production of mcl-PHAs, a class of biodegradable polyesters with diverse applications in medicine, agriculture, and sustainable materials. The incorporation of C10 monomers, such as 3-hydroxydecanoate (B1257068) (3HD), derived from these precursors, significantly influences the material properties of the resulting biopolymer, often conferring increased flexibility and elastomeric properties compared to short-chain-length PHAs.
Key Applications:
-
Precursor for mcl-PHA Biosynthesis: (R)-3-hydroxydecanoyl-CoA is a direct precursor for the synthesis of mcl-PHAs in various bacteria, particularly Pseudomonas species.[1][2] It is polymerized by Class II PHA synthases (PhaC), which exhibit a substrate preference for (R)-3-hydroxyacyl-CoAs with chain lengths of 6 to 14 carbons.
-
Metabolic Engineering: The pathways leading to the formation of (R)-3-hydroxydecanoyl-CoA can be engineered in microorganisms like E. coli to produce tailored PHAs.[3] This involves the expression of key enzymes such as (R)-specific enoyl-CoA hydratases (PhaJ) and 3-hydroxyacyl-ACP:CoA transacylases (PhaG).
-
In Vitro PHA Synthesis: this compound and its isomers can be used as substrates for the in vitro synthesis of PHAs using purified PHA synthases.[4][5] This approach allows for greater control over the polymer's molecular weight and composition, and facilitates the study of enzyme kinetics.
-
Characterization of Enzyme Specificity: These C10-CoA thioesters are crucial for characterizing the substrate specificity of novel PHA synthases and other related enzymes in the PHA biosynthesis pathway.
Metabolic Pathways:
There are two primary pathways for the formation of (R)-3-hydroxydecanoyl-CoA for mcl-PHA synthesis:
-
De Novo Fatty Acid Biosynthesis: Intermediates from this pathway, specifically (R)-3-hydroxydecanoyl-ACP, are converted to (R)-3-hydroxydecanoyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG).[2][6]
-
β-Oxidation of Fatty Acids: When fatty acids like decanoic acid are provided as a carbon source, the β-oxidation pathway generates enoyl-CoA intermediates. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) then converts 2-decenoyl-CoA to (R)-3-hydroxydecanoyl-CoA, channeling it into PHA synthesis.[7][8]
Quantitative Data
The following tables summarize quantitative data from studies on mcl-PHA production using C10 fatty acids as precursors, which are metabolized to intermediates like this compound before polymerization.
Table 1: Production of mcl-PHA with High 3-Hydroxydecanoate (3HD) Content in Pseudomonas putida [1]
| Strain | Substrate Feed Ratio (Decanoic Acid:Acetic Acid:Glucose) | Biomass (g/L) | PHA Content (% of dry biomass) | 3HD Monomer Content (mol%) |
| P. putida DBA-F1 (β-oxidation knockout) | 6:4:0 | 8.5 | 42 | 97 |
| P. putida DBA-F1 (β-oxidation knockout) | 2:8:0 | 18 | 59 | 100 |
| Wild Type + Acrylic Acid | - | Higher than mutant | - | 84 |
| P. putida DBA-F1 + Yeast Extract & Tryptone | - | - | 74 | 97 |
Table 2: In Vitro Activity of PHA Synthases with (R,S)-3-Hydroxydecanoyl-CoA [4]
| Enzyme | Specific Activity (U/mg) | Effect of Phasin GA24 | Ki of CoA (µM) |
| PhaC1 from P. aeruginosa | 0.039 | Increased to 0.055 U/mg | 85 |
| PhaC2 from P. aeruginosa | 0.035 | - | 85 |
Experimental Protocols
Protocol 1: In Vivo Production of mcl-PHA using Decanoic Acid
This protocol describes the cultivation of Pseudomonas putida for the production of mcl-PHA with a high content of 3-hydroxydecanoate monomers.
1. Materials:
-
Pseudomonas putida strain (e.g., KT2440 or a β-oxidation mutant)
-
Mineral salt medium (MSM)
-
Decanoic acid
-
Glucose (or other co-substrate)
-
Nitrogen source (e.g., ammonium (B1175870) chloride)
-
Trace elements solution
-
Shake flasks or bioreactor
-
Centrifuge
-
Lyophilizer
-
Chloroform
-
Methanol
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Inoculum Preparation: Prepare a seed culture of P. putida in a nutrient-rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking.
-
Cultivation: Inoculate the production medium (MSM containing a limiting amount of nitrogen and the specified carbon sources) with the seed culture. For fed-batch cultivation, a controlled feeding strategy is employed to maintain optimal substrate concentrations.[1]
-
Induction of PHA Accumulation: PHA synthesis is typically induced by nutrient limitation, such as nitrogen depletion, in the presence of an excess carbon source.
-
Cell Harvesting: After the desired cultivation period (e.g., 48-72 hours), harvest the cells by centrifugation.
-
PHA Extraction and Quantification:
-
Lyophilize the cell pellet to determine the cell dry weight (CDW).
-
Extract the PHA from the dried cells using a solvent like chloroform.
-
Precipitate the PHA by adding a non-solvent such as cold methanol.
-
Dry the precipitated PHA and weigh it to determine the PHA content.
-
-
Monomer Composition Analysis (GC-MS):
-
Subject a known amount of dried cells to methanolysis to convert the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.
-
Analyze the methyl esters by GC-MS to identify and quantify the monomer composition.[9]
-
Protocol 2: In Vitro PHA Synthase Activity Assay
This protocol is for determining the activity of a purified PHA synthase using (R,S)-3-hydroxydecanoyl-CoA as a substrate.[4][10]
1. Materials:
-
Purified PHA synthase (PhaC)
-
(R,S)-3-hydroxydecanoyl-CoA (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and DTNB in a cuvette.
-
Add the purified PHA synthase solution to the mixture.
-
Initiate the reaction by adding the (R,S)-3-hydroxydecanoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the release of Coenzyme A (CoA) that reacts with DTNB.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct. One unit (U) of PHA synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 3: Enoyl-CoA Hydratase (PhaJ) Activity Assay
This assay measures the hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA by PhaJ.[11]
1. Materials:
-
Purified (R)-specific enoyl-CoA hydratase (PhaJ)
-
Crotonyl-CoA (or other 2-enoyl-CoA substrate)
-
Tris-HCl buffer (pH 8.0)
-
UV-Vis spectrophotometer
2. Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the enoyl-CoA substrate.
-
Initiate the reaction by adding the purified PhaJ enzyme.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[11]
Visualizations
Caption: Metabolic pathways for mcl-PHA biosynthesis.
Caption: Workflow for PHA analysis.
References
- 1. Overproduction of MCL-PHA with high 3-hydroxydecanoate Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. A metabolic engineering strategy for producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Feasibility of Cell-Free Synthesis as a Platform for Polyhydroxyalkanoate (PHA) Production: Opportunities and Challenges [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 8-Hydroxydecanoyl-CoA stability in aqueous solutions
Welcome to the technical support center for 8-Hydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Q1: I am observing a rapid loss of my this compound sample in my aqueous buffer. What is the likely cause?
A1: The most probable cause is the chemical instability of the thioester bond in this compound, which is susceptible to hydrolysis. This degradation is significantly influenced by the pH and temperature of your aqueous solution. Thioesters are generally more stable in acidic to neutral pH and degrade faster under basic conditions.[1][2] Elevated temperatures will also accelerate the rate of hydrolysis.[3]
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway is the hydrolysis of the thioester bond. In this reaction, a water molecule attacks the carbonyl carbon of the thioester, leading to the cleavage of the bond and the formation of 8-hydroxydecanoic acid and Coenzyme A. This process can be catalyzed by acids or bases.[1]
Q3: My analytical results for this compound concentration are inconsistent. What could be the reasons?
A3: Inconsistent results can stem from several factors:
-
Variable Sample Handling: Ensure that all samples are handled consistently, minimizing the time they are kept at room temperature. Prepare samples on ice and freeze them immediately at -80°C if not for immediate use.
-
pH Shifts in Buffer: Small changes in the pH of your buffer, especially towards the alkaline range, can significantly alter the stability of this compound. Always use freshly prepared buffers and verify the pH.
-
Incomplete Solubilization: this compound is an amphiphilic molecule and may not be fully soluble in purely aqueous buffers, leading to concentration variability. A small amount of organic solvent, like methanol (B129727) or DMSO, may be required for initial solubilization before dilution in your aqueous buffer.
-
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion plasticware can help minimize this issue.[1]
Q4: What are the optimal storage conditions for this compound in an aqueous solution?
A4: For short-term storage (hours), keep the solution on ice (0-4°C) in a tightly sealed container. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The solution should be prepared in a slightly acidic buffer (e.g., pH 5-6) to minimize hydrolysis.
Q5: How can I monitor the degradation of my this compound sample?
A5: You can monitor the degradation by quantifying the disappearance of the parent compound (this compound) and the appearance of its hydrolysis product (8-hydroxydecanoic acid) over time. A robust analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is highly recommended for its sensitivity and specificity in distinguishing and quantifying these molecules.
Quantitative Data on Acyl-CoA Stability
| Compound | Condition | Half-life | Reference |
| S-methyl thioacetate | pH 7, 23°C | 155 days | (Whitesides et al., as cited in[4]) |
| Acetyl-CoA | pH 8.0, 37°C | ~2 hours | (General knowledge from biochemical practice) |
| Palmitoyl-CoA | Neutral pH, 4°C | Stable for several days | (General knowledge from biochemical practice) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of methanol to dissolve the powder completely. For example, for 1 mg of powder, start with 20-50 µL of methanol.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the methanolic solution with the pre-chilled (4°C) aqueous buffer to the desired final concentration. The final concentration of methanol should be kept low (e.g., <5%) to avoid interference in biological assays.
-
Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: In Vitro Stability Assessment of this compound
Objective: To determine the stability of this compound in an aqueous solution under specific pH and temperature conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 8.5)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures by diluting the this compound stock solution into the different aqueous buffers to a final concentration suitable for your assay.
-
Divide each reaction mixture into several aliquots, one for each time point.
-
Place the aliquots in the incubators set at the desired temperatures.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile (B52724) to precipitate proteins and halt degradation.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to LC-MS vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each condition and determine the degradation rate and half-life.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
How to prevent degradation of 8-Hydroxydecanoyl-CoA during sample prep
Welcome to the technical support center for the handling and preparation of 8-Hydroxydecanoyl-CoA samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation is primarily caused by two factors:
-
Enzymatic Degradation: Endogenous enzymes, particularly those of the mitochondrial fatty acid β-oxidation pathway, can rapidly metabolize this compound. Key enzymes include acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.
-
Chemical Instability: this compound is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. Its hydroxyl group and thioester bond can also be targets of oxidative damage.
Q2: At what temperature should I store my this compound samples?
A2: For short-term storage (hours to a few days), samples should be kept on ice or at 4°C at all times. For long-term storage, it is recommended to store extracts as a dry pellet at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q3: What is the optimal pH for maintaining the stability of this compound?
A3: A slightly acidic pH is generally recommended to enhance the stability of acyl-CoA species. A study on long-chain acyl-CoA extraction utilized a potassium phosphate (B84403) (KH2PO4) buffer at pH 4.9. For short to medium-chain acyl-CoAs, slightly acidic mobile phases are also used in liquid chromatography.[2] Therefore, maintaining a pH between 4.5 and 6.0 during extraction and storage is advisable.
Q4: Can I use standard buffers like PBS or Tris for my sample preparation?
A4: While commonly used, neutral or slightly alkaline buffers like PBS (pH 7.4) or Tris (pH 7.5-8.5) may not be optimal for this compound stability due to the increased risk of hydrolysis at higher pH. If their use is unavoidable due to experimental constraints, it is crucial to work quickly at low temperatures and consider the addition of enzyme inhibitors.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in my sample.
Possible Cause: Rapid enzymatic degradation during sample collection and processing.
Solution:
-
Immediate Quenching of Enzymatic Activity: It is critical to halt all enzymatic processes immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by homogenizing it directly in a pre-chilled organic solvent mixture. A commonly used quenching solution is a cold mixture of acetonitrile, methanol, and water.
-
Inclusion of Enzyme Inhibitors: The addition of a cocktail of broad-spectrum enzyme inhibitors to your lysis/extraction buffer can significantly reduce enzymatic degradation.
Experimental Protocol: Quenching and Extraction of this compound from Cell Culture
-
Aspirate the culture medium from the cell culture dish.
-
Immediately add a pre-chilled (-20°C) extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v). For a 10 cm dish, use 2 mL of the solution.
-
Scrape the cells in the cold extraction solution and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites, including this compound.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried pellet at -80°C until analysis.
Issue 2: High variability in this compound measurements between replicate samples.
Possible Cause: Inconsistent temperature and pH control during sample preparation, or oxidative damage.
Solution:
-
Strict Temperature Control: Ensure all steps of the sample preparation are performed on ice. Use pre-chilled tubes, buffers, and centrifuge rotors.
-
Maintain Optimal pH: Use a slightly acidic buffer (pH 4.5-6.0) throughout the procedure.
-
Addition of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your extraction buffer.
Recommended Buffer Formulation:
| Component | Concentration | Purpose |
| Potassium Phosphate (KH2PO4) | 50 mM | Buffering agent (pH 4.9) |
| EDTA | 1 mM | Chelating agent, inhibits metalloenzymes |
| Dithiothreitol (DTT) | 0.5 mM | Antioxidant |
| Butylated Hydroxytoluene (BHT) | 10 µM | Antioxidant |
Data Presentation: Stability of Acyl-CoA Species in Different Solvents
A study evaluated the stability of various acyl-CoA standards in different solvents at 4°C over 48 hours. The results are summarized below, with lower coefficient of variation (CV) indicating higher stability.[3]
| Solvent | Average CV (%) for Short-Chain Acyl-CoAs | Average CV (%) for Medium-Chain Acyl-CoAs | Average CV (%) for Long-Chain Acyl-CoAs |
| Water | 15.2 | 12.8 | 18.5 |
| 50 mM Ammonium Acetate (pH 4.0) | 8.7 | 7.1 | 10.3 |
| 50 mM Ammonium Acetate (pH 6.8) | 10.1 | 9.5 | 12.7 |
| 50% Methanol/Water | 6.5 | 5.9 | 8.2 |
| 50% pH 4.0 Buffer/Methanol | 4.2 | 3.8 | 5.1 |
| 50% pH 6.8 Buffer/Methanol | 5.8 | 5.2 | 7.4 |
This table is a representation of the trend observed in the literature, highlighting the enhanced stability in a slightly acidic, aqueous-organic solvent.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for stable this compound sample preparation.
References
Technical Support Center: Optimizing LC Gradient for Acyl-CoA Isomer Separation
Welcome to the technical support center for optimizing your liquid chromatography (LC) methods for the challenging separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method optimization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Secondary interactions between the phosphate (B84403) group of acyl-CoAs and the stationary phase. - Suboptimal mobile phase pH. - Column degradation or contamination. - Sample overload. | - Use Ion-Pairing Agents: Incorporate an ion-pairing agent like triethylamine (B128534) (TEA) or dimethylbutylamine (DMBA) in your mobile phase to mask the phosphate groups and improve peak shape. - Adjust Mobile Phase pH: Operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape for many acyl-CoAs, especially long-chain species.[1][2] - Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve. - Reduce Sample Load: Decrease the injection volume or dilute the sample.[3][4] |
| Co-elution of Isomers (e.g., butyryl-CoA and isobutyryl-CoA) | - Insufficient column selectivity. - Gradient is too steep, not allowing for subtle differences in polarity to effect separation. - Mobile phase composition is not optimal. | - Column Selection: For short-chain isomers, consider using a column with a different stationary phase, such as one designed for hydrophilic interaction liquid chromatography (HILIC), or a reversed-phase column with alternative selectivity.[5][6] - Gradient Optimization: Decrease the gradient slope during the elution window of the target isomers to increase resolution.[3][7] Experiment with a shallower gradient. - Mobile Phase Composition: Test different organic modifiers (acetonitrile vs. methanol) as they can alter selectivity.[3] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components. - Inefficient ionization. - Poor recovery during sample preparation. - Analyte degradation. | - Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[8][9] However, be aware that SPE can lead to the loss of hydrophilic short-chain acyl-CoAs.[6][9] - Optimize MS Parameters: Adjust electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature to enhance ionization efficiency.[3] - Extraction Solvent: Use an optimized extraction solvent. For instance, 80% methanol (B129727) has been shown to yield high MS intensities for a broad range of acyl-CoAs.[10] - Analyte Stability: Reconstitute dried extracts in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) to improve stability.[10] |
| Inconsistent Retention Times | - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition. - Temperature variations. | - Ensure Proper Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection. - Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of LC column for separating a broad range of acyl-CoAs (short, medium, and long-chain)?
A1: Reversed-phase C18 columns are the most commonly used and are a good starting point for separating a wide range of acyl-CoAs.[2][8][11] However, for very short-chain, polar acyl-CoAs that may have poor retention on a C18 column, a HILIC column can provide better separation.[5][6] For challenging separations, especially of long-chain species, operating the C18 column at a high pH with an ammonium hydroxide (B78521) gradient has proven effective.[1][2]
Q2: How can I improve the separation of short-chain acyl-CoA isomers like n-butyryl-CoA and isobutyryl-CoA?
A2: The separation of short-chain isomers is particularly challenging. To improve resolution, you can:
-
Use Ion-Pairing Reagents: These reagents can enhance the separation of isomeric species.[5]
-
Employ a Two-Dimensional LC-MS approach: This can provide a significant increase in resolving power.[5]
-
Optimize the Gradient: A very shallow gradient during the elution of these isomers is crucial.
Q3: Should I use an acidic or basic mobile phase for my acyl-CoA analysis?
A3: The choice depends on your target analytes.
-
Acidic Mobile Phase (e.g., with 0.1% formic acid): This is often suitable for short-chain acyl-CoAs under reversed-phase conditions.[8][12]
-
Alkaline Mobile Phase (e.g., with ammonium hydroxide, pH 10.5): This is often preferred for long-chain acyl-CoAs as it can significantly reduce peak tailing.[1][2][12]
Q4: What are the typical issues with sample preparation for acyl-CoA analysis?
A4: A primary challenge is the instability of acyl-CoAs and their varying polarities.[13]
-
Extraction: Using a cold extraction solvent like 80% methanol can improve recovery.[10] Deproteinization is also a critical step, and methods using 5-sulfosalicylic acid (SSA) can be advantageous as they may not require a subsequent SPE step, thus improving the recovery of hydrophilic species.[11]
-
Solid-Phase Extraction (SPE): While SPE is effective for sample cleanup, it can lead to the loss of short-chain, more polar acyl-CoAs.[6][9][11] If you are interested in a broad range of acyl-CoAs, you may need to optimize the SPE protocol or consider a method that avoids this step.
Q5: What are some key quantitative parameters I should expect from a well-optimized method?
A5: A robust method should provide good sensitivity and reproducibility. For example, validated methods have demonstrated:
-
Limits of Quantification (LOQs): Ranging from 4.2 nM for very-long-chain acyl-CoAs to 16.9 nM for short-chain acyl-CoAs.[14]
-
Accuracy: Typically between 94.8% and 110.8%.[2]
-
Precision: Inter-run precision between 2.6% and 12.2%, and intra-run precision between 1.2% and 4.4%.[2]
Experimental Protocols
Protocol 1: General Purpose Acyl-CoA Extraction
This protocol is a general method for the extraction of a broad range of acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) to ensure stability.[10]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the LC-MS/MS analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[15]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[15]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. An example gradient for long-chain acyl-CoAs is: start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min.[15]
-
-
Mass Spectrometry:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in enzymatic synthesis of 8-Hydroxydecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 8-Hydroxydecanoyl-CoA.
Troubleshooting Guides & FAQs
This section addresses common issues that can lead to low yield or failure in the synthesis of this compound.
Q1: My reaction has a very low or no yield of this compound. What are the primary factors to investigate?
Low yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic troubleshooting approach is recommended. The main areas to investigate are:
-
Enzyme Activity: The acyl-CoA synthetase may be inactive or have low specific activity.
-
Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Substrate and Cofactor Integrity: The quality and concentration of 8-hydroxydecanoic acid, Coenzyme A (CoA), and ATP are critical.
-
Presence of Inhibitors: Contaminants in the reaction components can inhibit the enzyme.
-
Product Degradation: The synthesized this compound may be unstable under the reaction or workup conditions.
Q2: How can I confirm that my acyl-CoA synthetase is active?
To verify the activity of your acyl-CoA synthetase, it is advisable to perform a positive control experiment using a known substrate for the enzyme. For many long-chain acyl-CoA synthetases, such as FadD from Pseudomonas putida, decanoic acid is a suitable positive control substrate.[1]
Troubleshooting Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol (B35011).
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can denature the enzyme. Aliquot the enzyme upon receipt.
-
Protein Aggregation: Visually inspect the enzyme solution for precipitates. If present, gentle centrifugation may be necessary to remove aggregated protein.
Q3: The enzyme is active with the control substrate, but I still have a low yield with 8-hydroxydecanoic acid. What should I investigate next?
If the enzyme is active with a control substrate, the issue likely lies with the specific reaction conditions for 8-hydroxydecanoic acid or the integrity of the substrates and cofactors.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and provides a starting point for optimization.
| Parameter | Recommended Range | Troubleshooting Considerations |
| pH | 6.5 - 8.2 | The optimal pH can be enzyme-specific. A pH outside the optimal range can lead to a sharp decrease in activity. Test a range of pH values. |
| Temperature | 30°C - 40°C | While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation over time.[2] |
| Enzyme Concentration | 1 - 10 µg/mL | Insufficient enzyme will result in a low reaction rate. Excess enzyme is generally not detrimental to the reaction but is not cost-effective. |
| Substrate Concentration (8-hydroxydecanoic acid) | 0.1 - 1 mM | High substrate concentrations can sometimes lead to substrate inhibition. Test a range of concentrations. |
| Cofactor Concentrations (ATP & CoA) | 1 - 10 mM (ATP), 0.1 - 1 mM (CoA) | Ensure cofactors are not degraded. Prepare fresh solutions if necessary. An excess of ATP is often used. |
| Magnesium Chloride (MgCl₂) | 5 - 20 mM | Mg²⁺ is a crucial cofactor for ATP-dependent enzymes. Ensure it is present in sufficient concentration. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from methods used for long-chain acyl-CoA synthetases, such as FadD from Pseudomonas putida.[1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0):
-
ATP: 10 mM
-
MgCl₂: 10 mM
-
Coenzyme A: 1 mM
-
8-hydroxydecanoic acid: 0.5 mM
-
Acyl-CoA Synthetase: 5 µg/mL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Analysis: Analyze the formation of this compound by a suitable method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for HPLC Analysis of this compound
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of a known acyl-CoA, such as decanoyl-CoA.
Q4: I observe a decrease in reaction rate over time. What could be the cause?
A decrease in reaction rate can be due to several factors:
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods. Consider adding a stabilizing agent like glycerol (5-10%).
-
Product Inhibition: The accumulation of this compound or AMP can inhibit the enzyme.
-
Substrate Depletion: The concentration of substrates (8-hydroxydecanoic acid, ATP, CoA) is decreasing.
Q5: How can I purify the synthesized this compound?
Purification can be achieved using solid-phase extraction (SPE) or preparative HPLC.
Protocol for Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition a C18 SPE cartridge with methanol, followed by equilibration with a low-organic buffer (e.g., 95% 50 mM potassium phosphate buffer, pH 5.5; 5% acetonitrile).
-
Sample Loading: Load the quenched and centrifuged reaction mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove unbound substrates and byproducts like AMP.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 70% acetonitrile in water).
-
Solvent Removal: The solvent can be removed by lyophilization or vacuum centrifugation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General workflow for the enzymatic synthesis of this compound.
References
Overcoming CoA inhibition in PHA synthase activity assays
Welcome to the technical support center for polyhydroxyalkanoate (PHA) synthase activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly CoA inhibition, during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PHA synthase activity assays in a question-and-answer format.
Question: I am not observing any or very low PHA synthase activity. What are the possible causes and solutions?
Answer:
Low or no enzyme activity can stem from several factors. Here is a checklist of potential issues and how to address them:
-
Enzyme Inactivity or Instability:
-
Problem: The purified PHA synthase may have denatured or aggregated. Some synthases are inherently unstable once purified.
-
Solution:
-
Ensure proper storage conditions for your enzyme, typically at -20°C or -80°C in a suitable buffer containing cryoprotectants like glycerol.
-
Avoid repeated freeze-thaw cycles.
-
Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the amount of enzyme added to the assay.
-
Run an SDS-PAGE to check for protein degradation or aggregation.
-
Consider performing the assay with a crude cell extract first to confirm the expression of active enzyme before proceeding with purification.
-
-
-
Suboptimal Assay Conditions:
-
Problem: The pH, temperature, or buffer composition of your assay may not be optimal for your specific PHA synthase.
-
Solution:
-
Consult the literature for the optimal conditions for your specific or a closely related PHA synthase. Optimal pH for PHA synthases can range from 7.0 to 10.0.[1][2]
-
Perform a pH and temperature optimization experiment for your enzyme.[1][2]
-
The salt concentration can also affect activity; some synthases from halophilic organisms require high salt concentrations for stability and activity.[1][2]
-
-
-
Substrate Issues:
-
Problem: The hydroxyacyl-CoA substrate may have degraded, or you may be using a substrate with a chain length that is not preferred by your enzyme.
-
Solution:
-
Hydroxyacyl-CoA substrates are susceptible to hydrolysis. Prepare fresh solutions and store them appropriately.
-
Verify the substrate specificity of your PHA synthase. Class I, III, and IV synthases generally prefer short-chain-length (scl) substrates (C3-C5), while Class II synthases prefer medium-chain-length (mcl) substrates (C6-C14).[3][4]
-
-
-
Inhibitors in the Preparation:
-
Problem: Your enzyme preparation may contain inhibitors from the purification process (e.g., high concentrations of imidazole (B134444) if using His-tag purification).
-
Solution:
-
Ensure that any potential inhibitors are removed during the final purification steps, for example, by dialysis or desalting columns.
-
-
Question: My assay shows a high background signal or a rapid non-enzymatic reaction. What could be the cause?
Answer:
A high background signal can interfere with the accurate measurement of enzyme activity. Here are common causes and their solutions:
-
Spontaneous Substrate Hydrolysis:
-
Problem: The thioester bond in hydroxyacyl-CoA can be unstable and hydrolyze spontaneously, releasing free CoA, which then reacts with DTNB.
-
Solution:
-
Always run a control reaction containing all components except the enzyme. Subtract the rate of this non-enzymatic reaction from the rate of the enzymatic reaction.
-
Ensure the pH of your assay buffer is not excessively high, as this can accelerate the rate of hydrolysis.
-
-
-
Reducing Agents in the Enzyme Preparation:
-
Problem: If your enzyme purification buffers contain reducing agents like DTT or β-mercaptoethanol, these can react with DTNB and produce a colorimetric signal.
-
Solution:
-
Remove reducing agents from your final enzyme preparation by dialysis or using a desalting column.
-
If a reducing agent is necessary for enzyme stability, run a control with the enzyme and buffer but without the substrate to measure the background rate of reaction with DTNB.
-
-
Question: The reaction rate decreases rapidly over time. What does this indicate?
Answer:
A rapid decrease in the reaction rate can be due to several factors:
-
Product Inhibition by Coenzyme A (CoA):
-
Problem: CoA, a product of the polymerization reaction, is a known competitive inhibitor of PHA synthase. As CoA accumulates in the reaction mixture, it binds to the active site of the enzyme and slows down the reaction.
-
Solution:
-
Measure the initial velocity of the reaction before significant product accumulation occurs.
-
Consider using a coupled-enzyme assay system that regenerates the substrate or removes the inhibitory product, although this can be more complex to set up.
-
-
-
Substrate Depletion:
-
Problem: If you have a highly active enzyme or a low initial substrate concentration, the substrate may be rapidly consumed, leading to a decrease in the reaction rate.
-
Solution:
-
Ensure that you are measuring the initial velocity where the substrate concentration is not limiting. You can test a range of substrate concentrations to determine the Michaelis-Menten constant (KM) and use a substrate concentration well above the KM for routine assays.
-
-
-
Enzyme Instability under Assay Conditions:
-
Problem: The enzyme may not be stable at the assay temperature or pH over the entire time course of the measurement.
-
Solution:
-
Perform enzyme stability tests at your assay conditions by pre-incubating the enzyme for different durations before adding the substrate.
-
-
Frequently Asked Questions (FAQs)
What is CoA inhibition and how does it affect my assay?
Coenzyme A (CoA) is a product of the PHA synthase-catalyzed polymerization of hydroxyacyl-CoA monomers. It can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding.[5][6] This product inhibition leads to a decrease in the observed reaction rate as the reaction progresses and CoA accumulates. In a standard DTNB-based assay, this will manifest as a curve that flattens out over time. To accurately determine the enzyme's kinetic parameters, it is crucial to measure the initial reaction velocity before significant CoA accumulation.
How does the chain length of the hydroxyacyl-CoA substrate affect the assay?
PHA synthases are classified based on their substrate specificity for different chain-length hydroxyacyl-CoAs.[3][4]
-
Class I, III, and IV synthases primarily polymerize short-chain-length (scl) monomers (3 to 5 carbon atoms).
-
Class II synthases preferentially polymerize medium-chain-length (mcl) monomers (6 to 14 carbon atoms).
Using a non-preferred substrate will result in very low or no detectable activity. Therefore, it is essential to choose the appropriate substrate for your enzyme. Some engineered synthases have broader substrate specificity.[7][8]
Are there alternative methods to the DTNB-based spectrophotometric assay?
Yes, while the DTNB assay is the most common method for measuring PHA synthase activity in real-time, other methods can be used, particularly for quantifying the final PHA product:
-
Gas Chromatography (GC): This is a widely used method to quantify the amount and monomer composition of PHA produced. It involves the methanolysis of the polymer to its constituent methyl esters, which are then analyzed by GC.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to quantify the monomers after derivatization. This method can be very sensitive.[9][11]
-
Fluorescent Dyes: Dyes like Nile Red can be used to stain PHA granules within cells, and the fluorescence intensity can be measured to estimate PHA accumulation. This is more of a semi-quantitative or screening method.[12]
These methods are not real-time activity assays but are excellent for confirming product formation and for in vivo studies.
Quantitative Data Summary
The following tables summarize key quantitative data for PHA synthases from various sources.
Table 1: Michaelis-Menten and Inhibition Constants
| Enzyme (Source) | Substrate | KM (mM) | Inhibitor | Kic (mM) | Inhibition Type | Reference |
| PhaECAv | HBCoA | 0.13 | sT-CH2-CoA | 0.60 | Competitive | [5] |
| PhaECAv | HBCoA | 0.13 | sTet-CH2-CoA | 0.50 | Competitive | [5] |
| PhaCRe | (R)-3-hydroxybutyryl-CoA | - | CoA free acid | - | Competitive | [6] |
HBCoA: (R)-3-hydroxybutyryl-CoA; sT-CH2-CoA and sTet-CH2-CoA are non-hydrolyzable CoA analogs.
Table 2: Specific Activities of Various PHA Synthases
| Enzyme (Source) | Substrate | Specific Activity | Reference |
| PhaCCs (Chromobacterium sp. USM2) - crude extract | 3HB-CoA | 2,462 ± 80 U/g | [13] |
| PhaCCn (C. necator) - crude extract | 3HB-CoA | 307 ± 24 U/g | [13] |
| Strep2-tagged, purified PhaCCs | 3HB-CoA | 238 ± 98 U/mg | [13] |
| PhaC from Haloferax mediterranei | DL-3-hydroxybutyryl-CoA | 0.01 U/mg | [1][2] |
| PhaC from P. palleronii | - | 0.142 U/mL | [1][2] |
| PhaC from P. pseudoflava | - | 0.054 U/mL | [1][2] |
1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Experimental Protocols
Standard DTNB-Based Spectrophotometric Assay for PHA Synthase Activity
This protocol is a generalized method based on common practices reported in the literature.[2]
Principle:
The assay measures the rate of Coenzyme A (CoA) release during the polymerization of hydroxyacyl-CoA monomers. The released CoA has a free sulfhydryl group that reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a characteristic absorbance at 412 nm.
Materials:
-
Purified PHA synthase or cell-free extract
-
Hydroxyacyl-CoA substrate (e.g., (R)-3-hydroxybutyryl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, or 40 mM potassium phosphate, pH 7.5)[2]
-
DTNB stock solution (e.g., 10 mM in assay buffer)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the assay mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
850-950 µL of assay buffer
-
10 µL of 10 mM DTNB stock solution (final concentration 0.1 mM)
-
A specific amount of hydroxyacyl-CoA substrate (e.g., final concentration of 0.2-2 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme preparation.
-
Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
Controls:
-
No-enzyme control: A reaction mixture containing all components except the enzyme to measure the rate of non-enzymatic substrate hydrolysis.
-
No-substrate control: A reaction mixture containing the enzyme and all other components except the substrate to check for any background reaction with DTNB caused by components in the enzyme preparation.
Calculation of Activity:
The specific activity can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per unit time (ΔA/min).
-
ε is the molar extinction coefficient of TNB at 412 nm (14,150 M-1cm-1).
-
c is the change in concentration of CoA per unit time (mol L-1min-1).
-
l is the path length of the cuvette (typically 1 cm).
Specific Activity (U/mg) = (ΔA/min * 106) / (ε * mg of protein in the assay)
Visualizations
Caption: Workflow for a standard PHA synthase activity assay.
Caption: Mechanism of competitive inhibition by CoA.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibitors to Polyhydroxyalkanoate (PHA) Synthases: Synthesis, Molecular Docking, and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alteration of substrate chain-length specificity of type II synthase for polyhydroxyalkanoate biosynthesis by in vitro evolution: in vivo and in vitro enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Digital resource [dam-oclc.bac-lac.gc.ca]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
Best internal standards for 8-Hydroxydecanoyl-CoA LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of 8-Hydroxydecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the best internal standards for quantitative LC-MS analysis of this compound?
-
Biosynthetically Labeled Acyl-CoAs: One of the most robust methods is to generate a pool of stable isotope-labeled acyl-CoAs to be used as internal standards. This can be achieved by growing cells in media containing a labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate.[3][4] This "Stable Isotope Labeling by Essential Nutrients in Cell Culture" (SILEC) approach labels the CoA moiety of all acyl-CoA species, effectively creating an ideal internal standard for every corresponding analyte.[3]
-
Odd-Chain Acyl-CoAs: A structurally similar acyl-CoA with an odd number of carbons, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[5] This is effective because odd-chain acyl-CoAs are typically low in abundance or absent in most mammalian systems, minimizing interference with endogenous compounds.
-
Structurally Related Acyl-CoAs: Other commercially available short-chain acyl-CoAs, such as Crotonoyl-CoA, have been successfully used as internal standards in methods quantifying a range of short-chain acyl-CoAs.[6]
-
Deuterated Analogs: While a deuterated this compound is not common, deuterated fatty acids can be synthesized, which could then be used to generate the corresponding acyl-CoA.[7][8] However, this is a complex and costly process. It's also important to note that extensive deuterium (B1214612) labeling can sometimes cause a slight chromatographic shift compared to the non-labeled analyte.[9]
Data Presentation: Comparison of Internal Standard Strategies
| Internal Standard Strategy | Pros | Cons |
| Stable Isotope-Labeled this compound | The "gold standard"; corrects for matrix effects, extraction variability, and ionization differences most accurately.[1][9] | Not commercially available; requires complex custom synthesis.[3] |
| Biosynthetically Labeled Acyl-CoAs (SILEC) | Generates a labeled internal standard for all acyl-CoAs in the sample, providing excellent correction.[3][10] | Requires cell culture capabilities and labeled precursors; initial setup can be complex. |
| Odd-Chain Acyl-CoAs (e.g., C17:0-CoA) | Commercially available; low endogenous interference; behaves similarly during extraction and chromatography.[5] | May not perfectly mimic ionization behavior or correct for all analyte-specific matrix effects. |
| Other Short-Chain Acyl-CoAs (e.g., Crotonoyl-CoA) | Commercially available and relatively inexpensive.[6] | Structural and chemical property differences can lead to less accurate correction compared to SIL standards. |
Mandatory Visualization: Internal Standard Selection Workflow
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Documents download module [ec.europa.eu]
- 8. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. scilit.com [scilit.com]
Reducing ion suppression effects for acyl-CoA mass spectrometry
Welcome to the Technical Support Center for Acyl-CoA Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges associated with ion suppression in the mass spectrometric analysis of acyl-Coenzyme A (acyl-CoA) molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during acyl-CoA LC-MS experiments that may be related to ion suppression.
Problem: My acyl-CoA signal is significantly lower in biological samples compared to pure standards, leading to poor sensitivity.
Possible Cause: This is a classic indication of ion suppression, where components in your sample matrix, such as salts, phospholipids (B1166683), and other endogenous molecules, interfere with the ionization of your target acyl-CoA analytes in the mass spectrometer's ion source.
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. It can be tailored to selectively bind acyl-CoAs while matrix components are washed away.[2][3]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition acyl-CoAs away from interfering substances.[2]
-
-
Improve Chromatographic Separation:
-
Ion-Pairing Chromatography: This technique is particularly useful for retaining and separating the polar acyl-CoA molecules from matrix components that might otherwise co-elute and cause suppression.[4][5]
-
Gradient Optimization: Adjusting the mobile phase gradient can help to chromatographically resolve acyl-CoAs from the bulk of the matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for ion suppression. Because it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
-
Dilute the Sample: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where their impact on ionization is minimized. This is only a viable option if the acyl-CoA concentration is high enough to be detected after dilution.
Problem: I am observing high variability and poor reproducibility in my quality control (QC) samples.
Possible Cause: Inconsistent levels of matrix components from sample to sample can lead to varying degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Implement a Robust and Consistent Sample Preparation Protocol: A well-developed and consistently executed sample preparation method, such as SPE, is crucial for minimizing sample-to-sample variation in matrix effects.[2][3]
-
Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in a blank matrix that is as close as possible to your actual samples can help to compensate for consistent matrix effects.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is highly effective at correcting for variations in ion suppression between different samples, leading to improved precision and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for acyl-CoA analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample.[1][6] In the context of acyl-CoA analysis, biological matrices are complex and contain high concentrations of salts, phospholipids, and other small molecules that can compete with acyl-CoAs for ionization in the ESI source. This leads to a decreased signal for the acyl-CoAs, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative assays.[6][7]
Q2: How can I determine if ion suppression is affecting my acyl-CoA measurements?
A2: A common method to assess ion suppression is the post-column infusion experiment.[6] In this experiment, a constant flow of your acyl-CoA standard is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the infused standard at the retention time of matrix components indicates the presence of ion suppression.[6]
Q3: What are the best sample preparation techniques to reduce matrix effects for acyl-CoAs?
A3: Solid-phase extraction (SPE) is widely regarded as one of the most effective methods for cleaning up acyl-CoA samples and reducing matrix effects.[2][3] SPE cartridges can be chosen to selectively retain acyl-CoAs while allowing interfering compounds like salts and phospholipids to be washed away. Liquid-liquid extraction (LLE) is another option, though it may be less effective at removing all classes of interferences.[2]
Q4: When should I consider using ion-pairing chromatography for acyl-CoA analysis?
A4: Ion-pairing chromatography is particularly beneficial for acyl-CoA analysis because these molecules are highly polar and often show poor retention on standard reversed-phase columns.[4][5] By adding an ion-pairing reagent to the mobile phase, the retention of acyl-CoAs is increased, which allows for better separation from early-eluting matrix components that are a common source of ion suppression.[4]
Q5: Can the choice of ion-pairing reagent affect my signal?
A5: Yes, the choice and concentration of the ion-pairing reagent can significantly impact the signal intensity of your acyl-CoAs. Some ion-pairing reagents are known to cause signal suppression themselves.[8] Therefore, it is crucial to optimize the type and concentration of the ion-pairing reagent to achieve the best balance between chromatographic retention and signal intensity. Volatile ion-pairing reagents are generally preferred for LC-MS applications.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Sample Preparation Technique | Principle | Analyte Recovery | Reduction of Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Generally lower and more variable. | Minimal; phospholipids and salts remain in the supernatant.[9] | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Moderate to high, but can be analyte-dependent.[10] | Moderate; can remove some interfering lipids.[2] | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | High and reproducible with optimized methods.[3][11] | High; very effective at removing salts and phospholipids.[2][9] | Moderate to High (with automation) |
Table 2: Common Ion-Pairing Reagents for Acyl-CoA LC-MS and Their Impact on Signal
| Ion-Pairing Reagent | Typical Concentration | Effect on Acyl-CoA Retention | Impact on MS Signal Intensity |
| Ammonium (B1175870) Acetate | 5-20 mM | Moderate | Generally minimal suppression. |
| Tributylamine (TBA) | 5-15 mM | Strong | Can cause some signal suppression.[12] |
| N,N-Dimethylbutylamine (DMBA) | 5-15 mM | Strong | Effective for short-chain acyl-CoAs with manageable suppression.[4] |
| Hexafluoroisopropanol (HFIP) with an amine | 5-15 mM | Very Strong | Can cause significant signal suppression. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong | Severe signal suppression; generally not recommended for LC-MS. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol provides a general guideline for SPE of acyl-CoAs from a biological matrix. Optimization will be required for specific sample types and target analytes.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) appropriate for the hydrophobicity of your target acyl-CoAs.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol (B129727), followed by 1-2 mL of water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of an appropriate buffer (e.g., 50 mM ammonium acetate, pH 7).
-
Sample Loading: Load the pre-treated sample (e.g., cell lysate or tissue homogenate) onto the SPE cartridge. The flow rate should be slow and controlled to ensure efficient binding.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of organic solvent in buffer) to remove salts and other polar interferences. A second wash with a more non-polar solvent like hexane (B92381) can be used to remove lipids.
-
Elution: Elute the acyl-CoAs with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS mobile phase.
Protocol 2: Ion-Pairing Chromatography for Acyl-CoA Analysis
This protocol outlines a general approach for developing an ion-pairing LC-MS method for acyl-CoAs.
-
Column: Use a C18 reversed-phase column with a particle size and dimensions suitable for your LC system (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Prepare an aqueous mobile phase containing a volatile ion-pairing reagent (e.g., 10 mM N,N-dimethylbutylamine with pH adjustment using acetic acid).[4]
-
Mobile Phase B: Use an organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient: Develop a gradient elution program that starts with a low percentage of Mobile Phase B to retain the acyl-CoAs and then gradually increases the percentage of Mobile Phase B to elute the acyl-CoAs based on their chain length and hydrophobicity.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of your target acyl-CoAs.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in acyl-CoA mass spectrometry.
Caption: The fatty acid beta-oxidation pathway, a key metabolic process involving acyl-CoA intermediates.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges in resolving 3-hydroxy vs 8-hydroxy acyl-CoA isomers
Welcome to the technical support center for challenges in lipid analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in resolving 3-hydroxy and 8-hydroxy acyl-CoA positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to separate 3-hydroxy and 8-hydroxy acyl-CoA isomers using my standard reversed-phase (e.g., C18) HPLC method?
A1: 3-hydroxy and 8-hydroxy acyl-CoA isomers are positional isomers with identical mass and very similar physicochemical properties, including hydrophobicity. A standard C18 column separates molecules primarily based on hydrophobicity. Since the position of a single hydroxyl group results in only a minor change in this property, these isomers often co-elute or show very poor resolution under typical reversed-phase conditions.[1] Achieving separation requires optimizing chromatographic conditions extensively or employing alternative analytical strategies.
Q2: My 3-OH and 8-OH isomers co-elute. How can I distinguish them using tandem mass spectrometry (MS/MS)?
A2: Differentiating co-eluting positional isomers by MS/MS is challenging because they often produce very similar fragmentation patterns.[2] Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode.[3][4] To distinguish the isomers, you must identify unique product ions that are specific to the position of the hydroxyl group. This may require:
-
High-Energy Collision Dissociation (HCD): Carefully optimizing the collision energy may reveal subtle differences in fragmentation pathways and ion abundances.
-
Chemical Derivatization: Introducing a chemical tag to the hydroxyl group can lead to position-specific fragmentation upon MS/MS analysis, making the isomers distinguishable.[2]
-
Advanced MS Techniques: Methods like ion mobility-mass spectrometry (IM-MS) can separate ions based on their shape and size in the gas phase, potentially resolving the isomers even if they co-elute chromatographically.
Q3: What are the most effective derivatization strategies for distinguishing these positional isomers?
A3: Derivatization is a powerful technique to enhance the separation and detection of isomers.[5] For hydroxy acyl-CoAs (or their corresponding fatty acids after hydrolysis), effective strategies include:
-
Silylation: Converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether increases volatility for gas chromatography (GC) analysis. The fragmentation pattern of the TMS derivative in GC-MS is often position-dependent.
-
Acylation/Esterification: Reacting the hydroxyl group with reagents like pivaloyl chloride or benzoyl chloride can create derivatives whose product ion spectra are more informative for distinguishing isomers.[2][5] For example, the stability of fragment ions can be influenced by the position of the new ester group.
-
Charge-Tagging Derivatization: Reagents that introduce a fixed charge can be used to control fragmentation pathways in a predictable, position-specific manner. Acetyl trimethylaminoethyl ester iodide derivatives have been used successfully to analyze isomeric long-chain hydroxy fatty acids by ESI-MS/MS.[2]
Q4: I am experiencing low signal or no signal for my hydroxy acyl-CoA analytes. What are the common causes and solutions?
A4: Low signal is a frequent issue due to the low abundance and instability of acyl-CoAs.[3]
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure rapid quenching of metabolic activity, keep samples on ice or at 4°C throughout preparation, and store extracts at -80°C.[3]
-
Poor Extraction Recovery: The extraction method must be optimized. Solid-phase extraction (SPE) can lead to the loss of more hydrophilic species. A direct precipitation method using sulfosalicylic acid (SSA) can sometimes yield better recovery.[3]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your analytes. Improve chromatographic separation to resolve analytes from interfering species or enhance sample cleanup using SPE.[3][6]
-
Adsorption to Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to metal and glass surfaces. Using deactivated glass vials or polymer-based autosampler vials can mitigate this issue. A novel derivatization strategy involving phosphate methylation has also been shown to resolve this problem.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue 1: Poor or No Chromatographic Resolution of 3-OH vs. 8-OH Isomers
| Possible Cause | Recommended Solution |
| Insufficient Column Selectivity | Standard C18 columns may not provide enough selectivity. Consider using a column with a different stationary phase (e.g., phenyl-hexyl, embedded polar group) or a longer column with higher theoretical plates. Chiral stationary phases can also be effective for separating hydroxy acid enantiomers and may offer selectivity for positional isomers.[8] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For reversed-phase LC, modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or adding ion-pairing agents can alter selectivity.[3][9] Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for the CoA moiety.[3] |
| Inadequate Gradient Profile | A shallow, slow gradient provides more time for the column to resolve closely eluting compounds. Optimize the gradient slope around the expected elution time of the isomers. |
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry
| Possible Cause | Recommended Solution |
| Identical Precursor Mass | This is inherent to isomers. MS1 analysis cannot differentiate them. |
| Similar MS/MS Fragmentation | The isomers produce a common neutral loss of 507 Da and other shared fragments.[4][10] To find diagnostic ions, perform a detailed analysis of the full product ion spectrum at various collision energies. Even small, reproducible differences in fragment ratios can be used for relative quantification. |
| Lack of Structural Information | If standard MS/MS is insufficient, chemical derivatization is the most common solution. This creates a new molecule with potentially unique fragmentation pathways that are dependent on the hydroxyl position.[2][11] |
Quantitative Data Summary
The resolution of positional isomers is highly dependent on the specific analytical method employed. The following table summarizes performance characteristics of different approaches.
| Analytical Method | Key Strengths | Key Limitations | Typical Performance | Reference(s) |
| Reversed-Phase HPLC (C18) with MS/MS | Robust, widely available, good for general acyl-CoA profiling. | Generally poor resolution for positional isomers like 3-OH and 8-OH. | Partial to no separation (Resolution < 1.0). Requires highly optimized gradients.[1][12] | [6][9] |
| Gas Chromatography-MS (GC-MS) after Hydrolysis & Derivatization | High chromatographic efficiency, can resolve many positional isomers. | Requires hydrolysis of the CoA moiety and derivatization (e.g., silylation), which adds steps and potential for artifacts. | Good to baseline separation possible. Limit of detection can be in the low ng range.[11] | [11][13] |
| Chiral HPLC with MS/MS | Excellent for separating enantiomers; may also provide selectivity for positional isomers. | Columns can be expensive and less robust than standard phases. Method development can be complex. | Has been used to separate 2-hydroxy and 3-hydroxy fatty acid derivatives.[8] | [8][14] |
| LC-MS/MS with Chemical Derivatization | Creates structurally distinct molecules that are more easily separated by chromatography or distinguished by MS/MS fragmentation. | Adds complexity and time to sample preparation; requires validation to ensure complete reaction. | Can yield baseline separation and unique fragment ions for confident identification.[2] | [2] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a rapid method suitable for LC-MS/MS analysis.
Materials and Reagents:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard solution (e.g., C17:0-CoA in the SSA solution)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Immediately add 200 µL of ice-cold 5% SSA containing the internal standard directly to the cell monolayer.
-
Use a cell scraper to scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[3]
Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a starting point for separating a broad range of acyl-CoAs. Optimization will be required for specific isomers.
Instrumentation and Columns:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Procedure:
-
Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Injection: Inject 5-10 µL of the extracted sample.
-
Chromatographic Gradient:
-
0.0 - 2.0 min: Hold at 2% B
-
2.0 - 15.0 min: Linear gradient from 2% to 98% B
-
15.0 - 18.0 min: Hold at 98% B
-
18.1 - 22.0 min: Return to 2% B and re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion [M+H]+ and a common product ion resulting from the neutral loss of 507 Da.[4][15] For example, for a hypothetical C16-OH CoA, the transition would be m/z [M+H]+ -> m/z [M+H-507]+. Collision energy and other source parameters should be optimized for your specific instrument and analytes.
-
Visualizations
Troubleshooting Workflow for Isomer Resolution
Caption: Troubleshooting workflow for resolving hydroxy acyl-CoA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of triacylglycerol positional isomers by reversed‐phase high‐performance liquid chromatography | Scilit [scilit.com]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Abundance Hydroxyacyl-CoAs
Welcome to the technical support center for the analysis of hydroxyacyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in the detection and quantification of low-abundance hydroxyacyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for detecting low-abundance hydroxyacyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high selectivity and sensitivity in quantifying acyl-CoA levels in biological samples.[1][2][3] Methods based on LC-MS/MS offer significant advantages over older techniques like LC-UV or fluorescence-based enzymatic assays.[1][4] Specifically, using a hybrid quadrupole/Orbitrap high-resolution mass spectrometer with parallel reaction monitoring can allow for highly precise and multiplexed determination of acyl-CoAs.[4]
Q2: Why is the quantification of cellular acyl-CoAs challenging?
A2: The quantification of cellular acyl-CoAs is challenging due to several factors, including their low abundance, inherent instability in aqueous solutions, and the lack of appropriate blank matrices for creating calibration curves.[5][6] Furthermore, the diverse physicochemical properties of different acyl-CoA species, from hydrophilic short-chains to hydrophobic long-chains, often require different analytical methods for a comprehensive analysis.[2][3]
Q3: How can I improve the stability of my hydroxyacyl-CoA samples during sample preparation and analysis?
A3: Hydroxyacyl-CoAs are unstable, and samples should ideally be processed the same day they are collected.[7] If immediate analysis is not possible, snap-freezing in liquid nitrogen and storing at -80°C for up to a week is recommended.[7] During LC-MS analysis, using an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH (e.g., 6.8) can significantly improve the stability of most acyl-CoA compounds in the autosampler over 48 hours compared to acidic or non-buffered solvents.[8]
Q4: What are the best internal standards for accurate quantification of hydroxyacyl-CoAs?
A4: The gold standard for quantification is the stable isotope dilution (SID) method, which uses isotopically labeled analogs of the target analytes as internal standards.[4][9] These standards, preferably labeled with 13C or 15N, account for analytical variability during sample extraction and analysis.[4] Since commercially available labeled standards are limited, they can be biosynthetically generated by culturing cells in media containing labeled precursors like [13C315N1]-pantothenate.[4][9][10][11][12]
Q5: What is ion suppression and how can it affect my results?
A5: Ion suppression is a matrix effect in LC-MS where co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, leading to a reduced signal.[13][14] This can negatively impact detection capability, precision, and accuracy, potentially leading to erroneously low quantification of hydroxyacyl-CoAs.[13][15] For example, dephospho-CoA has been shown to exhibit an ion suppression of around 19%.[1] Careful sample preparation and chromatographic separation are crucial to minimize these effects.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of low-abundance hydroxyacyl-CoAs.
Issue 1: Weak or No Signal for Target Hydroxyacyl-CoA
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Use an optimized extraction solvent. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective.[16] For short-chain acyl-CoAs and CoA biosynthetic intermediates, using 5-sulfosalicylic acid (SSA) for deproteinization can improve recovery by avoiding the need for solid-phase extraction (SPE).[1] |
| Analyte Degradation | Ensure rapid quenching of metabolism and keep samples cold throughout the preparation process.[3] Analyze samples promptly or store them properly at -80°C.[7] Use buffered solvents (e.g., 50 mM ammonium acetate, pH 6.8) for reconstitution to maintain stability.[8] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components.[13][17] Adjust chromatographic conditions to separate the analyte from the suppressive regions of the chromatogram.[13] Utilize stable isotope-labeled internal standards, which co-elute with the analyte and are affected by suppression similarly, thus correcting for the signal loss.[10] |
| Suboptimal MS Parameters | Optimize MS parameters by directly infusing acyl-CoA standards.[1] Focus on positive mode for short-chain acyl-CoAs as they are more efficiently ionized under these conditions.[1] Use multiple reaction monitoring (MRM) to identify and quantify each species, monitoring for characteristic fragment ions.[1] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Recommended Solution |
| Analyte Interaction with Metal Surfaces | The phosphate (B84403) groups on acyl-CoAs can interact with metal surfaces in the LC system, causing peak tailing. A derivatization strategy involving phosphate methylation can resolve this issue.[2] Incorporating a phosphoric acid wash step between injections can also help avoid poor chromatographic performance.[18] |
| Inappropriate Mobile Phase | For short-chain acyl-CoAs, using slightly acidic mobile phases can improve peak shape in reversed-phase liquid chromatography (RPLC).[2] However, this may worsen tailing for long-chain species.[2] |
| Column Choice | The diverse polarity of acyl-CoAs makes separation challenging. While RPLC is suitable for long-chain compounds, hydrophilic interaction liquid chromatography (HILIC) is promising for polar compounds.[2][19] A zwitterionic HILIC column can enable the analysis of free CoA and short- to long-chain species in a single run.[2][19] |
Issue 3: Low or Inconsistent Recovery
| Potential Cause | Recommended Solution |
| Loss during Sample Preparation | Traditional sample preparation involving protein precipitation with acids like TCA followed by solid-phase extraction (SPE) can lead to the loss of hydrophilic species like pantothenate and dephospho-CoA.[1] Using an SSA-based extraction method that omits the SPE step can significantly improve the recovery of these molecules.[1][20] |
| Precipitation of Long-Chain Species | Long-chain acyl-CoAs may precipitate during extraction. An improved method involves homogenization in a specific buffer, addition of 2-propanol, and extraction with acetonitrile, which has shown recoveries of 70-80%.[21] |
| Variability in Manual Steps | Manual sample preparation can introduce variability. The use of stable isotope-labeled internal standards spiked into the sample at the very beginning of the workflow is the best way to account for and correct for analyte loss during processing.[4] |
Data Presentation
Table 1: LC-MS/MS Method Sensitivity for Acyl-CoAs and Precursors
This table summarizes the lower limits of detection (LLOD) and quantitation (LLOQ) for various analytes using an optimized LC-MS/MS method.[1]
| Compound | Linear Regression Equation | Correlation (r) | LLOD (pmol) | LLOQ (pmol) |
| Pantothenate | Y = 0.00264x + 0.0307 | 0.98 | 1 | 7.4 |
| Dephospho-CoA | Y = 0.00481x + 0.0892 | 0.97 | 0.4 | 3.7 |
| CoA | Y = 0.00546x − 0.0196 | 0.97 | 1 | 3.7 |
| Malonyl CoA | Y = 0.00221x − 0.00851 | 0.99 | 3 | 3.7 |
| Succinyl CoA | Y = 0.00095x − 0.0011 | 0.95 | 1 | 7.4 |
| Acetyl CoA | Y = 0.00461x − 0.0163 | 0.97 | 1 | 3.7 |
| Propionyl CoA | Y = 0.00660x + 0.0367 | 0.99 | 2 | 3.7 |
| Isovaleryl CoA | Y = 0.00864x − 0.1853 | 0.99 | 1 | 7.4 |
Table 2: Optimized MRM Transitions for Acyl-CoA Detection
The following MS/MS parameters are optimized for the detection of short-chain acyl-CoAs and CoA intermediates in positive ion mode (except for Pantothenate).[1]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dephospho-CoA | 768.1 | 261.1 | 428.0 |
| CoA | 768.1 | 261.1 | 428.0 |
| Acetyl CoA | 810.1 | 303.1 | 428.0 |
| Malonyl CoA | 854.1 | 347.0 | 428.0 |
| Propionyl CoA | 824.1 | 317.0 | 428.0 |
| Succinyl CoA | 868.1 | 361.0 | 428.0 |
| Isovaleryl CoA | 852.2 | 345.1 | 428.0 |
| Crotonoyl CoA (IS) | 838.1 | 331.0 | 428.0 |
| Pantothenate (Negative Mode) | 218.1 | 88.0 | 155.0 |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation for Short-Chain Hydroxyacyl-CoAs using SSA
This protocol describes a simple and efficient method for extracting short-chain acyl-CoAs and CoA biosynthetic intermediates from biological samples without requiring solid-phase extraction.[1][22]
Materials:
-
Extraction Solution: 2.5% 5-sulfosalicylic acid (SSA) in deionized water.
-
Internal Standard (IS): Crotonoyl CoA or a suitable stable isotope-labeled standard.
-
Biological sample (e.g., cell pellet, tissue homogenate).
-
Centrifuge capable of 16,000 x g at 4°C.
Procedure:
-
Prepare the extraction solution with the internal standard at a known concentration.
-
For cultured cells, rapidly aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 200 µL of ice-cold extraction solution directly to the cell plate/pellet.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously for 10 seconds.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube or an HPLC vial for LC-MS/MS analysis.
Caption: Workflow for SSA-based extraction of short-chain acyl-CoAs.
Protocol 2: Biosynthesis of Stable Isotope Labeled Acyl-CoA Standards
This protocol outlines the generation of a library of stable isotope-labeled acyl-CoA internal standards using the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.[9][10][11][12]
Materials:
-
Mammalian or yeast cells (e.g., Hepa 1c1c7 hepatocytes or Pan6-deficient yeast).[9][11]
-
Pantothenate-free cell culture medium.
-
[13C315N1]-pantothenate.
-
Charcoal-dextran stripped fetal bovine serum (csFBS) for mammalian cells.[9]
Procedure:
-
Culture cells in standard medium to achieve desired confluence.
-
Passage the cells into pantothenate-omitted medium supplemented with [13C315N1]-pantothenate (e.g., at 1 mg/L). For mammalian cells, use csFBS to minimize contamination with unlabeled pantothenate.[9]
-
Continue to culture the cells for several passages (e.g., three passages for murine hepatocytes) to ensure efficient (>99%) incorporation of the labeled precursor into the cellular CoA pool.[9]
-
Monitor the labeling efficiency at each passage by harvesting a subset of cells, extracting the acyl-CoAs, and analyzing the ratio of labeled to unlabeled species via LC-MS.
-
Once maximum labeling is achieved, scale up the culture to generate a larger batch of cells.
-
Harvest the fully labeled cells and extract the acyl-CoA pool using an appropriate method (e.g., Protocol 1). This extract now serves as a comprehensive library of stable isotope-labeled internal standards for your experiments.
Caption: Simplified pathway for generating labeled acyl-CoA standards.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in hydroxyacyl-CoA analysis.
Caption: A logical guide for troubleshooting low acyl-CoA signals.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-Hydroxydecanoyl-CoA and Decanoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Hydroxydecanoyl-CoA and decanoyl-CoA as enzyme substrates, focusing on their roles in fatty acid metabolism. The information presented is supported by experimental data to aid researchers in understanding the enzymatic processing of these molecules.
Introduction
Decanoyl-CoA is a standard intermediate in the mitochondrial beta-oxidation of a ten-carbon saturated fatty acid (capric acid). In contrast, this compound is a hydroxylated counterpart, and its metabolism typically follows a modified pathway. The presence and position of a hydroxyl group on the acyl chain significantly influence which enzymes will act upon the substrate and the corresponding reaction kinetics. This guide will delve into the primary enzymatic pathways for both substrates, presenting comparative kinetic data for key enzymes.
Metabolic Pathways and Key Enzymes
Decanoyl-CoA is a substrate for the first enzyme in the beta-oxidation spiral, medium-chain acyl-CoA dehydrogenase (MCAD). This enzyme introduces a double bond between the alpha and beta carbons of the acyl chain.
This compound, being an ω-2 hydroxylated fatty acyl-CoA, is not a typical substrate for the initial dehydrogenation step of beta-oxidation. Instead, ω-hydroxy fatty acids are usually metabolized via an initial oxidation of the terminal hydroxyl group by alcohol and aldehyde dehydrogenases, followed by entry into the beta-oxidation pathway. However, for a comparative analysis of how a hydroxyl group impacts enzyme kinetics within the core beta-oxidation machinery, we will compare the kinetics of a non-hydroxylated substrate (decanoyl-CoA with MCAD) and a hydroxylated substrate at the 3-position (3-hydroxydecanoyl-CoA with L-3-hydroxyacyl-CoA dehydrogenase), which is a natural intermediate of beta-oxidation.
Signaling Pathway Diagrams
Caption: Mitochondrial Beta-Oxidation of Decanoyl-CoA.
Caption: Initial steps in ω-hydroxy fatty acid metabolism.
Quantitative Data Comparison
The following table summarizes the kinetic parameters for key enzymes involved in the metabolism of decanoyl-CoA and a representative hydroxylated medium-chain acyl-CoA.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Kcat/Km) (M-1s-1) |
| Decanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ~5 | High | High |
| 3-Hydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (L-HADH) | 4.3 | 179 | 1.1 x 107 |
Note: Specific kinetic values for decanoyl-CoA with MCAD can vary between species and experimental conditions. However, it is consistently reported as a high-affinity substrate.
Experimental Protocols
Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol is based on a spectrophotometric method that follows the reduction of an artificial electron acceptor.
Principle: MCAD catalyzes the oxidation of decanoyl-CoA to 2-decenoyl-CoA. The electrons from this reaction are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Decanoyl-CoA solution (in water)
-
Ferricenium hexafluorophosphate solution (in water)
-
Purified MCAD enzyme
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add the purified MCAD enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding decanoyl-CoA to the cuvette.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of decanoyl-CoA to determine Km and Vmax.
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (L-HADH) Activity
This protocol describes a coupled spectrophotometric assay.[1]
Principle: L-HADH catalyzes the NAD+-dependent oxidation of 3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA. The product, 3-ketodecanoyl-CoA, is then cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of NADH formation is monitored spectrophotometrically at 340 nm. This coupled system ensures the irreversibility of the reaction and prevents product inhibition.[1]
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NAD+ solution (in water)
-
Coenzyme A (CoASH) solution (in water)
-
3-Hydroxydecanoyl-CoA solution (in water)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (L-HADH)
-
Purified 3-ketoacyl-CoA thiolase
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, NAD+, CoASH, and the thiolase enzyme.
-
Add the L-HADH enzyme and incubate for a few minutes to allow the temperature to equilibrate and to record a baseline.
-
Start the reaction by adding the substrate, 3-hydroxydecanoyl-CoA.
-
Continuously monitor the increase in absorbance at 340 nm due to the production of NADH.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
To determine the kinetic parameters, the assay is performed with various concentrations of 3-hydroxydecanoyl-CoA.[1]
Experimental Workflow Diagram
Caption: General workflow for spectrophotometric enzyme assays.
Conclusion
The presence of a hydroxyl group on the decanoyl-CoA backbone fundamentally alters its recognition and processing by metabolic enzymes. Decanoyl-CoA is a direct and efficient substrate for the initial enzyme of beta-oxidation, MCAD. In contrast, a hydroxylated analogue like this compound would likely enter the beta-oxidation pathway after initial modifications at its hydroxyl group by a separate set of enzymes.
The comparison with 3-hydroxydecanoyl-CoA, a natural intermediate of beta-oxidation, demonstrates that hydroxylated acyl-CoAs are efficiently processed by specific dehydrogenases like L-HADH. The kinetic data reveals that L-HADH has a high affinity and catalytic efficiency for its hydroxylated substrate. This highlights the specificity of the enzymes within the beta-oxidation pathway, which are tailored to act on substrates with specific functional groups at precise locations on the acyl chain.
For researchers in drug development, this distinction is critical. Targeting enzymes involved in fatty acid oxidation requires a clear understanding of the substrate specificities, as modifications to a potential drug molecule, such as hydroxylation, can dramatically change its metabolic fate and enzymatic targets.
References
A Researcher's Guide to Acyl-CoA Analysis: Comparing Methods for Short and Long-Chain Variants
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate measurement of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. These molecules, central to fatty acid metabolism and cellular signaling, are broadly categorized by the length of their acyl chain. The analytical strategies for short-chain acyl-CoAs (SC-acyl-CoAs) and long-chain acyl-CoAs (LC-acyl-CoAs) diverge significantly due to their differing physicochemical properties. This guide provides an objective comparison of the leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Acyl-CoAs are metabolically active forms of fatty acids, playing crucial roles in energy production through β-oxidation, lipid biosynthesis, and post-translational modification of proteins.[1] The analytical challenge lies in their inherent instability and the vast range of concentrations and chain lengths present in biological matrices.[1] This guide will compare the predominant methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fluorescent assays, and radioactive assays, highlighting their strengths and weaknesses for the analysis of both short-chain and long-chain species.
Comparative Analysis of Key Methodologies
The choice of analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of the most common techniques for acyl-CoA analysis.
Table 1: Comparison of Analytical Methods for Short-Chain Acyl-CoAs (e.g., Acetyl-CoA)
| Feature | LC-MS/MS | Fluorescent Assay | Radioactive Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Enzymatic conversion to a fluorescent product | Measurement of incorporated radiolabeled substrate |
| Sensitivity | High (nM to sub-nM)[2] | Moderate to High (µM)[3] | High |
| Specificity | Very High | Moderate to High | High |
| Linearity | Wide dynamic range | Good | Good |
| Throughput | Moderate to High | High[4] | Low |
| Sample Type | Cells, Tissues, Plasma[2][5] | Cells, Tissues[3] | Tissues, Cell lysates |
| Advantages | High specificity and sensitivity, multiplexing capability[5] | Simple, rapid, high-throughput[3] | High sensitivity |
| Disadvantages | Expensive instrumentation, potential for matrix effects[6] | Indirect measurement, potential for interference | Use of radioactive materials, low throughput[7] |
Table 2: Comparison of Analytical Methods for Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)
| Feature | LC-MS/MS | Fluorescent Assay | Radioactive Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Enzymatic conversion to a fluorescent product | Measurement of incorporated radiolabeled substrate |
| Sensitivity | High (nM)[6][8] | Moderate (µM)[4] | High |
| Specificity | Very High | Moderate | High |
| Linearity | Wide dynamic range[8] | Good[4] | Good |
| Throughput | Moderate | High[4] | Low |
| Sample Type | Tissues (liver, muscle), Cells[8][9] | Tissue and cell lysates[4] | Isolated hepatocytes[7] |
| Advantages | High specificity and sensitivity, can analyze multiple species simultaneously[8][9] | Safer alternative to radioactive assays, high-throughput[4] | Direct measurement of enzymatic activity |
| Disadvantages | Complex sample preparation, potential for ion suppression[10] | Lower sensitivity than LC-MS/MS, indirect detection[4] | Handling and disposal of radioactive materials[7] |
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the bedrock of reproducible research. Below are outlines for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
LC-MS/MS has emerged as the gold standard for the quantification of both short and long-chain acyl-CoAs due to its high sensitivity and specificity.[1][11][8]
1. Sample Preparation (Tissue): [8][9]
-
Flash-freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue (~40 mg) on ice in a solution of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[9] An internal standard, such as heptadecanoyl-CoA, is added at this stage.[8][9]
-
Vortex and sonicate the homogenate, followed by centrifugation to pellet proteins and cellular debris.[9]
-
Collect the supernatant for analysis. For long-chain acyl-CoAs, a solid-phase extraction (SPE) step may be employed to purify and concentrate the analytes.[8][12]
2. Liquid Chromatography: [8][9]
-
Utilize a reverse-phase C18 column for separation.
-
Employ a binary gradient elution with mobile phases typically consisting of an aqueous component with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).[6][9]
3. Mass Spectrometry: [11][8][9]
-
Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[8][9]
-
Quantify acyl-CoAs using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[11][9] A common fragmentation pattern for all CoA species involves the neutral loss of the CoA moiety (507 Da).[11][6]
Fluorometric Assay for Acyl-CoA Analysis
Fluorometric assays offer a simpler and higher-throughput alternative to LC-MS/MS, particularly for total short-chain or long-chain acyl-CoA quantification.[3][4]
1. Principle:
-
These assays are typically based on an enzymatic cascade. Acyl-CoA is utilized by an enzyme to produce an intermediate that, through a series of coupled reactions, generates a highly fluorescent product.[3][4] The increase in fluorescence is directly proportional to the acyl-CoA concentration.[3]
2. General Protocol (using a commercial kit as an example): [3][4]
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer, often containing a detergent like Triton X-100.[4] Centrifuge to remove insoluble material.
-
Assay Reaction: In a 96-well plate, add the sample or standard to the reaction mixture containing the necessary enzymes and a fluorescent probe.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[4]
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3][13]
-
Quantification: Determine the acyl-CoA concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of the acyl-CoA of interest.
Visualizing the Landscape of Acyl-CoA Metabolism and Analysis
To better understand the context of these analytical methods, the following diagrams illustrate a key metabolic pathway involving acyl-CoAs and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [pubmed.ncbi.nlm.nih.gov]
- 3. affigen.com [affigen.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Validating the Presence of 8-Hydroxydecanoyl-CoA in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 8-hydroxydecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for understanding cellular energy homeostasis and the pathology of various metabolic diseases. This guide provides a comprehensive comparison of methodologies for the validation of this compound in cell lysates, with a focus on providing actionable experimental data and protocols.
Data Presentation: Comparison of Analytical Methods
While specific quantitative data for this compound across different cell lines is not extensively published, this table compares the performance of the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with commercially available alternatives for general acyl-CoA analysis. This comparison is based on typical performance characteristics reported in the literature.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Commercial Fluorometric Assay Kits (for total fatty acyl-CoAs) |
| Specificity | High (can distinguish between different acyl-CoA species) | Low (measures total fatty acyl-CoAs) |
| Sensitivity | High (pmol to fmol range) | Moderate (µM range)[1] |
| Quantification | Absolute quantification with stable isotope-labeled internal standards | Relative quantification |
| Throughput | Moderate | High (suitable for 96-well plate format)[1] |
| Instrumentation | Requires specialized LC-MS/MS system | Standard fluorescence plate reader |
| Expertise Required | High | Low to moderate |
| Cost per Sample | High | Moderate |
| Sample Preparation | Multi-step extraction and purification | Simple lysis and incubation steps[1] |
Experimental Protocols
The gold standard for the specific and sensitive quantification of this compound in cell lysates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on established procedures for medium-chain acyl-CoA analysis.
Protocol: Quantification of this compound by LC-MS/MS
1. Sample Preparation (Cell Lysate Extraction)
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol (B129727):Water).
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in 1 mL of ice-cold extraction solvent.
-
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled C8- or C10-acyl-CoA) to the cell suspension.
-
Lysis and Protein Precipitation:
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Incubate at -20°C for at least 2 hours to precipitate proteins.
-
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of LC-MS grade water or a suitable buffer for injection.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same volatile additive.
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs. The specific gradient will need to be optimized for the separation of this compound from other isomers and cellular components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule.
-
Product Ion (Q3): A characteristic fragment ion of this compound. The neutral loss of the phosphopantetheine moiety is a common fragmentation pathway for acyl-CoAs.
-
-
Optimization: The collision energy and other MS parameters should be optimized for the specific MRM transition of this compound and the internal standard.
-
3. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.
-
Calibration Curve: Generate a calibration curve using a series of known concentrations of an this compound standard spiked with the internal standard.
-
Quantification: Determine the concentration of this compound in the cell lysate by comparing its peak area ratio to the internal standard against the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the validation of this compound.
Caption: Fatty Acid Beta-Oxidation Pathway Highlighting this compound.[2][3][4][5][6]
References
A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases for Hydroxylated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the substrate specificity of various acyl-CoA dehydrogenases (ACADs) for hydroxylated acyl-CoA substrates. Understanding these specificities is crucial for elucidating metabolic pathways, diagnosing genetic disorders, and developing targeted therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and experimental workflows.
Introduction to Acyl-CoA Dehydrogenases and Hydroxylated Acyl-CoAs
Acyl-CoA dehydrogenases are a class of flavin-dependent enzymes that catalyze the initial step of each cycle of mitochondrial fatty acid β-oxidation.[1] Their primary role is to introduce a double bond between the α and β carbons of the fatty acyl-CoA thioester. While their specificity for straight-chain, non-hydroxylated acyl-CoAs is well-characterized and generally categorized by chain length preference (short, medium, long, and very long-chain), their activity towards hydroxylated acyl-CoAs is of significant interest in various metabolic contexts.
Hydroxylated fatty acids and their CoA esters are intermediates in several metabolic pathways, including the β-oxidation of unsaturated fatty acids and the metabolism of branched-chain amino acids. The ability of different ACADs to process these hydroxylated substrates can have significant physiological and pathological implications.
Comparative Kinetic Data
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The ratio kcat/Km (where kcat is the turnover number, related to Vmax) represents the catalytic efficiency of the enzyme for a particular substrate.
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for a range of L-3-hydroxyacyl-CoA substrates of varying chain lengths. While this data is for a porcine enzyme, it provides valuable insight into the chain-length preferences for hydroxylated substrates, showing a clear preference for medium-chain lengths.[2] It is important to note that the specific activities of human ACADs may differ.
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for L-3-Hydroxyacyl-CoA Substrates [2]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Relative Vmax (%) |
| Butyryl-CoA | C4 | 25 | 28 |
| Hexanoyl-CoA | C6 | 10 | 75 |
| Octanoyl-CoA | C8 | 5 | 100 |
| Decanoyl-CoA | C10 | 4 | 95 |
| Dodecanoyl-CoA | C12 | 4 | 70 |
| Tetradecanoyl-CoA | C14 | 4 | 45 |
| Hexadecanoyl-CoA | C16 | 4 | 25 |
Data adapted from He et al., 1989.[2] The Vmax values are expressed relative to the activity with 3-hydroxyoctanoyl-CoA.
Experimental Protocols
Accurate determination of the kinetic parameters for ACADs with hydroxylated substrates requires robust experimental protocols. Below are detailed methodologies for key aspects of these investigations.
Expression and Purification of Recombinant Human Acyl-CoA Dehydrogenases
The use of recombinant enzymes is essential for obtaining pure protein for kinetic analysis, avoiding confounding activities from other cellular dehydrogenases.
a. Expression in E. coli Human cDNAs for short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very-long-chain acyl-CoA dehydrogenase (VLCAD) are subcloned into appropriate bacterial expression vectors (e.g., pET vectors). E. coli strains such as BL21(DE3) are commonly used for protein expression. Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density and temperature to optimize soluble protein production.
b. Purification Protocol (Example for MCAD) [3]
-
Cell Lysis: Harvest E. coli cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, containing EDTA and a protease inhibitor cocktail). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble proteins.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: Gradually add solid ammonium sulfate to the clarified supernatant to precipitate proteins. Collect the protein fraction that precipitates between 40% and 80% saturation.
-
Chromatography:
-
Anion Exchange Chromatography: Resuspend the ammonium sulfate pellet in a low-salt buffer and apply to an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a linear salt gradient (e.g., 0-500 mM NaCl).
-
Hydroxyapatite (B223615) Chromatography: Pool the active fractions from the anion exchange step and apply to a hydroxyapatite column. Elute with a phosphate gradient.
-
Gel Filtration Chromatography (Optional): For final polishing, apply the concentrated protein to a gel filtration column (e.g., Superdex 200) to separate based on size.
-
-
Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.
Synthesis of Hydroxylated Acyl-CoA Substrates
The availability of pure hydroxylated acyl-CoA substrates is critical for accurate kinetic studies. Chemical synthesis is often required as many of these compounds are not commercially available.
a. General Method using N-hydroxysuccinimide (NHS) Esters
-
Activation of the Hydroxy Fatty Acid: React the desired 3-hydroxy fatty acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) in an anhydrous organic solvent to form the NHS ester.
-
Thioesterification with Coenzyme A: React the purified NHS ester of the 3-hydroxy fatty acid with the free thiol group of Coenzyme A (in its reduced form, CoASH) in a suitable buffer (e.g., sodium bicarbonate, pH 8.0).
-
Purification: Purify the resulting 3-hydroxyacyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).
Coupled Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity[2]
A continuous spectrophotometric assay is commonly used to measure the activity of 3-hydroxyacyl-CoA dehydrogenases. This coupled assay overcomes the issue of product inhibition and unfavorable reaction equilibrium.
a. Principle: The 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The 3-ketoacyl-CoA product is then immediately and irreversibly cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH to yield acetyl-CoA and a shortened acyl-CoA. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.
b. Reaction Mixture:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.3)
-
NAD+
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA thiolase (purified)
-
3-Hydroxyacyl-CoA substrate (at varying concentrations)
-
Purified acyl-CoA dehydrogenase (the enzyme under investigation)
c. Procedure:
-
Prepare the reaction mixture (excluding the acyl-CoA dehydrogenase) in a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the purified acyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Visualizations
Metabolic Pathway: Fatty Acid β-Oxidation
The following diagram illustrates the central role of acyl-CoA dehydrogenases in the fatty acid β-oxidation spiral, including the step involving a hydroxylated intermediate.
Caption: The fatty acid β-oxidation spiral.
Experimental Workflow: Kinetic Analysis of Acyl-CoA Dehydrogenase
This diagram outlines the major steps involved in determining the kinetic parameters of a recombinant acyl-CoA dehydrogenase.
Caption: Workflow for kinetic analysis of ACADs.
Conclusion
The substrate specificity of acyl-CoA dehydrogenases for hydroxylated acyl-CoAs is a critical area of study with implications for understanding fundamental metabolic processes and human disease. While data on human enzymes is still being comprehensively compiled, the methodologies and comparative data presented in this guide provide a solid foundation for researchers. The preference of L-3-hydroxyacyl-CoA dehydrogenase for medium-chain length substrates highlights the importance of considering chain length in the metabolism of these hydroxylated intermediates. Future research should focus on generating detailed kinetic data for all human ACAD isoforms with a wide range of hydroxylated substrates to further refine our understanding of their specific metabolic roles.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Researcher's Guide to Comparative Metabolomics of Fatty Acid Oxidation Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the analysis of fatty acid oxidation (FAO) intermediates, supported by experimental data. We delve into the critical aspects of sample preparation, analytical techniques, and data processing to aid in the selection of the most appropriate methods for your research needs.
Introduction to Fatty Acid Oxidation Metabolomics
Fatty acid oxidation is a fundamental metabolic process for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The intermediates of this pathway, primarily acylcarnitines, serve as crucial biomarkers for inborn errors of metabolism and are increasingly implicated in complex diseases such as diabetes and cardiovascular conditions.[2][3][4] The accurate and comprehensive analysis of these intermediates is therefore paramount in both clinical diagnostics and drug development.
This guide will focus on the two predominant analytical platforms used in the metabolomic analysis of FAO intermediates: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will compare their performance, discuss the nuances of sample preparation for different biological matrices, and provide an overview of data analysis workflows.
Comparative Analysis of Analytical Platforms
The choice between LC-MS/MS and GC-MS for the analysis of FAO intermediates depends on the specific analytes of interest, the required sensitivity, and the desired throughput. While both are powerful techniques, they have distinct advantages and limitations.
Table 1: Performance Comparison of LC-MS/MS and GC-MS for Acylcarnitine Analysis
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Throughput | High | Moderate | LC-MS/MS methods can have run times as short as 9 minutes, enabling high-throughput screening.[1] |
| Sensitivity | High | High | Both techniques offer high sensitivity, with LC-MS/MS often favored for its ability to detect low-abundance species.[2] |
| Specificity | High | High | The use of tandem mass spectrometry (MS/MS) in both platforms provides high specificity for analyte identification. |
| Analyte Coverage | Broad (Short- to long-chain acylcarnitines) | Primarily for volatile and thermally stable compounds (often requires derivatization for fatty acids).[5] | LC-MS/MS is generally more versatile for the direct analysis of a wide range of acylcarnitines without derivatization.[1] |
| Isomer Separation | Challenging but achievable with optimized chromatography | Can be effective, especially for smaller molecules. | Specific LC columns and gradients are required to separate critical isomers in LC-MS/MS.[1][6] |
| Derivatization | Often not required for acylcarnitines | Typically required for fatty acids to increase volatility.[5][7] | Derivatization can introduce variability and increase sample preparation time. |
| Reproducibility (CV%) | Generally <15% | Generally <10% for validated methods | Both can achieve high reproducibility with proper validation and use of internal standards.[8][9] |
| Limit of Detection (LOD) | Low (nanomolar range) | Low (nanomolar to picomolar range) | Dependent on the specific analyte and matrix. |
| Limit of Quantification (LOQ) | Low (nanomolar range) | Low (nanomolar to picomolar range) | Dependent on the specific analyte and matrix. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results in metabolomics. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Protocol 1: Acylcarnitine Profiling in Plasma by LC-MS/MS
This protocol is adapted from various established methods for the analysis of underivatized acylcarnitines.[1][10]
1. Sample Preparation (Plasma)
-
Materials:
-
Plasma samples stored at -80°C.
-
Methanol (B129727) (LC-MS grade), ice-cold.
-
Internal standard solution (a mixture of isotopically labeled acylcarnitines).
-
Microcentrifuge tubes.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold methanol containing the internal standard mixture.
-
Vortex for 10 seconds to precipitate proteins.
-
Incubate at ambient temperature for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is suitable for separating acylcarnitine isomers.[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A gradient elution is used to separate acylcarnitines of varying chain lengths.[2]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A common precursor ion scan of m/z 85 is used to identify acylcarnitines.[2]
-
Protocol 2: Fatty Acid Analysis in Tissues by GC-MS
This protocol outlines a general procedure for the analysis of total fatty acids as their methyl ester derivatives.[5][11]
1. Sample Preparation (Tissue)
-
Materials:
-
Procedure:
-
Homogenize a known weight of tissue in methanol.
-
Add the internal standard.
-
Add the derivatization agent and incubate (e.g., at 50°C) to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with iso-octane.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS injection.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A polar column (e.g., HP-88) is typically used for the separation of FAMEs.[8]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate FAMEs with different chain lengths and degrees of saturation.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial beta-oxidation pathway.
Caption: General metabolomics experimental workflow.
Data Presentation and Interpretation
A critical step in comparative metabolomics is the robust processing and normalization of the acquired data to ensure meaningful biological interpretation.
Data Processing Workflow
A typical metabolomics data analysis workflow includes several key steps:
-
Raw Data Conversion: Raw data files from the mass spectrometer are converted into an open format (e.g., mzML).
-
Peak Detection and Alignment: Software such as XCMS or mzMine is used to identify and align metabolic features across different samples.[12][13]
-
Metabolite Identification: Features are identified by matching their mass-to-charge ratio (m/z) and retention time to spectral libraries and databases.
-
Data Normalization: This step is crucial to correct for variations in sample amount and instrument response. Common normalization methods include:
-
Sum Normalization: Scales the total signal intensity of each sample to a constant value.[14]
-
Median Normalization: Divides each metabolite's intensity by the median intensity of all metabolites in that sample.[14]
-
Internal Standard Normalization: Uses the signal of one or more spiked-in internal standards to correct for analytical variability.
-
Statistical Analysis
Once the data is processed and normalized, statistical methods are applied to identify significant differences in metabolite levels between experimental groups. This can include univariate methods (e.g., t-tests, ANOVA) and multivariate methods (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)).[15]
Conclusion
The comparative metabolomic analysis of fatty acid oxidation intermediates is a powerful tool for understanding metabolic diseases and for drug development. The choice of analytical platform and experimental protocol should be guided by the specific research question. LC-MS/MS offers high-throughput and broad coverage of acylcarnitines without derivatization, making it ideal for large-scale screening. GC-MS, while often requiring derivatization, provides excellent separation and quantification for specific fatty acids. By employing robust and validated methodologies, from sample collection to data analysis, researchers can generate high-quality, reproducible data that will advance our understanding of the role of fatty acid metabolism in health and disease.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jfda-online.com [jfda-online.com]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Total Panax notoginseng Saponins Repair the Epidermal Barrier by Regulating a Multi-Pathway Network: Insights from an Integrative RHE Model and Multi-Omics Study | MDPI [mdpi.com]
Differentiating 8-Hydroxydecanoyl-CoA from C10 Acyl-CoA Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification and quantification of acyl-CoA isomers are critical for understanding cellular metabolism and its role in disease. This guide provides a comparative analysis of analytical methodologies to differentiate 8-Hydroxydecanoyl-CoA from other C10 acyl-CoA isomers, including positional isomers (2-, 3-, 9-, and 10-hydroxydecanoyl-CoA) and the non-hydroxylated parent molecule, decanoyl-CoA.
Executive Summary
Distinguishing between C10 acyl-CoA isomers is a significant analytical challenge due to their structural similarity and identical mass in the case of positional isomers. The primary and most robust method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the separation power of reverse-phase high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. While other methods like enzymatic assays can be specific, they lack the multiplexing capability to analyze several isomers simultaneously. This guide focuses on the LC-MS/MS approach, providing a detailed experimental protocol, comparative data, and a visualization of the relevant biochemical pathways.
Data Presentation: Comparative Analysis of C10 Acyl-CoA Isomers
The following table summarizes the expected analytical characteristics for the differentiation of this compound and its C10 isomers by LC-MS/MS. The retention times are illustrative and based on the principle that increased polarity (due to the hydroxyl group) leads to earlier elution in reverse-phase chromatography. The mass spectral data are based on the characteristic fragmentation of acyl-CoAs.
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Key Diagnostic Fragment Ions (m/z) | Expected Relative Retention Time (Reverse-Phase HPLC) |
| Decanoyl-CoA | C₃₁H₅₄N₇O₁₇P₃S | 922.28 | 415.1 (Acyl chain fragment), 507.1 (Neutral Loss) | 1.00 (Reference) |
| 2-Hydroxydecanoyl-CoA | C₃₁H₅₄N₇O₁₈P₃S | 938.28 | Unique fragments from alpha-hydroxylation | < 1.00 |
| 3-Hydroxydecanoyl-CoA | C₃₁H₅₄N₇O₁₈P₃S | 938.28 | Characteristic fragments from beta-hydroxylation[1] | < 1.00 |
| This compound | C₃₁H₅₄N₇O₁₈P₃S | 938.28 | Specific fragments indicating hydroxyl at C8 | < 1.00 |
| 9-Hydroxydecanoyl-CoA | C₃₁H₅₄N₇O₁₈P₃S | 938.28 | Fragments revealing hydroxyl near the terminus | < 1.00 |
| 10-Hydroxydecanoyl-CoA | C₃₁H₅₄N₇O₁₈P₃S | 938.28 | Fragments indicating terminal hydroxylation | < 1.00 |
Note: The exact retention times and fragment ion intensities will vary depending on the specific chromatographic conditions and mass spectrometer used. The data presented here is for illustrative comparative purposes.
Experimental Protocols
A robust and sensitive method for the differentiation of C10 acyl-CoA isomers involves reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Biological samples (cells or tissues) are homogenized and extracted using a solvent mixture, typically containing acetonitrile (B52724) and/or methanol, to precipitate proteins and extract the acyl-CoAs. An internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), should be added at the beginning of the extraction to account for variations in extraction efficiency and matrix effects. The supernatant is then dried and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating the C10 acyl-CoA isomers.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a period of 15-20 minutes to elute the analytes. The column is then re-equilibrated at the initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
The presence of the hydroxyl group in hydroxydecanoyl-CoA isomers increases their polarity compared to decanoyl-CoA, leading to shorter retention times on a C18 column. The position of the hydroxyl group can also subtly influence the retention time, though baseline separation of all positional isomers can be challenging and may require optimization of the chromatographic gradient.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known isomers. For discovery and detailed structural elucidation, a full scan or product ion scan can be employed.
-
Precursor Ion Selection: The precursor ion for all hydroxydecanoyl-CoA isomers will be the same ([M+H]⁺ at m/z 938.28), while for decanoyl-CoA it will be m/z 922.28.
-
Collision-Induced Dissociation (CID): Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phosphopantetheine moiety. The resulting fragment ion, which contains the acyl chain, can be further fragmented to provide positional information about the hydroxyl group. The relative intensities of the fragment ions will differ depending on the position of the hydroxyl group, allowing for isomer differentiation. For example, cleavage adjacent to the hydroxyl group will produce characteristic fragment ions.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for C10 Acyl-CoA isomer analysis.
Biochemical Pathway
Caption: Metabolism of Decanoyl-CoA.
Conclusion
References
Navigating the Maze of Acyl-CoA Detection: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular metabolism and protein regulation, the specific and accurate detection of different acyl-CoA species is paramount. Acyl-CoAs are central players in a vast array of biological processes, from energy metabolism to post-translational modifications of proteins. The primary tool for their detection and quantification in biological samples is the antibody. However, a critical challenge remains: the potential for cross-reactivity of antibodies with structurally similar acyl-CoA molecules. This guide provides an objective comparison of antibody performance, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.
This comparison focuses on antibodies targeting acylated proteins, a key readout of acyl-CoA metabolism and signaling. The specificity of these "pan-acyl-lysine" antibodies is crucial for distinguishing between different types of protein acylation.
Performance Comparison of Pan-Acyl-Lysine Antibodies
The following tables summarize the specifications and available cross-reactivity data for commercially available pan-acyl-lysine antibodies. This information is critical for selecting an appropriate antibody for your research.
Table 1: Antibody Specifications
| Antibody | Manufacturer | Host | Clonality | Isotype | Applications |
| Pan-Acetyl-Lysine (#9441) | Cell Signaling Technology | Rabbit | Polyclonal | IgG | WB, IP, IHC-P, IF-IC, ChIP, E-P |
| Pan-Acetyl-Lysine (#39937) | Cell Signaling Technology | Rabbit | Monoclonal | IgG | ELISA, WB[1] |
| Anti-Succinyllysine (PTM-401) | PTM BioLab | Rabbit | Polyclonal | IgG | WB, IP, IHC, IHC-IF[2] |
| Anti-Succinyllysine | Invitrogen | Rabbit | Polyclonal | IgG | ELISA, WB[3] |
Table 2: Summary of Reported Cross-Reactivity Data
| Antibody | Target Acyl-Lysine | Reported Cross-Reactivity with other Acyl-Lysines | Experimental Method |
| Pan-Acetyl-Lysine (#9441) | Acetyl-lysine | High potential for cross-reactivity with small acetylated molecules[1]. | Rationale based on epitope recognition |
| Pan-Acetyl-Lysine (#39937) | Acetyl-lysine | High potential for cross-reactivity with small acetylated molecules[1]. | Rationale based on epitope recognition |
| Anti-Succinyllysine (PTM-401) | Succinyl-lysine | Does not cross-react with malonylated or glutarylated peptide libraries. | Dot Blot Analysis[4] |
Experimental Protocols
To empirically determine the cross-reactivity of an antibody for different acyl-CoA species, standard immunochemical techniques can be employed. Below are detailed protocols for competitive ELISA and Western blotting.
Competitive ELISA for Quantifying Cross-Reactivity
This protocol is designed to measure the ability of different acyl-CoA species to compete with a known acylated protein for binding to a pan-acyl-lysine antibody. A decrease in signal in the presence of a competing acyl-CoA indicates cross-reactivity. The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) can be calculated to quantify the extent of cross-reactivity[1].
Materials:
-
Microtiter plates (e.g., polyvinylchloride)[5]
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[6]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)[6]
-
Primary antibody (pan-acyl-lysine antibody)
-
Acylated protein standard (e.g., acetylated-BSA)
-
Competing acyl-CoA species (e.g., succinyl-CoA, malonyl-CoA, etc.)
-
HRP-conjugated secondary antibody
-
TMB substrate[6]
-
Stop solution (e.g., 2N H2SO4)[6]
Procedure:
-
Coating: Coat the wells of a microtiter plate with the acylated protein standard (1-10 µg/mL in coating buffer) overnight at 4°C[7].
-
Washing: Wash the wells three times with wash buffer[7].
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature[5][7].
-
Competition:
-
Prepare a series of dilutions of the competing acyl-CoA species in blocking buffer.
-
In separate tubes, pre-incubate the primary antibody with each dilution of the competing acyl-CoA for 1 hour at 37°C[7].
-
Add 100 µL of the antibody/competitor mixture to the coated and blocked wells.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C[7].
-
Washing: Wash the wells three times with wash buffer[7].
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in wash buffer) to each well and incubate for 1 hour at 37°C[7].
-
Washing: Wash the wells three times with wash buffer[7].
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 50 µL of stop solution[7].
-
Measurement: Read the absorbance at 450 nm using a microplate reader[7].
Western Blot for Detecting Protein Acylation
This protocol allows for the detection of total protein acylation in cell lysates using a pan-acyl-lysine antibody. By comparing the signal intensity of bands from samples treated with different acyl-CoA precursors, one can qualitatively assess changes in protein acylation levels[8].
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (pan-acyl-lysine antibody)
-
HRP-conjugated secondary antibody
-
ECL detection reagent[8]
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes[8].
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[8].
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature[8].
-
Primary Antibody: Incubate the membrane with the primary pan-acyl-lysine antibody (diluted in blocking buffer) overnight at 4°C[8].
-
Washing: Wash the membrane three times for 10 minutes each with TBST[8].
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature[8].
-
Washing: Wash the membrane three times for 10 minutes each with TBST[8].
-
Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system[8].
Visualizing Key Processes
To better understand the context of acyl-CoA metabolism and the workflow for assessing antibody cross-reactivity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. citeab.com [citeab.com]
- 3. Anti-Succinylated Lysine Antibodies | Invitrogen [thermofisher.com]
- 4. PTM BIO [ptmbio.com]
- 5. Competitive ELISA Protocol [elisa-antibody.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
Quantitative Comparison of 8-Hydroxydecanoyl-CoA Levels in Different Tissues: A Methodological and Pathway-Focused Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-Hydroxydecanoyl-CoA levels in various tissues. Due to a scarcity of directly comparable quantitative data for this compound across different tissues in publicly available literature, this document focuses on the metabolic context and the established methodologies for quantification. The provided information is intended to guide researchers in designing experiments to accurately determine and compare the levels of this specific acyl-CoA species in their tissues of interest.
Introduction to this compound
This compound is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids (MCFAs). Its cellular concentration is a dynamic measure of the flux through this vital energy-producing pathway. Dysregulation of MCFA metabolism and, consequently, the levels of intermediates like this compound, has been implicated in various metabolic disorders. Understanding the tissue-specific concentrations of this metabolite is crucial for elucidating the pathophysiology of these diseases and for the development of targeted therapeutic interventions.
Comparative Data on Acyl-CoA Levels
To facilitate future comparative studies, the following table structure is proposed for presenting quantitative data on this compound levels. Researchers generating such data are encouraged to populate this table to build a comprehensive resource.
| Tissue | Species | Condition | This compound Level (e.g., pmol/mg tissue) | Method of Quantification | Reference |
| Liver | e.g., Mouse | e.g., Control | Data not available | e.g., LC-MS/MS | CITE_RESEARCH |
| Brain | e.g., Mouse | e.g., Control | Data not available | e.g., LC-MS/MS | CITE_RESEARCH |
| Heart | e.g., Mouse | e.g., Control | Data not available | e.g., LC-MS/MS | CITE_RESEARCH |
| Kidney | e.g., Mouse | e.g., Control | Data not available | e.g., LC-MS/MS | CITE_RESEARCH |
Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation of decanoic acid (a 10-carbon fatty acid). The pathway involves a series of enzymatic reactions within the mitochondria.
Experimental Protocols for Quantification
The accurate quantification of this compound in tissues requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a generalized workflow and a detailed protocol for tissue acyl-CoA analysis.
Experimental Workflow
Detailed Method for Acyl-CoA Extraction and LC-MS/MS Analysis
This protocol is a composite based on established methods for acyl-CoA quantification in tissues.
1. Tissue Preparation:
-
Excise tissues of interest (e.g., liver, brain, heart, kidney) rapidly and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis.
-
Weigh the frozen tissue (~20-50 mg) and homogenize in a cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).
2. Acyl-CoA Extraction:
-
Perform solid-phase extraction (SPE) to isolate acyl-CoAs from other cellular components.
-
Use a C18 SPE cartridge, pre-conditioned with methanol (B129727) and equilibrated with an appropriate buffer.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Aqueous buffer with a modifier (e.g., 10 mM ammonium acetate).
- Mobile Phase B: Acetonitrile with a modifier.
- Gradient: A suitable gradient to separate acyl-CoAs based on their chain length and polarity.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity. A common transition for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.
4. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Generate a standard curve using known concentrations of an this compound standard.
-
Calculate the concentration of this compound in the tissue samples by normalizing to the internal standard and the initial tissue weight.
Conclusion
While a direct quantitative comparison of this compound levels across different tissues is not yet established in the scientific literature, the methodologies for such investigations are well-defined. The provided metabolic context and detailed experimental protocols offer a framework for researchers to pursue these important measurements. Generating quantitative data on the tissue-specific distribution of this compound will be invaluable for advancing our understanding of medium-chain fatty acid metabolism in health and disease, and for the development of novel therapeutic strategies.
Navigating the Metabolic Maze: A Comparative Guide to 8-Hydroxydecanoyl-CoA Metabolism in Wild-Type vs. Mutant Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricacies of fatty acid metabolism is paramount. This guide provides an objective comparison of 8-hydroxydecanoyl-CoA metabolism in wild-type cell lines versus those harboring genetic mutations, supported by experimental data and detailed protocols.
At the heart of medium-chain fatty acid beta-oxidation lies a series of enzymatic reactions crucial for energy production. A key intermediate in this pathway is this compound. Disruptions to this metabolic route, often due to genetic mutations, can lead to a cascade of cellular dysfunctions. This guide will focus on the well-characterized genetic disorder, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as a prime example of altered this compound metabolism.
Data Presentation: A Quantitative Look at Metabolic Disruption
While direct quantification of this compound in patient-derived cell lines is not extensively reported in routine clinical diagnostics, the downstream metabolic consequences are well-documented. The blockage of the beta-oxidation pathway at the MCAD step leads to the accumulation of upstream metabolites, which are then shunted into alternative pathways. A primary diagnostic marker for MCAD deficiency is the elevation of octanoylcarnitine (B1202733) (C8-acylcarnitine) in blood and other tissues. This accumulation serves as a reliable proxy for the metabolic bottleneck affecting this compound.
Below is a summary of typical quantitative findings in plasma from individuals with MCAD deficiency compared to healthy controls. These values are indicative of the metabolic state within the cells.
| Metabolite | Wild-Type (Control) Plasma Concentration (µmol/L) | MCAD Deficient Plasma Concentration (µmol/L) | Fold Change (Approximate) |
| Octanoylcarnitine (C8) | < 0.22 | 3.1 - 28.3[1] | > 14x |
| Hexanoylcarnitine (C6) | Undetectable to low levels | Elevated | Significant Increase |
| Decanoylcarnitine (C10) | Undetectable to low levels | Elevated | Significant Increase |
| Free Carnitine (C0) | Normal | Often low due to sequestration | Decrease |
Note: The ranges can vary depending on the specific mutation, age, and metabolic state (e.g., fasting) of the individual. The data presented are compiled from newborn screening and clinical diagnostic results.[1][2][3][4]
Experimental Protocols: Unraveling the Metabolome
The quantification of acyl-CoAs and acylcarnitines is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of these metabolites in complex biological samples.
Protocol for Quantification of Acylcarnitines in Dried Blood Spots
This protocol is a standard method used in newborn screening for MCAD deficiency.
-
Sample Preparation:
-
A 3 mm punch from a dried blood spot is placed into a 96-well microtiter plate.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol (B129727) is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized by adding butanolic-HCl and incubating at 65°C for 15 minutes to form butyl esters of the acylcarnitines.[1]
-
The derivatized sample is then dried again under nitrogen.
-
-
LC-MS/MS Analysis:
-
The residue is reconstituted in the mobile phase.
-
The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (B52724), both containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine.
-
Protocol for Quantification of 3-Hydroxyacyl-CoAs by LC-MS/MS
This protocol is adapted for the more specific analysis of hydroxyacyl-CoAs.
-
Sample Preparation (from cell culture):
-
Cells are harvested and washed with cold phosphate-buffered saline.
-
Metabolism is quenched by adding cold methanol.
-
Lipids and proteins are precipitated by adding a mixture of acetonitrile and methanol.
-
The sample is centrifuged, and the supernatant containing the acyl-CoAs is collected.
-
The supernatant is dried under nitrogen.
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
The dried extract is reconstituted in a suitable buffer.
-
A C18 SPE cartridge is conditioned with methanol and then water.
-
The sample is loaded onto the cartridge.
-
The cartridge is washed with a low percentage of methanol in water to remove polar impurities.
-
The hydroxyacyl-CoAs are eluted with methanol.[5]
-
The eluate is dried under nitrogen.
-
-
LC-MS/MS Analysis:
-
The residue is reconstituted in the mobile phase (e.g., 0.1% formic acid in water/acetonitrile).[5]
-
Liquid Chromatography: A C18 reversed-phase column is used with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[5]
-
Mass Spectrometry: Analysis is performed in positive ESI mode using MRM to monitor for the specific transitions of the target hydroxyacyl-CoAs. The collision energy is optimized for each specific analyte.[5]
-
Mandatory Visualization: Charting the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows.
Caption: Wild-Type Medium-Chain Fatty Acid Beta-Oxidation Pathway.
Caption: Altered Metabolism in MCAD Deficient Cells.
Caption: General Experimental Workflow for Metabolite Quantification.
References
- 1. scispace.com [scispace.com]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Purity of Commercially Available 8-Hydroxydecanoyl-CoA
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. 8-Hydroxydecanoyl-CoA is a critical intermediate in fatty acid metabolism and is increasingly utilized in studies of metabolic pathways and drug discovery. This guide provides a framework for evaluating the purity of commercially available this compound, offering a comparison of potential product specifications, detailed experimental protocols for purity assessment, and a visualization of its relevant metabolic pathway.
Comparative Analysis of Commercial this compound
Below is a template table summarizing the kind of quantitative data researchers should look for and compare when sourcing this compound. This table is populated with representative data based on typical specifications for similar acyl-CoA compounds.
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Purity (by HPLC) | ≥98% | ≥95% | ≥99% (specified with chromatogram) |
| Purity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure (spectrum provided) |
| Identity (by MS) | Conforms to structure | Conforms to structure | Mass spectrum provided |
| Appearance | White to off-white solid | Lyophilized powder | White solid |
| Solubility | Soluble in water | Soluble in aqueous buffers | Information not provided |
| Storage Conditions | -20°C | -20°C to -80°C | -20°C |
Note: The data above is illustrative. Researchers are strongly encouraged to request and scrutinize the actual CoAs from their chosen suppliers. The presence of detailed analytical data, such as chromatograms and spectra, is often an indicator of a higher quality product.
Experimental Protocols for Purity Verification
Independent verification of purity is a crucial step in ensuring the quality of purchased reagents. The following are detailed protocols for the analysis of this compound purity.
Protocol 1: Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of this compound and potential impurities.
1. Sample Preparation and Extraction:
-
Objective: To extract acyl-CoAs from a biological matrix or to prepare a purchased standard for analysis.
-
Materials:
-
This compound standard
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9
-
Internal Standard (e.g., C17:0-CoA)
-
-
Procedure:
-
For purchased standards, accurately weigh and dissolve this compound in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
For tissue samples, homogenize approximately 30-40 mg of pulverized, frozen tissue in 1 mL of an ice-cold extraction solvent (1:1 mixture of 100 mM KH2PO4 and an organic mixture of 3:1:1 ACN:IPA:Methanol).[1]
-
Add a known amount of internal standard to the homogenization mixture.
-
Sonicate the sample on ice to ensure complete lysis and extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the molecular ion [M+H]+, and a characteristic product ion will be monitored.
-
Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total area of all detected peaks.
-
Protocol 2: Enzymatic Assay for Functional Purity
This assay determines the functional purity of this compound by measuring its conversion by a specific enzyme.
-
Objective: To assess the proportion of the sample that can be recognized and metabolized by a relevant enzyme, such as 3-hydroxyacyl-CoA dehydrogenase.
-
Principle: 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.
-
Materials:
-
This compound sample
-
3-Hydroxyacyl-CoA Dehydrogenase (from a commercial source)
-
NAD+
-
Potassium Phosphate Buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+.
-
Add a known concentration of the this compound solution to the cuvette and mix.
-
Initiate the reaction by adding a small amount of 3-Hydroxyacyl-CoA Dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is proportional to the concentration of active this compound in the sample.
-
Compare the activity of the test sample to a highly purified standard of known concentration to determine the functional purity.
-
Visualizing the Context: Signaling Pathways and Workflows
Understanding the biological context and the experimental process is crucial. The following diagrams, generated using the DOT language, illustrate the mitochondrial beta-oxidation pathway where this compound is an intermediate, and the general workflow for its purity analysis.
Caption: Workflow for Purity Analysis.
Caption: Mitochondrial Beta-Oxidation Pathway.
References
Safety Operating Guide
Standard Operating Procedures for the Disposal of 8-Hydroxydecanoyl-CoA
Version: 1.0
Purpose
This document provides the essential procedures for the safe and compliant disposal of 8-Hydroxydecanoyl-CoA, a research chemical. Given the absence of a specific Safety Data Sheet (SDS), this compound will be handled as a potentially hazardous substance to ensure the highest level of safety for laboratory personnel and the environment. These guidelines are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum personal protective equipment.
| PPE Category | Item | Material/Standard |
| Hand Protection | Gloves | Nitrile, double-gloved |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned |
| Respiratory | Fume Hood | Required for all handling of the solid compound |
Disposal Procedures
The disposal of this compound and associated contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
3.1 Waste Segregation and Collection
-
Designate a Waste Container: Use a new, clean, and chemically compatible container for the collection of this compound waste. The container must have a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The date of accumulation start.
-
The primary hazard (e.g., "Caution: Chemical of Unknown Toxicity").
-
The name of the principal investigator or laboratory contact.
-
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
3.2 Storage of Hazardous Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.
3.3 Requesting Disposal
-
Once the waste container is full or has been in accumulation for six months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete a hazardous waste pickup request form as required by your institution.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
Spill and Emergency Procedures
4.1 Minor Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit to absorb the material.
-
Place all contaminated absorbent materials and any broken glassware into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Document the spill and report it to the Laboratory Supervisor.
4.2 Major Spill (Outside of a fume hood)
-
Evacuate the immediate area.
-
Alert others and the Laboratory Supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical.
-
Do not attempt to clean up a major spill without proper training and equipment.
Experimental Protocol Waste Management
All experimental workflows involving this compound must incorporate the waste disposal procedures outlined in this document from the outset. A generalized experimental workflow and its corresponding waste stream management are depicted below.
Caption: Experimental workflow for this compound and associated waste streams.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the disposal of materials in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
